FAUC 346
Description
The exact mass of the compound N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S/c1-29-21-10-4-3-9-20(21)27-16-14-26(15-17-27)13-7-6-12-25-24(28)23-18-19-8-2-5-11-22(19)30-23/h2-5,8-11,18H,6-7,12-17H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMBPIZMZUDONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
recombinant urate oxidase for gout treatment
An In-depth Technical Guide on Recombinant Urate Oxidase for Gout Treatment
Executive Summary
Gout is a debilitating inflammatory arthritis driven by the deposition of monosodium urate (MSU) crystals in joints and soft tissues, a direct consequence of chronic hyperuricemia. While xanthine oxidase inhibitors form the cornerstone of urate-lowering therapy, a significant subset of patients with chronic refractory gout require more potent therapeutic intervention. Recombinant urate oxidase (uricase) therapy represents a powerful alternative, offering rapid and profound reduction of serum uric acid (sUA) levels. This technical guide provides a comprehensive overview of the core science, clinical data, and experimental methodologies related to recombinant urate oxidase for the treatment of gout, intended for researchers, scientists, and drug development professionals.
The Pathophysiology of Gout and the Role of Uric Acid
Uric acid is the final, poorly soluble end-product of purine metabolism in humans. The enzymatic conversion of hypoxanthine to xanthine and subsequently to uric acid is catalyzed by xanthine oxidase (XO).[1] Unlike most mammals, humans lack a functional uricase enzyme due to nonsense mutations in the coding gene, which prevents the further oxidation of uric acid to the highly soluble and readily excretable compound, allantoin.
Chronic elevation of sUA above its saturation point (~6.8 mg/dL) can lead to the formation and deposition of MSU crystals. These crystals are recognized by the innate immune system as a danger signal, triggering a potent inflammatory cascade. This process is primarily mediated by the activation of the NLRP3 inflammasome in macrophages, leading to the cleavage of pro-interleukin-1β (pro-IL-1β) into its active form, IL-1β, a key cytokine in gouty inflammation.
Recombinant Urate Oxidase: Mechanism of Action
Recombinant urate oxidase therapy circumvents the metabolic block present in humans by providing an exogenous, functional uricase enzyme. These enzymes catalyze the oxidative degradation of uric acid into allantoin, carbon dioxide, and hydrogen peroxide. Allantoin is 5 to 10 times more soluble in urine than uric acid, facilitating its rapid and efficient renal excretion. This enzymatic action swiftly reduces sUA concentrations, creating a concentration gradient that promotes the dissolution of existing MSU crystals from joints and soft tissues.
Two primary forms of recombinant urate oxidase are clinically available: rasburicase and pegloticase.
Rasburicase (Elitek®)
Rasburicase is a recombinant version of urate oxidase from the fungus Aspergillus flavus, produced in a genetically modified Saccharomyces cerevisiae strain. It is a tetrameric protein. Primarily indicated for the management of hyperuricemia associated with tumor lysis syndrome (TLS) in patients undergoing chemotherapy, its use in severe tophaceous gout has been explored but is limited by its short half-life and potential for immunogenicity with repeated administration.
Pegloticase (Krystexxa®)
Pegloticase is a recombinant porcine-like uricase that has been covalently conjugated with polyethylene glycol (PEG). This "PEGylation" process significantly increases the enzyme's hydrodynamic size, which in turn extends its plasma elimination half-life from hours to approximately 10-14 days and reduces its immunogenicity. These properties make pegloticase suitable for the long-term treatment of chronic refractory gout. It is indicated for adult patients with chronic gout who have failed to normalize sUA and whose signs and symptoms are inadequately controlled with conventional therapies.
Comparative Analysis and Clinical Data
The structural and pharmacokinetic differences between rasburicase and pegloticase dictate their distinct clinical applications.
| Feature | Rasburicase (Elitek®) | Pegloticase (Krystexxa®) |
| Source | Recombinant Aspergillus flavus uricase | Recombinant PEGylated porcine-like uricase |
| Production Host | Saccharomyces cerevisiae | Genetically altered Escherichia coli |
| Structure | Tetrameric protein | PEG-conjugated tetrameric protein |
| Elimination Half-Life | ~18 hours | ~10-14 days |
| Primary Indication | Tumor Lysis Syndrome | Chronic Refractory Gout |
| Administration | Daily intravenous infusion (up to 5 days) | Intravenous infusion every 2 weeks |
Clinical Efficacy of Rasburicase
Clinical trials have consistently demonstrated the potent and rapid urate-lowering effect of rasburicase in the context of malignancy-associated hyperuricemia.
| Trial/Study | Patient Population | Key Findings & Efficacy Data |
| Phase III TLS Trial (vs. Allopurinol) | Adults with leukemia/lymphoma at risk for TLS | PUA Response Rate (sUA ≤7.5 mg/dL from Day 3-7): - Rasburicase alone: 87% (n=92)- Allopurinol alone: 66% (n=91) (p=0.0009)Uric Acid Levels: ≤2.0 mg/dL in 96% of patients within 4 hours of the first dose. |
| Pediatric Phase III Trial (vs. Allopurinol) | Children with leukemia/lymphoma | Rasburicase group (n=27) had a significantly lower plasma uric acid concentration than the allopurinol group (n=25). |
| Compassionate Use Program | 682 children and 387 adults with malignancy-associated hyperuricemia | Rapid decline in uric acid concentration in all patients. |
Clinical Efficacy of Pegloticase
Pegloticase has been evaluated in pivotal trials for chronic refractory gout, demonstrating significant efficacy in sUA reduction and clinical endpoint improvement. The challenge of immunogenicity led to trials investigating co-therapy with immunosuppressants.
| Trial/Study | Patient Population | Key Findings & Efficacy Data |
| Pivotal Pre-Marketing Trials | Chronic refractory gout | sUA Response (sUA <6 mg/dL for ≥80% of time at Months 3 & 6): - Pegloticase: 42% (36/85) vs. Placebo: 0% (P<0.001)Tophi Resolution: 45% of patients achieved complete resolution of at least one tophus at 6 months (P=0.002). |
| MIRROR Randomized Controlled Trial (Month 6) | Uncontrolled gout | sUA Response Rate (Month 6): - Pegloticase + Methotrexate: 71% (71/100)- Pegloticase + Placebo: 39% (20/52) (p<0.0001) |
| MIRROR RCT (Month 12) | Uncontrolled gout | sUA Response Rate (Month 12): - Pegloticase + Methotrexate: 60% (60/100)- Pegloticase + Placebo: 30.8% (16/52) (p<0.001)Tophi Resolution (Month 12): - Pegloticase + Methotrexate: 54% (28/52)- Pegloticase + Placebo: 31% (9/29) |
| Phase II MMF Co-therapy Trial | Refractory gout | sUA Response (≤6 mg/dL at 12 weeks): - Pegloticase + Mycophenolate Mofetil (MMF): 86% (19/22)- Pegloticase + Placebo: 40% (4/10) (P=0.01) |
The Challenge of Immunogenicity
The foreign nature of uricase protein can elicit an immune response, leading to the formation of anti-drug antibodies (ADAs). This is a significant concern for pegloticase, given its intended long-term use. The development of high-titer ADAs is associated with a loss of urate-lowering response due to increased drug clearance and a higher risk of infusion reactions. Antibodies can be directed against the uricase protein core or the PEG moiety.
| Antibody Response to Pegloticase (Monotherapy) | |
| High Titer Anti-Pegloticase Ab (>1:2430) | 41% (69/169) of patients |
| Anti-PEG Ab | 40% (67/169) of patients |
| Anti-Uricase Ab | 14% (24/169) of patients, usually low titer |
Co-administration with immunomodulatory agents like methotrexate or mycophenolate mofetil has been shown to significantly mitigate the development of ADAs, thereby improving the efficacy and safety of pegloticase therapy. Monitoring pre-infusion sUA levels serves as a functional biomarker for the presence of neutralizing ADAs; a rise in sUA indicates a loss of therapeutic effect.
Key Experimental Protocols
Urate Oxidase Enzyme Activity Assay
The activity of recombinant urate oxidase is typically determined by monitoring the enzymatic conversion of uric acid.
Principle: The assay measures the rate of uric acid depletion or the rate of hydrogen peroxide production. A common method involves spectrophotometrically monitoring the decrease in absorbance at 293 nm, which is characteristic of uric acid.
Detailed Protocol (Spectrophotometric Uric Acid Depletion):
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Borate buffer, pH 8.0-9.0.
-
Substrate Stock Solution: Prepare a concentrated stock of uric acid (e.g., 10 mM) in a mildly alkaline solution (e.g., dilute NaOH) to ensure solubility. The final working concentration is typically in the range of 100-500 µM.
-
Enzyme Solution: Dilute the recombinant urate oxidase to a suitable concentration in the assay buffer.
-
-
Assay Procedure:
-
Equilibrate a quartz cuvette containing the assay buffer and the uric acid substrate solution to the desired temperature (e.g., 25°C or 37°C) in a spectrophotometer.
-
Initiate the reaction by adding a small volume of the enzyme solution and mix immediately.
-
Monitor the decrease in absorbance at 293 nm over time (e.g., for 3-5 minutes).
-
-
Calculation:
-
Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for uric acid at 293 nm is ~12,600 M⁻¹cm⁻¹.
-
One unit (U) of urate oxidase activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of uric acid per minute under the specified conditions.
-
For Kinetic Analysis (Km, Vmax): The protocol is repeated with varying concentrations of the uric acid substrate. The initial reaction velocities (V) are plotted against substrate concentrations ([S]), and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.
Immunogenicity Testing (ELISA)
Principle: A validated enzyme-linked immunosorbent assay (ELISA) is used to detect and quantify the presence of anti-drug antibodies (e.g., anti-pegloticase, anti-PEG) in patient serum.
Detailed Protocol (Direct ELISA for Anti-Pegloticase IgG):
-
Plate Coating:
-
Microtiter plates are coated with a specific concentration of pegloticase diluted in a coating buffer (e.g., PBS) and incubated overnight at 4°C.
-
-
Blocking:
-
The plates are washed, and non-specific binding sites are blocked using a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Patient serum samples (and positive/negative controls) are serially diluted and added to the wells. The plates are incubated for 1-2 hours to allow antibodies in the serum to bind to the coated pegloticase.
-
-
Detection Antibody:
-
After washing, a secondary antibody that detects human IgG, conjugated to an enzyme like horseradish peroxidase (HRP), is added to each well and incubated for 1 hour.
-
-
Substrate Addition & Measurement:
-
The plates are washed again, and a chromogenic substrate for HRP (e.g., TMB) is added. The reaction is allowed to develop in the dark.
-
A stop solution (e.g., dilute sulfuric acid) is added, and the absorbance is read at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
-
Analysis:
-
The antibody titer is determined as the highest dilution of serum that produces a signal significantly above the background (negative control).
-
Conclusion and Future Directions
Recombinant urate oxidase therapy, particularly with pegloticase, has revolutionized the management of chronic refractory gout. Its ability to rapidly debulk the total body urate load provides a significant advantage over traditional urate-lowering therapies. The primary challenge remains immunogenicity, which can now be effectively managed through co-therapy with immunomodulators, leading to sustained efficacy and improved patient outcomes. Future research will likely focus on developing novel, less immunogenic uricase variants, exploring alternative immunomodulatory strategies, and optimizing treatment durations to achieve long-term remission.
References
ALLN-346: A Novel Oral Enzyme Therapy for Hyperuricemia
An In-depth Technical Guide on its Mechanism and Clinical Efficacy in Lowering Serum Uric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ALLN-346, an investigational oral enzyme therapy for the treatment of hyperuricemia, particularly in patients with gout and chronic kidney disease (CKD). This document details the mechanism of action, summarizes key preclinical and clinical data, outlines experimental protocols, and presents visual representations of relevant biological pathways and study designs.
Introduction to ALLN-346 and its Novel Mechanism of Action
ALLN-346 is a first-in-class, orally administered, non-absorbed, engineered uricase (urate oxidase) designed to degrade uric acid in the gastrointestinal (GI) tract.[1][2] The rationale for this approach is based on the significant role the intestine plays in uric acid homeostasis, especially in individuals with compromised kidney function.[3][4][5] In healthy individuals, approximately two-thirds of uric acid is excreted by the kidneys, with the remaining one-third eliminated through the gut. However, in patients with CKD, intestinal excretion becomes the primary route of urate elimination.
ALLN-346 is optimized for stability and activity within the proteolytic environment of the gut. By breaking down uric acid directly in the GI tract, ALLN-346 aims to reduce the overall systemic urate burden, thereby lowering serum uric acid (sUA) levels and mitigating the risk of complications associated with hyperuricemia, such as gout and uric acid nephropathy. This gut-restricted mechanism of action is expected to offer a safer therapeutic option for patients with CKD, for whom currently available urate-lowering therapies are often limited by dosing restrictions and potential toxicity.
Preclinical Evidence in a Uricase-Deficient Mouse Model
Seminal proof-of-concept studies for ALLN-346 were conducted in uricase/urate oxidase deficient mice (URKO mice), a model that mimics severe hyperuricemia, hyperuricosuria, and obstructive nephropathy seen in humans.
Summary of Preclinical Findings
Oral administration of ALLN-346 in URKO mice led to a significant reduction in both plasma and urine uric acid levels. In a 7-day study, ALLN-346 therapy resulted in a 44% decrease in plasma urate, a level of reduction comparable to that achieved with a 50 mg/L dose of allopurinol. Furthermore, ALLN-346 normalized urinary uric acid excretion, with an 86% reduction observed. Longer-term studies (19 days) also demonstrated a sustained and significant reduction in hyperuricemia.
Preclinical Experimental Protocol: 21-Day Study in URKO Mice
The following table outlines the methodology used in a 21-day preclinical study comparing ALLN-346 to allopurinol in URKO mice.
| Parameter | Description |
| Animal Model | Uricase/urate oxidase knockout (URKO) mice, which exhibit severe hyperuricemia and nephropathy. |
| Study Design | A 21-day parallel study with three 7-day periods: pre-treatment, treatment, and follow-up. |
| Treatment Arms | 1. ALLN-346: 150 mg/day mixed with food (n=8).2. Allopurinol (ALLO) 50: 50 mg/L in drinking water (n=8).3. Allopurinol (ALLO) 150: 150 mg/L in drinking water (n=9). |
| Pre-treatment Period | The maintenance dose of allopurinol (150 mg/L) was removed for all groups. |
| Sample Collection | - Plasma: Collected on the last day of each 7-day period for urate measurement.- Urine: 24-hour urine samples collected during the last 3 days of the pre-treatment and treatment periods for uric acid measurement. |
| Analytical Method | Cormay Liquick Cor-UA 30 plus (PL) was used for plasma and urine urate/uric acid measurements. |
Preclinical Data Summary
The table below summarizes the key quantitative results from the 7-day treatment period in the preclinical URKO mouse study.
| Treatment Group | Mean Plasma Urate Reduction (%) | Mean Urine Urate Excretion Reduction (%) |
| ALLN-346 | 44% | 86% |
| Allopurinol (50 mg/L) | 51% | 34% |
| Allopurinol (150 mg/L) | 69% | 66% |
Clinical Development of ALLN-346
ALLN-346 has progressed through Phase 1 and Phase 2a clinical trials to evaluate its safety, tolerability, and efficacy in healthy volunteers and patients with hyperuricemia and CKD.
Phase 1 Clinical Studies
Phase 1 studies, including a single-ascending dose and a multiple-ascending dose trial, were conducted in healthy volunteers.
The primary objectives of the Phase 1 trials were to assess the safety and tolerability of ALLN-346. The studies demonstrated that ALLN-346 was well-tolerated with no significant safety signals or dose-limiting toxicities observed. Importantly, ELISA immunoassays confirmed that ALLN-346 was not systemically absorbed, supporting its gut-restricted mechanism of action.
The following table details the design of the Phase 1b multiple-ascending dose study.
| Parameter | Description |
| Study Population | 18 healthy volunteers. |
| Study Design | Randomized (2:1), double-blind, placebo-controlled, multiple-ascending dose study over 7 days. |
| Treatment Cohorts | - Cohort A: 3 capsules of ALLN-346 or placebo, three times daily.- Cohort B: 5 capsules of ALLN-346 or placebo, three times daily. |
| Primary Endpoints | Safety and tolerability. |
| Pharmacokinetic Assessment | Serum samples analyzed by ELISA to assess systemic absorption. |
Phase 2a Clinical Study (NCT04987242)
A Phase 2a study was conducted to evaluate the safety, tolerability, and initial bioactivity of ALLN-346 in adults with hyperuricemia and CKD.
This one-week inpatient study enrolled eleven adult patients with hyperuricemia (sUA ≥ 6.8 mg/dL) and normal to Stage 2 CKD (eGFR ≥60), who were not on concurrent urate-lowering therapies.
| Parameter | Description |
| Study Population | 11 adult patients with hyperuricemia and normal to Stage 2 CKD. |
| Study Design | Randomized (2:1), double-blind, placebo-controlled, parallel-group, multi-center study over a one-week treatment period. |
| Treatment Arms | - ALLN-346: 5 capsules, three times daily (n=7).- Placebo: Matching placebo capsules (n=4). |
| Efficacy Assessments | - Serum Urate: Measured daily.- Urine Uric Acid: Assessed on days -2, -1, 1, 4, and 7. |
| Safety Monitoring | Monitored throughout the study. |
| Systemic Absorption | A specific ELISA was used on serum samples collected pre- and post-dose over 7 days. |
The study demonstrated a statistically significant reduction in mean sUA in patients treated with ALLN-346 compared to placebo. A key finding was the strong correlation between the reduction in sUA and the level of kidney function (eGFR) in the ALLN-346 group (r=0.95; P=0.003), which was not observed in the placebo group. The largest mean percentage reduction in sUA was seen in patients with Stage 2 CKD. ALLN-346 was well-tolerated, with no serious adverse events reported, and lack of systemic absorption was confirmed.
Visualizing the Mechanism and Experimental Design
Proposed Mechanism of Action of ALLN-346
The following diagram illustrates the proposed mechanism of action of ALLN-346 in the gastrointestinal tract and its impact on systemic uric acid levels.
Caption: Proposed mechanism of action of ALLN-346 in the GI tract.
Uric Acid Transport in the Proximal Tubule
This diagram illustrates the key transporters involved in uric acid reabsorption and secretion in the renal proximal tubule, which is relevant to understanding overall uric acid homeostasis.
Caption: Key uric acid transporters in the renal proximal tubule.
Phase 2a Clinical Trial Workflow
The following diagram provides a simplified workflow of the Phase 2a clinical trial for ALLN-346.
Caption: Simplified workflow of the ALLN-346 Phase 2a clinical trial.
The Role of the Gut Microbiome in Uric Acid Metabolism
Recent research has highlighted the significant role of the gut microbiota in purine and uric acid metabolism. The gut microbiome can influence systemic uric acid levels through several mechanisms:
-
Purine Metabolism: Certain gut bacteria can metabolize dietary purines, reducing their absorption.
-
Uric Acid Degradation: Some bacteria possess uricase-like activity and can degrade uric acid within the gut.
-
Modulation of Uric Acid Transporters: Bacterial metabolites, such as short-chain fatty acids, may influence the expression of uric acid transporters in the intestine and kidneys.
The therapeutic strategy of ALLN-346 aligns with this growing understanding of the gut's role in uric acid homeostasis and offers a targeted approach to leverage this pathway for therapeutic benefit.
Conclusion and Future Directions
ALLN-346 represents a promising and novel therapeutic approach for the management of hyperuricemia, particularly in the challenging patient population with both gout and chronic kidney disease. Its gut-restricted mechanism of action, favorable safety profile, and demonstrated efficacy in reducing serum uric acid levels in both preclinical and early clinical studies underscore its potential as a valuable addition to the armamentarium of urate-lowering therapies. The strong correlation observed between sUA reduction and renal function in the Phase 2a study provides compelling evidence for its intended mechanism. Future larger-scale clinical trials are warranted to further establish the long-term safety and efficacy of ALLN-346 in a broader patient population.
References
- 1. biospace.com [biospace.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of ALLN-346: A Novel Oral Enzyme Therapy for Hyperuricemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of ALLN-346, a first-in-class, orally administered, non-absorbed, engineered uricase designed for the treatment of hyperuricemia in patients with gout and chronic kidney disease (CKD).
Introduction
Hyperuricemia, a precursor to gout and a contributor to CKD progression, is characterized by elevated levels of uric acid in the blood.[1] Standard-of-care treatments can be limited by efficacy, safety, and tolerability issues, particularly in patients with renal impairment.[2] ALLN-346 represents a novel therapeutic approach by targeting the degradation of urate in the gastrointestinal (GI) tract, thereby reducing the systemic urate burden.[1] Developed by Allena Pharmaceuticals, this investigational enzyme therapy has progressed through preclinical and clinical development, demonstrating promise as a new treatment paradigm.[3]
Mechanism of Action: Intestinal Urate Degradation
ALLN-346 is a bio-engineered uricase optimized for stability and activity within the GI tract.[1] Its mechanism of action is centered on the enzymatic degradation of urate that is secreted into the intestinal lumen. In healthy individuals, the kidneys are the primary route of uric acid excretion. However, in patients with CKD, intestinal excretion becomes a significant compensatory pathway. ALLN-346 is designed to enhance this natural process.
Urate is transported into the intestinal lumen by transporters such as ATP-binding cassette subfamily G member 2 (ABCG2). Once in the gut, ALLN-346 catalyzes the oxidation of uric acid to allantoin, a more soluble and readily excretable substance, carbon dioxide, and hydrogen peroxide. This localized enzymatic activity is intended to lower the concentration of urate in the gut, creating a steeper concentration gradient that favors further secretion of urate from the blood into the intestine, ultimately reducing serum uric acid (sUA) levels. A key feature of ALLN-346 is its lack of systemic absorption, which is expected to minimize the risk of systemic side effects and immunogenicity.
Preclinical Development
The efficacy of ALLN-346 was first evaluated in a urate oxidase knock-out mouse model, which mimics severe hyperuricemia. These studies were crucial in establishing the proof-of-concept for an oral enzyme therapy targeting intestinal urate.
Key Preclinical Studies
Two key studies, a 7-day and a 19-day study, were conducted in urate oxidase-deficient mice. The primary endpoints were the reduction in plasma urate and the normalization of urine uric acid excretion.
| Study Duration | Treatment Group | Mean Reduction in Plasma Urate | Outcome on Urine Uric Acid Excretion | Reference |
| 7-Day Study | ALLN-346 | 44% | Normalized | |
| 19-Day Study | ALLN-346 | 28% | Normalized |
Experimental Protocols: Preclinical
Animal Model: Urate oxidase knock-out mice were used to model hyperuricemia. These mice lack the enzyme that breaks down uric acid, leading to elevated plasma and urine urate levels.
Dosing: ALLN-346 was mixed with the chow and administered orally.
Sample Analysis: Plasma and urine samples were collected to measure uric acid levels. The specific analytical methods used were not detailed in the available public documents but would typically involve a colorimetric or enzymatic assay.
Clinical Development
Following the promising preclinical results, ALLN-346 advanced into clinical trials to evaluate its safety, tolerability, and efficacy in humans. The clinical program has included Phase 1 studies in healthy volunteers and Phase 2a studies in patients with hyperuricemia and CKD.
Phase 1 Clinical Trials
Phase 1 studies were designed to assess the safety and tolerability of single and multiple ascending doses of ALLN-346 in healthy volunteers.
-
Phase 1 Single Ascending Dose (SAD) Study: This study enrolled healthy volunteers who received single doses of ALLN-346. The results demonstrated that ALLN-346 was well-tolerated with no significant safety signals.
-
Phase 1b Multiple Ascending Dose (MAD) Study: This study evaluated the safety and tolerability of multiple doses of ALLN-346 over seven days in healthy volunteers. The study consisted of two cohorts receiving different doses. ALLN-346 was found to be well-tolerated, and importantly, an enzyme-linked immunosorbent assay (ELISA) confirmed the lack of systemic absorption.
| Study | Population | Dosing Regimen | Key Findings | Reference |
| Phase 1 SAD | Healthy Volunteers | Single ascending doses | Well-tolerated, no significant safety signals | |
| Phase 1b MAD | Healthy Volunteers | Multiple ascending doses for 7 days | Well-tolerated, no evidence of systemic absorption |
Phase 2a Clinical Trials
Two Phase 2a studies, Study 201 and Study 202, were initiated to evaluate the efficacy and safety of ALLN-346 in patients with hyperuricemia and various stages of CKD.
-
Study 201: This was a one-week inpatient study in patients with hyperuricemia and normal to Stage 2 CKD. Patients were randomized to receive either ALLN-346 or placebo. The study demonstrated a statistically significant reduction in mean sUA in the ALLN-346 group compared to placebo. A key finding was a strong positive correlation between the reduction in sUA and the degree of renal impairment (eGFR), supporting the mechanism of action.
-
Study 202: This is a two-week outpatient study in patients with gout and Stage 2 and 3 CKD. This study is designed to further evaluate the safety and efficacy of ALLN-346 in a broader patient population with more advanced CKD.
| Study | Population | Dosing Regimen | Primary Endpoints | Key Findings (Publicly Available) | Reference |
| Phase 2a Study 201 | Hyperuricemia, Normal to Stage 2 CKD | 5 capsules TID for 7 days | Safety, Tolerability, Change in sUA | Statistically significant reduction in mean sUA; Strong correlation between sUA reduction and eGFR | |
| Phase 2a Study 202 | Gout, Stage 2 & 3 CKD | 5 capsules TID for 14 days | Safety, Tolerability, Change in sUA | Topline data expected |
Note: Detailed quantitative data from the Phase 2a clinical trials, including mean percentage reduction in serum uric acid with standard deviations and p-values for different patient cohorts, are not yet publicly available in a structured tabular format.
Experimental Protocols: Clinical
Confirmation of Non-Systemic Absorption (ELISA): While the specific proprietary ELISA protocol for ALLN-346 is not publicly available, a standard sandwich ELISA protocol would likely be employed to detect the presence of ALLN-346 in serum samples.
-
Principle: A capture antibody specific to ALLN-346 is coated onto a microplate. Patient serum is added, and if ALLN-346 is present, it will bind to the capture antibody. A second, detection antibody (also specific to ALLN-346 and conjugated to an enzyme) is then added, which binds to the captured ALLN-346. A substrate for the enzyme is added, and the resulting color change is proportional to the amount of ALLN-346 present.
-
General Procedure:
-
Coat a 96-well microplate with a capture antibody against ALLN-346.
-
Block non-specific binding sites.
-
Add patient serum samples and standards to the wells.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody specific for ALLN-346.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate.
-
Add a TMB substrate solution to develop color.
-
Stop the reaction with an acid solution.
-
Read the absorbance at a specific wavelength (e.g., 450 nm).
-
Measurement of Serum Uric Acid: The specific protocol for uric acid measurement in the ALLN-346 clinical trials is not publicly detailed. However, a standard enzymatic colorimetric method is commonly used in clinical settings.
-
Principle: Uricase is used to catalyze the oxidation of uric acid to allantoin and hydrogen peroxide. The hydrogen peroxide then reacts with a chromogen in the presence of peroxidase to produce a colored compound. The intensity of the color is directly proportional to the uric acid concentration in the sample.
-
General Procedure:
-
Prepare a working reagent containing uricase, peroxidase, and a chromogen.
-
Add a small volume of serum or plasma to a cuvette or microplate well.
-
Add the working reagent to initiate the reaction.
-
Incubate for a specified time at a controlled temperature (e.g., 5 minutes at 37°C).
-
Measure the absorbance of the sample at a specific wavelength (e.g., 520 nm) against a reagent blank.
-
Calculate the uric acid concentration by comparing the sample's absorbance to that of a known standard.
-
Future Directions
The development of ALLN-346 is ongoing. Future studies will likely focus on larger patient populations with more severe CKD to further establish its efficacy and safety profile. The potential for combination therapy with other urate-lowering agents may also be explored. The novel, gut-restricted mechanism of action of ALLN-346 holds the potential to address a significant unmet medical need for patients with hyperuricemia and gout, particularly those with compromised renal function.
References
role of intestinal urate degradation in CKD
An In-depth Technical Guide on the Core Role of Intestinal Urate Degradation in Chronic Kidney Disease
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Chronic Kidney Disease (CKD) is characterized by a progressive loss of renal function, leading to the accumulation of metabolic waste products, including uric acid (urate). Hyperuricemia is a common complication in CKD and an independent risk factor for its progression. While the kidney is the primary organ for urate excretion, its declining function in CKD shifts a significant portion of this excretory burden to the intestine. This guide provides a comprehensive technical overview of the mechanisms underlying intestinal urate handling in CKD, focusing on the interplay between intestinal transporters and the gut microbiome. We detail the molecular pathways, summarize key experimental findings in structured tables, provide methodologies for seminal experiments, and present visual diagrams of core concepts to facilitate a deeper understanding for research and therapeutic development.
The Kidney-Gut Axis in Urate Homeostasis and CKD
Under normal physiological conditions, approximately two-thirds of the daily urate load is excreted by the kidneys, with the remaining one-third eliminated through the intestine.[1] In CKD, this balance is dramatically altered. As the glomerular filtration rate (GFR) declines, the kidney's ability to clear urate is compromised, leading to its accumulation in the blood.[2] This triggers a compensatory increase in extra-renal, primarily intestinal, urate excretion.[3][4]
This adaptive response is a central component of the "kidney-gut axis," a bidirectional relationship where uremia alters the gut environment, and the gut, in turn, influences the progression of CKD.[5] The uremic state leads to an influx of urea and other toxins into the intestinal lumen. This promotes dysbiosis—a significant shift in the composition and function of the gut microbiota. Specifically, there is an expansion of bacterial populations that possess enzymes like urease and uricase, which metabolize urea and uric acid, respectively. The resulting microbial metabolites and the breakdown of the intestinal barrier integrity contribute to systemic inflammation and uremic toxicity, creating a vicious cycle that exacerbates kidney damage.
Caption: The vicious cycle of the Kidney-Gut Axis in CKD.
Molecular Mechanisms: The Role of ABCG2 in Intestinal Urate Secretion
The primary transporter responsible for the ATP-dependent efflux of urate from enterocytes into the intestinal lumen is the ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP).
In the context of CKD, as serum urate levels rise, there is evidence for the upregulation of ABCG2 expression in the intestine, suggesting a key compensatory role. However, the efficacy of this compensatory mechanism is significantly impacted by genetic variations in the ABCG2 gene. Common single nucleotide polymorphisms (SNPs), such as Q141K (rs2231142), lead to a dysfunctional protein with reduced transport capacity. Individuals with these variants exhibit reduced intestinal urate elimination, which exacerbates hyperuricemia and increases the risk for both gout and CKD progression, as the compensatory pathway is inherently impaired. This highlights ABCG2 as a critical determinant of urate homeostasis when renal function is compromised.
Caption: Urate transport and degradation in the intestine.
The Gut Microbiome's Role in Urate Degradation
The gut microbiome is a pivotal player in intestinal urate metabolism. In CKD, the intestinal environment is characterized by high concentrations of urea and uric acid. This creates a selective pressure that favors the growth of bacteria capable of utilizing these substrates. Consequently, there is a notable expansion of bacterial families possessing uricase, the enzyme that catalyzes the oxidation of uric acid to the more soluble compound allantoin. This bacterial degradation accounts for a significant portion of the urate secreted into the lumen.
Quantitative Changes in Gut Microbiota in CKD with Hyperuricemia
Multiple studies have characterized the microbial shifts associated with CKD and hyperuricemia. Key findings are summarized below.
| Microbial Change | Associated Condition | Finding / Correlation | Reference(s) |
| Expansion of Uricase-Producing Families | End-Stage Renal Disease (ESRD) | Dominance of families like Cellulomonadaceae, Dermabacteraceae, Micrococcaceae, Xanthomonadaceae. | |
| Expansion of Urease-Producing Families | ESRD | Dominance of families like Enterobacteriaceae, Pseudomonadaceae, Clostridiaceae, Micrococcaceae. | |
| Phylum-Level Shifts | CKD with Hyperuricemia (CKD-H) | Significant decrease in Bacteroidota and increase in Proteobacteria compared to healthy controls. | |
| Genus-Level Correlations with Serum Uric Acid | CKD | Actinomyces abundance negatively correlated with serum uric acid (r = -0.426). | |
| Genus-Level Correlations with Serum Uric Acid | CKD | Candidatus Solibacter abundance positively correlated with serum uric acid (r = 0.461). | |
| Depletion of Beneficial Bacteria | ESRD | Depletion of bacteria that produce short-chain fatty acids (SCFAs), such as certain species of Lactobacillus and Bifidobacterium. |
Experimental Evidence and Methodologies
Our understanding of intestinal urate handling in CKD is built upon a foundation of preclinical and clinical research. Animal models have been instrumental in elucidating causative mechanisms, while human studies have validated these findings in patient populations.
Key Animal Models
-
5/6 Nephrectomy (Nx) Rat Model: This is the most widely used model to simulate progressive CKD. It involves the surgical removal of one kidney and infarction of two-thirds of the other, leading to hypertension, proteinuria, and a gradual decline in renal function.
-
Oxonic Acid-Induced Hyperuricemia Model: This model uses potassium oxonate, a uricase inhibitor, to induce high serum urate levels in animals, allowing for the study of hyperuricemia's direct effects independent of severe renal failure.
Detailed Experimental Protocol: 5/6 Nephrectomy Rat Model for Urate Transporter Analysis
This protocol is a synthesized representation of methodologies commonly employed in the field.
-
Animal Model Induction:
-
Subjects: Male Wistar or Sprague-Dawley rats (8-10 weeks old).
-
Procedure: Under anesthesia (e.g., isoflurane), a two-step surgical procedure is performed. First, two-thirds of the left kidney is surgically removed. One week later, a total right nephrectomy is performed. Sham-operated control animals undergo the same surgical procedures but without kidney removal.
-
Post-operative Care: Animals are monitored for recovery and provided with standard chow and water ad libitum for a period of 8-12 weeks to allow for the development of CKD.
-
-
Biochemical Analysis:
-
At the end of the study period, blood is collected via cardiac puncture for measurement of serum creatinine and uric acid using commercially available assay kits.
-
Urine is collected over a 24-hour period using metabolic cages to determine creatinine clearance and urinary urate excretion.
-
-
Tissue Harvesting and Gene Expression Analysis:
-
Animals are euthanized, and the remnant kidney and a segment of the ileum are rapidly excised and snap-frozen in liquid nitrogen.
-
Total RNA is extracted from tissue homogenates using a TRIzol-based method.
-
RNA is reverse-transcribed to cDNA using a high-capacity cDNA synthesis kit.
-
Quantitative real-time PCR (qPCR) is performed using specific primers for urate transporters (Abcg2, Slc22a12 [URAT1], Slc2a9 [GLUT9]) and a housekeeping gene (e.g., Gapdh) for normalization.
-
-
Protein Expression Analysis (Immunohistochemistry):
-
Kidney and ileum tissues are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.
-
Sections are deparaffinized, rehydrated, and subjected to antigen retrieval.
-
Slides are incubated with primary antibodies specific to ABCG2, URAT1, and GLUT9, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Staining is visualized with a diaminobenzidine (DAB) substrate, and sections are counterstained with hematoxylin.
-
Protein expression is semi-quantitatively assessed by scoring the intensity and distribution of the staining.
-
Caption: Experimental workflow for a preclinical CKD study.
Human Genetic Studies
Large-scale human cohort studies, such as the Chronic Renal Insufficiency Cohort (CRIC), have been pivotal in translating findings from animal models. By analyzing genetic data alongside clinical measurements from thousands of patients with CKD, these studies have established strong associations between SNPs in urate transporter genes and serum uric acid levels.
| Gene (Transporter) | SNP | Ancestry | Beta-Coefficient | P-value | Implication in CKD | Reference(s) |
| ABCG2 | rs4148157 | European | 0.68 | 4.78 x 10⁻¹³ | Strikingly strong association with serum urate, highlighting its key role in CKD. | |
| SLC2A9 (GLUT9) | rs13125646 | European | -0.30 | 1.06 x 10⁻⁵ | Significant, but less so than ABCG2, suggesting a comparatively smaller role in CKD. | |
| SLC2A9 (GLUT9) | rs4481233 | European | -0.45 | 7.0 x 10⁻⁶ | In individuals with normal renal function, SLC2A9 is the most significant transporter. |
Quantitative Urate Handling in CKD Patients
Clinical studies provide quantitative data on how urate handling changes as kidney function declines. The fractional excretion of uric acid (FEUA), which reflects the proportion of filtered urate that is excreted, is a key metric.
| CKD Stage | Mean eGFR (mL/min/1.73 m²) | Median FEUA (%) [IQR] | Median UUCR (g/gCre) [IQR] | Interpretation | Reference(s) |
| 3a | 52 | 6.9 [4.7–10.1] | 0.41 [0.31–0.50] | As GFR begins to decline, the fractional excretion of urate starts to increase as a compensatory mechanism. | |
| 3b | 38 | 6.7 [4.7–10.3] | 0.33 [0.24–0.46] | FEUA remains elevated, while the absolute amount of urate excreted per gram of creatinine (UUCR) decreases due to the lower filtered load. | |
| 4 | 23 | 7.9 [5.3–12.9] | 0.26 [0.18–0.42] | In advanced CKD, FEUA is significantly higher, indicating a maximal tubular secretory response to retain urate homeostasis. | |
| (Data adapted from a cohort study of 1042 patients with CKD. IQR: Interquartile Range; UUCR: Urinary Uric Acid-to-Creatinine Ratio) |
Therapeutic Implications and Future Directions
The central role of the intestine in urate metabolism in CKD opens new avenues for therapeutic intervention.
-
Modulation of Gut Microbiota:
-
Probiotics/Prebiotics/Synbiotics: Strategies aimed at restoring a healthy gut microbiome are being actively investigated. By promoting the growth of beneficial bacteria and/or introducing microbes with high uricase activity, it may be possible to enhance intestinal urate degradation and reduce the production of uremic toxins.
-
Engineered Microbes: The development of engineered probiotics designed to efficiently degrade urate in the gut represents a novel therapeutic frontier.
-
-
Targeting Intestinal Transporters:
-
ABCG2 Agonists: Developing small-molecule drugs that enhance the activity or expression of the intestinal ABCG2 transporter could significantly boost the body's compensatory urate excretion pathway, particularly in patients without loss-of-function genetic variants.
-
-
Adsorption Therapies:
-
Oral adsorbents like AST-120 can bind uremic toxins and their precursors in the gut, preventing their absorption into the bloodstream. This can help break the vicious cycle of the kidney-gut axis and may indirectly improve the gut environment.
-
Conclusion
In chronic kidney disease, the intestine emerges as a critical, compensatory organ for urate excretion. This process is mediated by the interplay between the urate transporter ABCG2 and the metabolic activity of the gut microbiome. Uremic dysbiosis leads to an expansion of uricase-producing bacteria, which actively degrade luminal urate. However, this adaptive mechanism is often insufficient, particularly in individuals with dysfunctional ABCG2 variants, and is coupled with the detrimental production of uremic toxins that fuel CKD progression. A thorough understanding of these intestinal mechanisms is paramount for developing novel therapeutic strategies that target the gut to alleviate hyperuricemia and slow the progression of chronic kidney disease.
References
- 1. Fractional clearance of urate: validation of measurement in spot-urine samples in healthy subjects and gouty patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The clinical impact of gut microbiota in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of chronic experimental renal insufficiency on urate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Safety and Toxicology Profile of Oral Uricase Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oral uricase therapy represents a promising frontier in the management of hyperuricemia, a condition linked to gout and chronic kidney disease. By degrading uric acid within the gastrointestinal tract, this modality offers the potential for a safer, non-systemic approach compared to traditional intravenous uricase treatments, which are often hampered by immunogenicity and infusion-related reactions. This technical guide provides a comprehensive overview of the current understanding of the safety and toxicology profile of oral uricase therapy, drawing from preclinical and emerging clinical data. It details experimental methodologies, presents quantitative safety and efficacy data in a structured format, and illustrates key biological and experimental pathways to inform ongoing research and development in this field.
Introduction: The Rationale for Oral Uricase Therapy
Hyperuricemia, characterized by elevated serum uric acid levels, is a primary driver of gout and is increasingly associated with the progression of chronic kidney disease (CKD). While intravenous uricase therapies, such as pegloticase and rasburicase, are effective in rapidly lowering serum urate, their utility is often limited by significant safety concerns, including infusion reactions, anaphylaxis, and the development of anti-drug antibodies (ADAs) that can lead to a loss of efficacy.[1][2] Oral uricase therapy is being developed to circumvent these issues by confining the enzymatic degradation of uric acid to the gut, thereby preventing systemic absorption of the enzyme and minimizing the risk of an immune response.[3]
Mechanism of Action
Uricase (urate oxidase) catalyzes the enzymatic oxidation of uric acid to 5-hydroxyisourate, which is then non-enzymatically hydrolyzed to allantoin. Allantoin is approximately 5- to 10-fold more soluble than uric acid and is readily excreted by the kidneys.[4] This fundamental mechanism underlies the therapeutic effect of all uricase-based therapies.
Caption: Mechanism of uricase action.
Preclinical Safety and Toxicology
Preclinical studies are fundamental to establishing the initial safety profile of oral uricase candidates. These investigations typically involve in vitro assays and in vivo studies in relevant animal models.
Animal Models
The selection of an appropriate animal model is critical for evaluating the safety and efficacy of oral uricase. Since most mammals, unlike humans, possess a functional uricase gene, models of hyperuricemia must be induced.
-
Uricase-Inhibited Rodents: A common approach involves the administration of a uricase inhibitor, such as potassium oxonate, often in combination with a purine-rich diet or uric acid precursors like hypoxanthine, to induce hyperuricemia in rats or mice. It is important to note that the inducing agents themselves can have toxic effects; for instance, adenine can be nephrotoxic.
-
Genetically Modified Models: Uricase knockout (Uro-KO) mice, which lack a functional uricase gene, provide a more direct model of human hyperuricemia and are valuable for studying the long-term effects of urate-lowering therapies.
-
Large Animal Models: Pigs are also utilized in preclinical toxicology due to their physiological similarities to humans. Hyperuricemia can be induced in pigs through methods like nephrectomy combined with uric acid infusions.
Key Preclinical Findings
A notable example of a preclinical oral uricase candidate is ALLN-346, an engineered Candida utilis uricase optimized for stability and activity in the gut. Studies in uricase-deficient mice have demonstrated its potential safety and efficacy.
Table 1: Summary of Preclinical Efficacy Data for ALLN-346 in Uricase-Deficient Mice
| Study Duration | Dosing Regimen | Plasma Urate Reduction | Urine Urate Reduction | Key Safety Observations |
| 7 Days | Administered with food over 24 hours | 44% | 87% | No adverse effects on well-being, normal food and water intake, stable body weight. |
| 19 Days | Limited administration for up to 6 hours | 28% | 88% | No adverse effects on well-being, normal food and water intake, stable body weight. |
These studies indicate that oral uricase therapy can significantly reduce the body's urate burden without apparent systemic toxicity in animal models. The lack of systemic absorption is a key design feature intended to minimize adverse effects.
Experimental Protocols
-
Animal Strain: Male Kunming mice.
-
Acclimatization: Acclimatize animals for at least one week prior to the experiment.
-
Induction: Administer potassium oxonate (250 mg/kg) and hypoxanthine (300 mg/kg) via oral gavage daily for a specified period (e.g., 7 days) to induce hyperuricemia.
-
Monitoring: Collect blood samples at baseline and after the induction period to measure serum uric acid, creatinine, and blood urea nitrogen (BUN) levels to confirm hyperuricemia and assess renal function.
This assay is based on the decrease in absorbance at 293 nm as uric acid is converted to allantoin.
-
Reagents: Prepare a uric acid solution in a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.8).
-
Enzyme Preparation: Dilute the uricase sample to be tested in the same buffer.
-
Reaction Initiation: Mix the uricase sample with the uric acid solution in a 96-well UV-transparent plate.
-
Measurement: Immediately measure the change in absorbance at 293 nm over time using a microplate reader.
-
Calculation: Calculate uricase activity based on the rate of decrease in absorbance, using the molar extinction coefficient of uric acid.
Caption: Preclinical development workflow for oral uricase.
Clinical Safety and Toxicology
While the clinical data on oral uricase therapies are still emerging, valuable insights can be drawn from the extensive experience with intravenous formulations and the design of ongoing clinical trials for oral agents.
Immunogenicity
Immunogenicity is the most significant safety concern for intravenous uricase therapies. Being foreign proteins, they can elicit an immune response, leading to the formation of anti-drug antibodies (ADAs). These ADAs can neutralize the enzyme, leading to a loss of efficacy, and are associated with a higher risk of infusion reactions. In clinical trials of pegloticase, ADAs were detected in 89% of patients.
Oral uricase therapies are designed to mitigate this risk by acting locally in the gut without being absorbed into the bloodstream. This lack of systemic exposure is expected to prevent the induction of an immune response. Clinical trials for oral uricase candidates, such as PRX-115, include the assessment of immunogenicity as a key safety endpoint.
Adverse Events Observed with Intravenous Uricase
Understanding the adverse event profile of intravenous uricases is crucial for monitoring and contextualizing any potential side effects of future oral therapies.
Table 2: Common Adverse Events in Pivotal Trials of Intravenous Pegloticase
| Adverse Event | Pegloticase (Every 2 Weeks) | Placebo |
| Infusion Reactions | 26% | 5% |
| Gout Flares | High Incidence | Lower Incidence |
| Nausea | Common | Less Common |
| Contusion/Bruising | Common | Less Common |
| Nasopharyngitis | Common | Less Common |
| Anaphylaxis | Reported | Not Reported |
Note: Data compiled from multiple sources and represent a general overview.
Infusion reactions are a hallmark adverse event of intravenous uricase therapy, occurring during or shortly after administration. Gout flares are also common, particularly in the initial phase of treatment, as the rapid lowering of serum urate can mobilize urate crystals from tissue deposits.
Emerging Clinical Data on Oral Uricase
A Phase I clinical trial for a plant cell-derived oral uricase, PRX-115, is currently underway to evaluate its safety, pharmacokinetics, and pharmacodynamics. The primary outcomes of such trials will be crucial in establishing the clinical safety and tolerability of this new class of therapy. The design of these trials typically involves dose-escalation studies in healthy volunteers and patients with hyperuricemia to identify a safe and effective dose range.
Caption: Logical progression of clinical trials.
Regulatory Considerations
Oral enzyme therapies are subject to regulatory oversight. In the United States, the Food and Drug Administration (FDA) has provided guidance for orally administered enzyme products, such as pancreatic enzymes, which may serve as a reference. Key considerations for the approval of a new oral uricase therapy will include:
-
Demonstration of Efficacy: Robust clinical trial data showing a statistically significant reduction in serum uric acid levels.
-
Comprehensive Safety Data: Thorough evaluation of adverse events, with a particular focus on gastrointestinal side effects and the absence of systemic toxicity and immunogenicity.
-
Manufacturing and Quality Control: Ensuring consistent enzyme activity and stability of the final product.
Future Directions and Conclusion
Oral uricase therapy holds the potential to revolutionize the management of hyperuricemia by offering a potent urate-lowering effect without the significant safety and immunogenicity concerns associated with intravenous formulations. Preclinical data are promising, demonstrating efficacy and a favorable safety profile in animal models. The ongoing and future clinical trials will be pivotal in confirming these findings in humans.
For researchers and drug developers, key areas of focus will include:
-
Enzyme Engineering: Further optimization of uricase enzymes for enhanced stability in the gastrointestinal environment and improved catalytic activity.
-
Formulation Development: Designing advanced oral delivery systems to protect the enzyme and ensure its release at the target site in the intestine.
-
Clinical Trial Design: Rigorous clinical evaluation to establish the long-term safety, efficacy, and impact on clinical outcomes such as gout flares and tophi resolution.
References
- 1. Uricases: reflections on recent developments in the management of challenging gout patients [explorationpub.com]
- 2. Enhancing the Response Rate to Recombinant Uricases in Patients with Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
ALLN-346: A Novel Enzymatic Approach for Refractory Gout - A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gout, a debilitating form of inflammatory arthritis, is characterized by hyperuricemia, leading to the deposition of monosodium urate crystals in joints and soft tissues. For patients with refractory gout, particularly those with co-existing chronic kidney disease (CKD), current therapeutic options are often limited by efficacy, safety, and tolerability concerns. ALLN-346 is a first-in-class, orally administered, non-absorbed, engineered uricase designed to degrade urate in the gastrointestinal (GI) tract. This novel mechanism of action aims to reduce the systemic urate burden, offering a promising therapeutic strategy for managing hyperuricemia in patients with gout, including those with compromised renal function. This whitepaper provides a comprehensive technical overview of ALLN-346, summarizing its mechanism of action, preclinical data, and clinical trial findings to date.
The Challenge of Refractory Gout and Hyperuricemia in CKD
Hyperuricemia, the precursor to gout, results from an imbalance between urate production and excretion. While the kidneys are the primary route of uric acid elimination, the intestinal tract plays an increasingly recognized role in urate homeostasis, especially in the context of CKD where renal excretion is impaired.[1][2] In patients with advanced CKD, the gut can become the major route for urate elimination.[3] However, the currently available urate-lowering therapies, such as xanthine oxidase inhibitors and uricosurics, face limitations in this patient population due to dosing restrictions, potential for adverse effects, and reduced efficacy.[3] This creates a significant unmet medical need for new, well-tolerated therapies for patients with refractory gout and CKD.
Mechanism of Action: Intestinal Urate Degradation
ALLN-346 is an orally administered, novel, engineered urate oxidase (uricase) optimized for stability and activity within the gastrointestinal tract.[1] Unlike systemically absorbed drugs, ALLN-346 is designed to act locally in the gut lumen. The core of its mechanism is the enzymatic degradation of urate that is secreted from the bloodstream into the intestines. This process is facilitated by intestinal urate transporters such as ATP-binding cassette transporter G2 (ABCG2) and glucose transporter 9 (GLUT9). By breaking down urate in the GI tract, ALLN-346 effectively creates a concentration gradient that promotes further secretion of urate from the blood into the gut, thereby reducing systemic serum uric acid (sUA) levels.
References
- 1. Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ard.bmj.com [ard.bmj.com]
Methodological & Application
Application Notes and Protocols for ALLN-346 Administration in Animal Models
These comprehensive application notes provide detailed protocols for the administration of ALLN-346 in preclinical animal models, designed for researchers, scientists, and drug development professionals. The document outlines the methodologies for evaluating the efficacy of ALLN-346 in reducing hyperuricemia, with a focus on urate oxidase-deficient animal models.
Introduction
ALLN-346 is an orally administered, engineered uricase (urate oxidase) developed for the treatment of hyperuricemia, particularly in patients with gout and chronic kidney disease (CKD).[1][2] Its mechanism of action involves the degradation of uric acid within the gastrointestinal (GI) tract, thereby reducing the systemic urate burden.[2][3][4] Preclinical studies in animal models are crucial for evaluating the pharmacodynamics and efficacy of ALLN-346. This document details the administration protocols used in key animal studies.
Quantitative Data Summary
The efficacy of ALLN-346 has been demonstrated in urate oxidase knockout (URKO) mice, a model that recapitulates severe hyperuricemia and associated nephropathy. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of ALLN-346 in Urate Oxidase-Deficient Mice (7-Day Study)
| Treatment Group | N | Pre-treatment Plasma Urate (mg/dL) | Post-treatment Plasma Urate (mg/dL) | % Reduction in Plasma Urate | Pre-treatment Urine Urate (mg/24h) | Post-treatment Urine Urate (mg/24h) | % Reduction in Urine Urate |
| ALLN-346 (150 mg/day mixed with food) | 8 | 14.5 ± 0.9 | 8.1 ± 0.5 | 44% | 4.7 ± 0.6 | 0.7 ± 0.1 | 86% |
| Allopurinol (50 mg/L in drinking water) | 8 | 13.2 ± 2.6 | 6.5 ± 1.1 | 51% | 4.9 ± 0.4 | 3.2 ± 0.3 | 34% |
| Allopurinol (150 mg/L in drinking water) | 9 | 13.8 ± 1.7 | 4.3 ± 0.6 | 69% | 6.4 ± 0.7 | 2.2 ± 0.3 | 66% |
Data are presented as mean ± SEM.
Table 2: Short-Term vs. Long-Term Effects of ALLN-346 in URKO Mice
| Study Duration | Administration Condition | % Reduction in Hyperuricemia |
| 7 Days | Given with food over 24 hours | 44% |
| 19 Days | Given with food for up to 6 hours | 28% |
This table illustrates the impact of treatment duration and feeding conditions on the efficacy of ALLN-346.
Experimental Protocols
Protocol 1: Oral Administration of ALLN-346 in Urate Oxidase-Deficient Mice
This protocol describes the oral administration of ALLN-346 mixed with food to URKO mice, a model of severe hyperuricemia and hyperuricosuria.
1. Animal Model:
-
Species: Mus musculus
-
Strain: Urate oxidase knockout (URKO) mice (e.g., B6;129S7-Uoxtm1Bay/J).
-
Characteristics: These mice lack the uricase enzyme, leading to severe hyperuricemia, hyperuricosuria, and consequent uric acid crystalline obstructive nephropathy.
-
Housing: Animals should be housed in metabolic cages to allow for 24-hour urine collection.
2. Materials:
-
ALLN-346 (powdered form)
-
Standard rodent chow
-
Precision balance
-
Mortar and pestle or a blender for mixing
-
Metabolic cages
3. Dosing and Administration:
-
Dosage: 150 mg/day of ALLN-346 per mouse.
-
Preparation of Medicated Feed:
-
Calculate the total amount of food consumed by the mice per day ( g/mouse/day ). This should be determined during an acclimatization period.
-
Calculate the amount of ALLN-346 required for the number of mice and the duration of the study.
-
Thoroughly mix the calculated amount of powdered ALLN-346 with the powdered or crushed standard rodent chow to ensure a homogenous mixture. A binder such as corn starch and water can be used to re-formulate pellets if necessary.
-
-
Administration:
-
Provide the medicated feed to the treatment group of mice.
-
For studies investigating the effect of administration timing, the medicated feed can be provided for a limited period (e.g., 6 hours) or continuously over 24 hours.
-
The control group should receive the same chow without ALLN-346. A separate control group receiving allopurinol in drinking water (e.g., 50 mg/L or 150 mg/L) can be included for comparison.
-
4. Sample Collection and Analysis:
-
Urine Collection: Collect 24-hour urine samples from the metabolic cages at baseline (pre-treatment) and at the end of the treatment period.
-
Blood Collection: Collect blood samples (e.g., via tail vein or cardiac puncture at the end of the study) at baseline and at the end of the treatment period to measure plasma urate levels.
-
Urate Analysis: Analyze the uric acid concentration in plasma and urine samples using a validated method (e.g., Cormay Liquick Cor-UA 30 plus).
Protocol 2: Enteral Administration of ALLN-346 in a Pig Model of Hyperuricemia
This protocol outlines the enteral administration of ALLN-346 in a juvenile pig model with induced hyperuricemia.
1. Animal Model:
-
Species: Sus scrofa domesticus (Juvenile pigs)
-
Characteristics: Pigs with normal kidney function, fitted with jugular vein catheters for uric acid infusion and blood collection, and a duodenal port for ALLN-346 administration.
-
Induction of Hyperuricemia: A continuous intravenous infusion of uric acid (e.g., 10 mg/kg) is administered to induce hyperuricemia.
2. Materials:
-
ALLN-346
-
Saline solution
-
Infusion pump
-
Syringes
3. Dosing and Administration:
-
Formulation: Suspend ALLN-346 in saline.
-
Administration Route: Administer as a bolus directly into the duodenum via the duodenal port.
-
Dosing Regimen: After inducing hyperuricemia (e.g., 2 hours post-initiation of uric acid infusion), administer ALLN-346 hourly as a bolus suspension (e.g., 6 doses of 10,560 units).
4. Sample Collection and Analysis:
-
Blood Collection: Collect blood samples from the jugular vein catheter at baseline and at regular intervals (e.g., hourly) during the experiment.
-
Urine Collection: Collect urine for uric acid analysis.
-
Plasma Urate Analysis: Measure plasma urate concentrations to determine the effect of ALLN-346 on reducing induced hyperuricemia.
Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of ALLN-346 and a typical experimental workflow for its evaluation in an animal model.
Caption: Mechanism of action of ALLN-346 in the intestine.
References
- 1. researchgate.net [researchgate.net]
- 2. Voluntary oral administration of drugs in mice [protocols.io]
- 3. Role of urate transporters in the kidneys and intestine in uric acid homeostasis [krcp-ksn.org]
- 4. Role of urate transporters in the kidneys and intestine in uric acid homeostasis. | Read by QxMD [read.qxmd.com]
Application Notes and Protocols for Clinical Trial Design of Oral Enzyme Therapeutics in Gout
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gout is a prevalent and painful inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in and around the joints, resulting from chronic hyperuricemia. Standard-of-care treatments, such as xanthine oxidase inhibitors (e.g., allopurinol, febuxostat), aim to lower serum uric acid (sUA) levels. However, a significant number of patients fail to reach target sUA levels or are intolerant to existing therapies, highlighting the need for novel therapeutic approaches. Oral enzyme therapeutics, specifically uricase (urate oxidase), represent a promising strategy. These enzymes degrade uric acid into a more soluble and readily excretable compound, allantoin. This document provides a comprehensive overview of the clinical trial design for oral enzyme therapeutics in gout, including detailed protocols for key experiments and data presentation formats.
Clinical Trial Design Framework for Oral Enzyme Therapeutics
The clinical development of oral enzyme therapeutics for gout typically follows a phased approach to systematically evaluate safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and efficacy.
Phase 1: First-in-Human and Safety Studies
Objective: To assess the safety, tolerability, and PK/PD of single and multiple ascending doses of the oral enzyme therapeutic in healthy volunteers and/or patients with hyperuricemia.
Study Design:
-
Part A: Single Ascending Dose (SAD): Randomized, double-blind, placebo-controlled design. Small cohorts of subjects receive a single oral dose of the therapeutic or placebo. The dose is escalated in subsequent cohorts based on safety and tolerability data.
-
Part B: Multiple Ascending Dose (MAD): Randomized, double-blind, placebo-controlled design. Cohorts of subjects receive multiple doses of the therapeutic or placebo over a defined period (e.g., 7-14 days). Dose escalation proceeds after safety review of the preceding cohort.[1]
Key Assessments:
-
Safety: Monitoring of adverse events (AEs), serious adverse events (SAEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, urinalysis).
-
Pharmacokinetics: While oral enzyme therapeutics are often designed for minimal systemic absorption, PK assessments are crucial to confirm this.[1] This includes measuring plasma concentrations of the enzyme.
-
Pharmacodynamics: Measurement of sUA levels at baseline and various time points post-dose to assess the biological activity of the therapeutic.
Phase 2: Proof-of-Concept and Dose-Ranging Studies
Objective: To evaluate the efficacy, safety, and dose-response of the oral enzyme therapeutic in patients with gout and hyperuricemia.
Study Design: Randomized, double-blind, placebo-controlled, parallel-group design. Patients are randomized to receive one of several doses of the oral enzyme therapeutic or placebo for a specified duration (e.g., 2-4 weeks).[2][3]
Inclusion Criteria:
-
Adults (e.g., 18-85 years) with a diagnosis of gout according to established criteria (e.g., ACR/EULAR 2015 criteria).[4]
-
Hyperuricemia, defined as sUA ≥ 7.0 mg/dL.
-
May include patients with mild to moderate chronic kidney disease (CKD), a common comorbidity in gout.
Exclusion Criteria:
-
Recent gout flare (e.g., within 2 weeks of screening).
-
Secondary hyperuricemia due to other conditions.
-
Severe renal impairment (e.g., eGFR <30 mL/min/1.73 m²), unless specifically being studied in this population.
Primary Endpoint:
-
Percent change in sUA from baseline to the end of the treatment period.
-
Proportion of patients achieving a target sUA level (e.g., <6.0 mg/dL).
Secondary Endpoints:
-
Safety and tolerability.
-
Frequency of gout flares.
-
Assessment of biomarkers of inflammation.
Phase 3: Pivotal Efficacy and Safety Studies
Objective: To confirm the efficacy and safety of the selected dose(s) from Phase 2 in a larger patient population and to compare it with a standard-of-care therapy or placebo.
Study Design: Randomized, double-blind, active- and/or placebo-controlled, multicenter study. The duration is typically longer to assess long-term safety and efficacy in preventing gout flares (e.g., 6-12 months).
Primary Endpoint:
-
Proportion of patients with sUA < 6.0 mg/dL at the end of the study.
Secondary Endpoints:
-
Reduction in the frequency of gout flares.
-
Reduction in tophi size and number.
-
Patient-reported outcomes (e.g., pain, quality of life).
-
Long-term safety and tolerability.
Data Presentation
Quantitative data from clinical trials should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Baseline Demographics and Disease Characteristics
| Characteristic | Oral Enzyme Therapeutic (e.g., ALLN-346) | Active Comparator (e.g., Allopurinol) | Placebo |
| Number of Patients | |||
| Age (years), mean (SD) | |||
| Sex, n (%) Male | |||
| Duration of Gout (years), mean (SD) | |||
| Baseline sUA (mg/dL), mean (SD) | |||
| Presence of Tophi, n (%) | |||
| History of Gout Flares in Past Year, mean (SD) | |||
| eGFR (mL/min/1.73 m²), mean (SD) |
Table 2: Efficacy Outcomes
| Endpoint | Oral Enzyme Therapeutic (e.g., ALLN-346) | Active Comparator (e.g., Allopurinol/Febuxostat) | Placebo |
| Serum Uric Acid (sUA) | |||
| Mean % change from baseline | |||
| % of patients with sUA < 6.0 mg/dL | |||
| % of patients with sUA < 5.0 mg/dL | |||
| Gout Flares | |||
| Proportion of patients with ≥1 flare | |||
| Mean number of flares per patient | |||
| Tophi | |||
| Median % reduction in tophus area |
Data compiled from representative clinical trials.
Table 3: Safety and Tolerability
| Adverse Event (AE) | Oral Enzyme Therapeutic (e.g., ALLN-346) | Active Comparator (e.g., Allopurinol/Febuxostat) | Intravenous Enzyme (e.g., Pegloticase) | Placebo |
| Any AE, n (%) | ||||
| Gout Flare, n (%) | ||||
| Diarrhea, n (%) | ||||
| Nausea, n (%) | ||||
| Upper Respiratory Tract Infection, n (%) | ||||
| Infusion Reaction, n (%) | N/A | N/A | N/A | |
| Serious AEs, n (%) | ||||
| AEs leading to discontinuation, n (%) |
Data compiled from representative clinical trials.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate and reproducible assessment of clinical trial endpoints.
Protocol for Measurement of Serum Uric Acid (sUA)
Principle: The enzymatic colorimetric method is a common and reliable technique for quantifying sUA. Uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide. In the presence of peroxidase, the hydrogen peroxide reacts with a chromogen to produce a colored product, the absorbance of which is proportional to the uric acid concentration.
Materials:
-
Spectrophotometer or automated clinical chemistry analyzer.
-
Reagents: Uricase, peroxidase, 4-aminoantipyrine (4-AA), and a chromogenic substrate (e.g., dichlorophenol sulphonate - DCBS).
-
Uric acid standard solution.
-
Control samples (low, normal, high).
-
Pipettes and cuvettes.
Procedure:
-
Sample Collection and Handling:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1000-2000 x g for 10 minutes.
-
Separate the serum and store at 2-8°C if analyzed within 5 days, or at -20°C or colder for longer storage. Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure (Manual Example):
-
Label tubes for blank, standard, controls, and patient samples.
-
Pipette 1.0 mL of the uric acid reagent into each tube.
-
Add 20 µL of the corresponding sample (standard, control, or patient serum) to the respective tubes.
-
Mix well and incubate at 37°C for 5 minutes or at room temperature for 10 minutes.
-
Measure the absorbance of the standard, controls, and samples at 520 nm against the reagent blank.
-
-
Calculation:
-
Uric Acid (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard.
-
-
Quality Control:
-
Run control samples with each batch of patient samples to ensure the accuracy and precision of the assay.
-
Protocol for Assessment of Gout Flares
Principle: Gout flares are a key clinical endpoint. A standardized patient-reported outcome (PRO) tool should be used to capture the incidence, duration, and severity of flares.
Materials:
-
Validated gout flare diary or electronic PRO (ePRO) application.
-
Patient training materials.
Procedure:
-
Patient Training: At the beginning of the trial, all participants should be trained on how to identify and report a gout flare. This includes recognizing key symptoms such as sudden onset of intense pain, swelling, redness, and warmth in a joint.
-
Flare Diary: Patients should be instructed to complete a flare diary daily. The diary should capture the following information:
-
Flare Status: "Are you having a gout flare today?" (Yes/No).
-
Affected Joints: Which joints are affected?
-
Symptom Severity: On a 5-point Likert scale (0=none, 1=mild, 2=moderate, 3=severe, 4=extreme), rate the following for the most affected joint:
-
Pain
-
Swelling
-
Tenderness
-
-
-
Gout Attack Intensity Score (GAIS): The GAIS can be calculated as the mean of the pain, swelling, and tenderness scores to provide a composite measure of flare intensity.
-
Data Collection: Data from the diaries should be collected at each study visit. For ePROs, data is transmitted in real-time.
-
Flare Definition for Analysis: A gout flare for analysis is typically defined as a patient-reported flare that also requires treatment with an anti-inflammatory medication.
Protocol for Monitoring Adverse Events (AEs)
Principle: Systematic and continuous monitoring of AEs is critical for evaluating the safety of a new therapeutic.
Procedure:
-
AE Elicitation: At each study visit and communication, study personnel should ask non-leading questions to elicit any potential AEs (e.g., "Have you had any health problems since your last visit?").
-
AE Documentation: All AEs reported by the patient or observed by the investigator must be documented in the electronic case report form (eCRF). Documentation should include:
-
Description of the event.
-
Date of onset and resolution.
-
Severity (mild, moderate, severe).
-
Investigator's assessment of causality (related or not related to the study drug).
-
Action taken.
-
-
Serious Adverse Event (SAE) Reporting: SAEs (e.g., death, life-threatening, hospitalization, disability) must be reported to the sponsor and regulatory authorities within a specified timeframe (e.g., 24 hours).
-
Adverse Events of Special Interest (AESI): For oral enzyme therapeutics, AESIs may include gastrointestinal events (diarrhea, nausea, vomiting) and potential immunogenicity-related events (though less likely with non-absorbed enzymes). These should be closely monitored.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Uric Acid Metabolism and Purine Degradation: This pathway illustrates the production of uric acid from purines and the mechanism of action of uricase.
Caption: Uric acid production and the action of therapeutic uricase.
NLRP3 Inflammasome Activation in Gout: This diagram shows how MSU crystals trigger an inflammatory cascade.
Caption: MSU crystal-induced NLRP3 inflammasome activation.
Experimental Workflows
Phase 2 Clinical Trial Workflow: This workflow outlines the key stages of a typical Phase 2 study for an oral enzyme therapeutic.
Caption: Phase 2 clinical trial experimental workflow.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Allena Pharmaceuticals Announces Completion of Enrollment of Cohorts A and B of ALLN-346 Phase 2a Study 202 in Patients with Gout and Stages 2 and 3 Chronic Kidney Disease - BioSpace [biospace.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. trials.arthritis.org [trials.arthritis.org]
Application Notes and Protocols for Measuring Uric Acid Levels in Response to ALLN-346
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques for measuring uric acid levels in response to treatment with ALLN-346, a novel, orally administered, engineered uricase designed to degrade urate in the gastrointestinal tract. The following sections detail the mechanism of action of ALLN-346, summarize key quantitative data from preclinical and clinical studies, and provide detailed protocols for the essential experiments.
Introduction to ALLN-346 and its Mechanism of Action
ALLN-346 is a first-in-class, non-absorbed, oral enzyme therapeutic developed for the treatment of hyperuricemia and gout, particularly in patients with chronic kidney disease (CKD).[1][2] Unlike conventional treatments that inhibit uric acid production or enhance renal excretion, ALLN-346 is designed to exert its effect locally within the intestinal tract.[2] As an engineered urate oxidase, it degrades uric acid, converting it to allantoin, a more soluble and readily excretable substance.[3][4] This mechanism of action targets the extra-renal pathway of uric acid elimination, which becomes increasingly important in patients with impaired kidney function. Preclinical and clinical studies have demonstrated that oral therapy with ALLN-346 can significantly reduce hyperuricemia and normalize urinary uric acid excretion.
Data Presentation: Summary of Quantitative Data
The efficacy of ALLN-346 in reducing uric acid levels has been demonstrated in both preclinical and clinical studies. The following tables summarize the key quantitative findings.
Table 1: Effect of ALLN-346 on Plasma and Urine Uric Acid in Urate Oxidase-Deficient (URKO) Mice
| Study Duration | Treatment Group | Plasma Uric Acid Reduction (%) | Urine Uric Acid Reduction (%) | Reference |
| 7 Days | ALLN-346 | 44% | 86% | |
| 7 Days | Allopurinol (50 mg/L) | 51% | 34% | |
| 7 Days | Allopurinol (150 mg/L) | 69% | 66% | |
| 19 Days | ALLN-346 (with food over 24h) | 44% | Normalized | |
| 19 Days | ALLN-346 (limited to 6h) | 28% | Normalized |
Table 2: Key Bioactivity Endpoints from Phase 2a Clinical Trial (Study 201) in Patients with Hyperuricemia and CKD
| Parameter | ALLN-346 Group | Placebo Group | Key Findings | Reference |
| Serum Uric Acid (sUA) | Statistically significant reduction | No significant change | The largest mean percentage reduction in sUA was observed in patients with stage 2 CKD. sUA reduction correlated with eGFR in the ALLN-346 group. | |
| 24-hour Urine Uric Acid | Assessed on days -2, -1, 1, 4, and 7 | Assessed on days -2, -1, 1, 4, and 7 | Data supports the intestinal mechanism of action of ALLN-346 to degrade urate. | |
| Systemic Absorption | Not detected | Not applicable | Confirmed by a specific ELISA, indicating ALLN-346 is a non-absorbed enzyme. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of ALLN-346.
Protocol 1: Measurement of Uric Acid in Plasma/Serum and Urine using an Enzymatic Colorimetric Method
This protocol is based on the principle that uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide. The hydrogen peroxide then reacts with a chromogenic probe in the presence of peroxidase to produce a colored product, the intensity of which is proportional to the uric acid concentration.
Materials:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 520 nm or 550 nm.
-
Uric Acid Assay Kit (e.g., Liquick Cor-UA 60 PLUS, or similar enzymatic colorimetric kits).
-
Plasma, serum, or urine samples.
-
Distilled water.
-
Micropipettes and tips.
-
Test tubes or 96-well microplate.
-
Incubator (optional, for 37°C incubation).
Procedure:
-
Sample Preparation:
-
Plasma/Serum: Samples can typically be used without dilution. If high levels of uric acid are expected, dilute with distilled water.
-
Urine: Dilute urine samples with distilled water. A common dilution is 1:10 or 1:20. The exact dilution factor may need to be optimized based on the expected uric acid concentration. To prevent urate precipitation, urine samples can be brought to a pH > 8 with 0.01N NaOH.
-
-
Assay Procedure (example for a microplate format):
-
Allow all reagents and samples to reach room temperature.
-
Prepare a standard curve by performing serial dilutions of the uric acid standard provided in the kit.
-
Pipette 10 µL of each standard, sample, and a blank (distilled water) into separate wells of a 96-well plate.
-
Prepare the enzyme mix according to the kit manufacturer's instructions. This typically involves mixing the enzyme, dye reagent, and a diluent.
-
Add 200 µL of the prepared enzyme mix to each well containing the standard, sample, or blank.
-
Mix gently by shaking the plate for a few seconds.
-
Incubate the plate for 10-15 minutes at 37°C or for a longer duration at room temperature as specified by the kit protocol.
-
Measure the absorbance at 520 nm or 550 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the standard curve of absorbance versus uric acid concentration.
-
Determine the uric acid concentration of the samples from the standard curve.
-
Multiply the calculated concentration by the dilution factor for urine samples.
-
Protocol 2: Quantification of Uric Acid in Plasma/Serum and Urine by High-Performance Liquid Chromatography (HPLC)
HPLC provides a highly sensitive and specific method for the quantification of uric acid.
Materials:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile phase: A common mobile phase consists of a buffer (e.g., 0.1 M sodium acetate or 20 mM potassium phosphate) and an organic solvent (e.g., acetonitrile). The pH is typically adjusted to around 4.0.
-
Uric acid standard.
-
Acetonitrile.
-
High-purity water.
-
Acetic acid or phosphoric acid for pH adjustment.
-
Syringe filters (0.45 µm).
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of uric acid in the mobile phase or a suitable solvent.
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 0.05–30 µg/mL).
-
-
Sample Preparation:
-
Plasma/Serum: Deproteinize the sample by adding a precipitating agent like acetonitrile or perchloric acid. Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Urine: Dilute the urine sample with the mobile phase.
-
Filter all prepared samples and standards through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Chromatographic Conditions (example):
-
Column: C18 reversed-phase column.
-
Mobile Phase: 95:5 (v/v) 0.1 M sodium acetate buffer (pH 4.0) : acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 285 nm or 290 nm.
-
Run Time: 10 minutes.
-
-
Analysis and Calculation:
-
Inject the standards and samples into the HPLC system.
-
Identify the uric acid peak based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of uric acid in the samples from the calibration curve.
-
Protocol 3: General Protocol for ELISA to Confirm Non-Systemic Absorption of ALLN-346
To confirm that ALLN-346 is not systemically absorbed, an enzyme-linked immunosorbent assay (ELISA) can be developed to detect the presence of the drug in serum or plasma. A competitive ELISA format is suitable for this purpose.
Materials:
-
Microplate pre-coated with a capture antibody specific for ALLN-346.
-
ALLN-346 standard.
-
Biotinylated ALLN-346 (or a competing anti-ALLN-346 antibody).
-
Streptavidin-HRP (Horseradish Peroxidase).
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent.
-
Serum or plasma samples from treated subjects.
Procedure:
-
Preparation:
-
Prepare a standard curve of ALLN-346 in the assay diluent.
-
Dilute serum/plasma samples as required.
-
-
Assay Procedure:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add a fixed concentration of biotinylated ALLN-346 to each well. In this competitive format, the ALLN-346 in the sample will compete with the biotinylated ALLN-346 for binding to the capture antibody.
-
Incubate the plate according to the optimized protocol (e.g., 1-2 hours at room temperature).
-
Wash the plate multiple times with the wash buffer to remove unbound components.
-
Add Streptavidin-HRP to each well and incubate. The Streptavidin-HRP will bind to the biotinylated ALLN-346 that is bound to the capture antibody.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add the TMB substrate solution to each well. A color change will develop.
-
Stop the reaction by adding the stop solution. The color will change from blue to yellow.
-
Read the absorbance at 450 nm.
-
-
Interpretation:
-
The signal intensity will be inversely proportional to the amount of ALLN-346 in the sample. A lower absorbance indicates a higher concentration of ALLN-346 in the sample.
-
The absence of a signal (or a signal comparable to the negative control) in the serum/plasma samples would confirm the lack of systemic absorption of ALLN-346.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of Action of ALLN-346 in the Gastrointestinal Tract.
Experimental Workflow for Uric Acid Measurement
Caption: Workflow for Measuring Uric Acid and Confirming ALLN-346 Non-Absorption.
References
- 1. raybiotech.com [raybiotech.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Urate oxidase in prevention and treatment of hyperuricemia associated with lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treating gout with pegloticase, a PEGylated urate oxidase, provides insight into the importance of uric acid as an antioxidant in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ALLN-346 Testing in a Porcine Model of Hyperuricemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, an excess of uric acid in the blood, is a precursor to gout and is associated with chronic kidney disease (CKD).[1][2] Porcine models are valuable for studying hyperuricemia and testing novel therapeutics due to their physiological and anatomical similarities to humans. However, unlike humans, pigs express uricase, an enzyme that degrades uric acid.[2][3] Therefore, inducing a stable hyperuricemic state in pigs is crucial for relevant preclinical research.
This document provides a detailed protocol for inducing hyperuricemia in a porcine model and for the subsequent testing of ALLN-346, an orally administered, engineered uricase designed to degrade urate in the gastrointestinal (GI) tract.[1] ALLN-346 has been developed to reduce the urate burden on the kidneys, which is particularly beneficial for patients with impaired renal function. While preclinical studies for ALLN-346 have been conducted in urate oxidase-deficient mice, this protocol adapts established methodologies for a porcine model.
Experimental Protocols
Part 1: Induction of Hyperuricemia in a Porcine Model
This protocol is adapted from a study that successfully established a stable hyperuricemic model in pigs. The methodology involves a two-step process: surgical reduction of renal function followed by intravenous uric acid administration.
1.1 Animal Model
-
Species: Domestic pig (Sus scrofa domesticus)
-
Age: Approximately 10 weeks old
-
Housing: Pigs should be housed in metabolic cages to allow for urine collection and monitoring of food and water intake. A 12-hour day-night cycle and a constant temperature of 22 ± 2°C should be maintained.
1.2 Surgical Procedure: 9/10 Nephrectomy
To mimic the reduced renal function seen in CKD patients, a 9/10 nephrectomy is performed. This procedure significantly impairs the pig's ability to excrete uric acid. All surgical procedures should be conducted under appropriate anesthesia and sterile conditions, following approved institutional animal care and use guidelines.
1.3 Diet
Pigs should be fed a cereal-based feed with low calcium (0.09%) and high fructose (20%) content, supplemented with inosine (4% of total food amount/day) to aid in inducing hyperuricemia.
1.4 Uric Acid Infusion
Following recovery from surgery and confirmation of elevated plasma creatinine levels (indicative of successful CKD induction), hyperuricemia is induced by intravenous infusion of uric acid.
-
Uric Acid Suspension: Prepare a 40 mg/mL suspension of uric acid in 40% glucose, with the pH adjusted to 7.0.
-
Administration: Infuse the uric acid suspension intravenously via a jugular vein catheter.
-
Dosage and Frequency: Administer a dose of 5 mg/kg body weight every 30 minutes for a total of 8 hours (16 infusions).
1.5 Monitoring
-
Blood samples should be collected from the jugular vein catheter at baseline and regular intervals during and after the uric acid infusion to measure plasma uric acid concentrations.
-
Urine should be collected over 24-hour periods to measure urinary uric acid excretion.
Part 2: Protocol for ALLN-346 Testing
This part of the protocol outlines the procedures for evaluating the efficacy of ALLN-346 in the established hyperuricemic porcine model.
2.1 Study Design
A crossover study design is recommended, where each animal serves as its own control.
-
Control Period: The hyperuricemic pigs receive a placebo.
-
Treatment Period: The same pigs receive oral ALLN-346.
-
A suitable washout period should be implemented between the control and treatment periods.
2.2 ALLN-346 Administration
-
Formulation: ALLN-346 is an oral enzyme therapy. The specific formulation and dosage for porcine models would need to be determined, but based on its mechanism, it should be administered with food.
-
Route: Oral administration.
-
Dosage: The optimal dosage for pigs needs to be determined. In mouse models, significant reductions in uric acid were observed with daily administration.
2.3 Efficacy Endpoints
The primary efficacy endpoints to be measured include:
-
Plasma Uric Acid Levels: Measure at regular intervals throughout the control and treatment periods.
-
Urinary Uric Acid Excretion: Measure over 24-hour periods.
-
Fractional Excretion of Uric Acid (FEUA): Calculate to assess the renal handling of uric acid.
2.4 Sample Analysis
-
Plasma and urine uric acid concentrations can be measured using a spectrophotometric Uric Acid Assay Kit.
Data Presentation
The following tables provide a template for organizing the quantitative data collected during the study.
Table 1: Baseline Characteristics of the Porcine Model
| Parameter | Value (Mean ± SD) |
| Number of Animals | |
| Age (weeks) | |
| Body Weight (kg) | |
| Baseline Plasma Uric Acid (mg/dL) | |
| Baseline Plasma Creatinine (mg/dL) |
Table 2: Plasma Uric Acid Concentrations (mg/dL) Following Induction of Hyperuricemia
| Time Point | Uric Acid Concentration (Mean ± SD) |
| Baseline | |
| 2 hours post-infusion | |
| 4 hours post-infusion | |
| 8 hours post-infusion | |
| 12 hours post-infusion | |
| 24 hours post-infusion |
Table 3: Efficacy of ALLN-346 on Plasma and Urine Uric Acid Levels
| Parameter | Control Period (Mean ± SD) | Treatment Period (Mean ± SD) | % Change | p-value |
| Mean Plasma Uric Acid (mg/dL) | ||||
| 24h Urinary Uric Acid Excretion (mg) | ||||
| Fractional Excretion of Uric Acid (%) |
Mandatory Visualization
Diagram 1: Experimental Workflow
A flowchart of the experimental protocol.
Diagram 2: Mechanism of Action of ALLN-346
The mechanism of ALLN-346 in the gut.
References
Application Notes and Protocols: Developing Assays to Measure ALLN-346 Stability in the Gastrointestinal Tract
Introduction
ALLN-346 is an orally administered, engineered urate oxidase (uricase) designed to degrade urate within the gastrointestinal (GI) tract.[1][2][3] Its therapeutic potential lies in reducing hyperuricemia, particularly in patients with gout and chronic kidney disease, by targeting urate that is secreted into the intestine.[1][4] Unlike injectable uricase therapies, ALLN-346 is a non-absorbed enzyme that acts locally in the intestinal lumen. Therefore, its efficacy is critically dependent on its ability to remain stable and active in the harsh and variable conditions of the GI tract, which include extreme pH shifts and the presence of proteolytic enzymes.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the stability of ALLN-346 using standardized in vitro models of the stomach and small intestine. The primary goal is to quantify the residual enzymatic activity of ALLN-346 after exposure to simulated gastric and intestinal fluids, thereby predicting its potential in vivo performance.
Core Concepts and Strategy
The stability of ALLN-346, a protein therapeutic, is challenged by two main factors in the GI tract:
-
Acidic pH: The low pH of the stomach (pH 1-3) can cause protein denaturation and loss of function.
-
Proteolytic Enzymes: Pepsin in the stomach and trypsin/chymotrypsin in the small intestine can digest the enzyme, rendering it inactive.
To evaluate stability, a two-part experimental approach is required:
-
Incubation in Simulated GI Fluids: ALLN-346 is exposed to Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) for physiologically relevant durations. These fluids contain the appropriate pH, salts, and enzymes to mimic the human stomach and small intestine.2. Quantification of Residual Activity: After incubation, the remaining enzymatic activity of ALLN-346 is measured. The most direct method is a uricase activity assay, which measures the rate at which the enzyme converts its substrate, uric acid.
Experimental Protocols
Preparation of Simulated GI Fluids
These protocols are based on the harmonized INFOGEST static in vitro digestion method. Freshly prepared fluids should be used for all assays.
3.1.1 Simulated Gastric Fluid (SGF) - pH 3.0
| Reagent | Stock Concentration | Volume for 100 mL SGF | Final Concentration |
| KCl | 0.5 M | 13.8 mL | 69 mM |
| KH₂PO₄ | 0.5 M | 1.8 mL | 9 mM |
| NaHCO₃ | 1 M | 0.5 mL | 5 mM |
| MgCl₂(H₂O)₆ | 0.15 M | 0.1 mL | 0.15 mM |
| (NH₄)₂CO₃ | 0.5 M | 0.1 mL | 0.5 mM |
| Pepsin* | Powder | 0.16 g | 2000 U/mL |
| HCl | 1 M | As needed | pH 3.0 |
| Purified Water | - | To 100 mL | - |
Note: Pepsin activity can vary. Use a pepsin source with ≥250 U/mg activity. Adjust the mass accordingly.
Protocol:
-
In a 100 mL beaker, combine the specified volumes of KCl, KH₂PO₄, NaHCO₃, MgCl₂(H₂O)₆, and (NH₄)₂CO₃ stock solutions.
-
Add approximately 80 mL of purified water and stir to mix.
-
Adjust the pH to 3.0 using 1 M HCl.
-
Just before use, add the pepsin powder and stir gently until dissolved.
-
Bring the final volume to 100 mL with purified water and confirm the pH.
3.1.2 Simulated Intestinal Fluid (SIF) - pH 7.0
| Reagent | Stock Concentration | Volume for 100 mL SIF | Final Concentration |
| KCl | 0.5 M | 1.36 mL | 6.8 mM |
| KH₂PO₄ | 0.5 M | 0.16 mL | 0.8 mM |
| NaHCO₃ | 1 M | 1.7 mL | 17 mM |
| MgCl₂(H₂O)₆ | 0.15 M | 0.22 mL | 0.33 mM |
| Pancreatin* | Powder | 0.1 g | 100 U/mL (trypsin activity) |
| Bile Salts | Powder | 0.3 g | 10 mM |
| NaOH | 1 M | As needed | pH 7.0 |
| Purified Water | - | To 100 mL | - |
Note: Pancreatin is a mixture of enzymes. Use a pancreatin source standardized for trypsin activity (e.g., 8 x USP specifications). Adjust mass as needed.
Protocol:
-
In a 100 mL beaker, combine the specified volumes of KCl, KH₂PO₄, NaHCO₃, and MgCl₂(H₂O)₆ stock solutions.
-
Add the bile salts powder and stir until dissolved.
-
Add approximately 80 mL of purified water and stir.
-
Adjust the pH to 7.0 using 1 M NaOH.
-
Just before use, add the pancreatin powder and stir gently until dissolved.
-
Bring the final volume to 100 mL with purified water and confirm the pH.
GI Stability Assay Workflow
This workflow outlines the steps to assess the stability of ALLN-346.
References
- 1. Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ard.bmj.com [ard.bmj.com]
Application Notes and Protocols for ALLN-346: An Oral Enzyme Therapy for Hyperuricemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ALLN-346, an investigational, orally administered, non-absorbed, recombinant urate-degrading enzyme. The information is intended to guide research and development efforts related to novel oral enzyme therapies for hyperuricemia, particularly in the context of chronic kidney disease (CKD).
Introduction to ALLN-346
ALLN-346 is a novel, engineered urate oxidase designed for optimal activity and stability within the gastrointestinal (GI) tract.[1][2] Its therapeutic rationale is based on the principle of enhancing the extra-renal elimination of uric acid. In healthy individuals, the kidneys are the primary route of uric acid excretion. However, in patients with CKD, intestinal excretion becomes a crucial compensatory pathway.[3][4][5] ALLN-346 aims to augment this pathway by degrading urate that is secreted into the intestinal lumen, thereby reducing the systemic urate burden.
Key Features of ALLN-346:
-
Mechanism of Action: Orally administered ALLN-346 is designed to remain within the GI tract, where it enzymatically converts uric acid into allantoin, a more soluble and readily excretable substance. This localized action avoids systemic exposure and the potential for immunogenicity associated with intravenous uricase therapies.
-
Target Population: The primary target population for ALLN-346 is patients with hyperuricemia and gout, particularly those with compromised renal function (CKD).
-
Formulation: ALLN-346 is formulated as an oral capsule. The enzyme has been optimized for stability against proteolytic degradation in the gut. To maximize its survival in the acidic environment of the stomach and ensure delivery to the small intestine, an enteric-coated formulation has been considered.
Preclinical and Clinical Data Summary
Preclinical Efficacy in a Urate Oxidase-Deficient Mouse Model
Seminal proof-of-concept studies were conducted in urate oxidase knockout (URKO) mice, which exhibit severe hyperuricemia and hyperuricosuria, mimicking the human condition.
Table 1: Summary of Preclinical Studies in URKO Mice
| Study Duration | Treatment Groups | Key Findings |
| 7-Day Study | Control (no treatment) | - ALLN-346 significantly reduced plasma urate by 44%. |
| ALLN-346 (mixed with food) | - The reduction in plasma urate was comparable to the 50 mg/L allopurinol group. | |
| Allopurinol (ALLO) 50 mg/L | - ALLN-346 normalized urine uric acid excretion. | |
| Allopurinol (ALLO) 150 mg/L | ||
| 19-Day Study | Control (no treatment) | - ALLN-346 significantly reduced plasma urate by 28% (with limited 6-hour daily access to the drug). |
| ALLN-346 (mixed with food) | - ALLN-346 normalized fractional excretion of uric acid (FEUA). | |
| Allopurinol (ALLO) 90 mg/L |
Clinical Trial Data in Healthy Volunteers and Patients
Clinical trials have evaluated the safety, tolerability, and pharmacodynamics of ALLN-346.
Table 2: Summary of Phase 1 Clinical Trials in Healthy Volunteers
| Study Phase | Number of Participants | Dosing Regimen | Key Findings |
| Phase 1 Single Ascending Dose | 24 healthy volunteers | 3, 6, or 12 capsules (90 mg enzyme/capsule) in one day | - Well-tolerated with no dose-limiting toxicities. |
| (Randomized 3:1, ALLN-346 to placebo) | - No evidence of systemic absorption confirmed by ELISA. | ||
| Phase 1b Multiple Ascending Dose | 18 healthy volunteers | Cohort 1: 3 capsules TID for 7 days | - Well-tolerated with no serious adverse events. |
| (Randomized 2:1, ALLN-346 to placebo) | Cohort 2: 5 capsules TID for 7 days | - Confirmed lack of systemic absorption. |
Table 3: Summary of Phase 2a Clinical Trial in Patients with Hyperuricemia and CKD
| Study Phase | Number of Participants | Dosing Regimen | Key Findings |
| Phase 2a | 11 patients with hyperuricemia and CKD (eGFR ≥60) | 5 capsules TID for 7 days | - Statistically significant reduction in mean serum uric acid (sUA) compared to placebo. |
| (Randomized 2:1, ALLN-346 to placebo) | - The largest reduction in sUA was observed in patients with stage 2 CKD. | ||
| - A strong correlation was found between the reduction in sUA and the level of kidney function (eGFR). | |||
| - Confirmed lack of systemic absorption. |
Visualized Mechanisms and Workflows
Mechanism of Action of ALLN-346
The following diagram illustrates the proposed mechanism of action for ALLN-346 within the gastrointestinal tract.
Caption: Mechanism of action of oral ALLN-346 in the GI tract.
Clinical Trial Workflow
This diagram provides a generalized workflow for a clinical trial investigating ALLN-346, based on the descriptions of the Phase 1 and 2 studies.
Caption: Generalized workflow for an ALLN-346 clinical trial.
Experimental Protocols
The following are representative protocols based on standard methodologies. The specific protocols used in the ALLN-346 development program may have differed.
Protocol: Measurement of Uric Acid in Serum/Plasma
This protocol is based on a common enzymatic method.
Objective: To quantify the concentration of uric acid in serum or plasma samples.
Materials:
-
Spectrophotometer or automated clinical chemistry analyzer.
-
Microtiter plates (96-well, clear, flat-bottom) or cuvettes.
-
Uric acid assay kit (commercially available, typically contains uricase, peroxidase, a chromogenic probe, and uric acid standard).
-
Serum or plasma samples, collected and stored appropriately (see manufacturer's instructions, typically stable for 7 days at 4-8°C or longer at -20°C).
-
Pipettes and tips.
-
Reagent-grade water.
Procedure:
-
Sample Preparation:
-
Allow all reagents and samples to come to room temperature.
-
If samples are frozen, thaw and mix gently.
-
Centrifuge samples to remove any particulates.
-
Prepare a standard curve using the provided uric acid standard, following the kit instructions to create a series of known concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add a small volume (e.g., 5-20 µL) of each standard, sample, and a blank control (reagent-grade water or provided blank control) to separate wells of the microtiter plate.
-
Prepare the working reagent by mixing the components of the assay kit as instructed.
-
Add a larger volume (e.g., 200 µL) of the working reagent to each well.
-
Mix gently by tapping the plate.
-
Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 30 minutes), protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 590 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot the standard curve of absorbance versus uric acid concentration.
-
Determine the uric acid concentration in the samples by interpolating their absorbance values from the standard curve.
-
Express results in mg/dL.
-
Protocol: Detection of Systemic ALLN-346 Absorption via ELISA
This is a general protocol for a sandwich ELISA, which is a suitable method for detecting a specific protein like ALLN-346 in serum.
Objective: To determine if ALLN-346 is present in serum samples, indicating systemic absorption.
Materials:
-
ELISA plate reader.
-
96-well microtiter plates (high protein binding).
-
Capture antibody (specific for ALLN-346).
-
Detection antibody (specific for ALLN-346, conjugated to an enzyme like HRP).
-
Recombinant ALLN-346 protein (for standard curve).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Serum samples from pre-dose and post-dose time points.
-
Pipettes and tips.
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to its optimal concentration in a coating buffer.
-
Add 100 µL of the diluted capture antibody to each well of the microtiter plate.
-
Cover the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate 3 times with wash buffer.
-
Prepare a standard curve using the recombinant ALLN-346 protein.
-
Add 100 µL of the standards and serum samples to the appropriate wells.
-
Cover the plate and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 4 times with wash buffer.
-
Add 100 µL of the enzyme-conjugated detection antibody to each well.
-
Cover the plate and incubate for 1 hour at room temperature.
-
-
Substrate Development and Measurement:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the ALLN-346 standards.
-
Determine the concentration of ALLN-346 in the serum samples from the standard curve.
-
A result below the lower limit of quantification (LLOQ) would confirm the lack of systemic absorption.
-
Disclaimer: This document is intended for informational purposes for research and development professionals. The protocols provided are generalized and should be optimized for specific laboratory conditions and reagents. ALLN-346 is an investigational drug and has not been approved by regulatory agencies.
References
- 1. Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. Uric Acid - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Enteral Administration of ALLN-346, a Recombinant Urate-degrading Enzyme, Decreases Serum Urate in a Pig Model of Hyperuricemia - ACR Meeting Abstracts [acrabstracts.org]
Application Notes and Protocols for the Analytical Evaluation of ALLN-346
Introduction
ALLN-346 is a novel, orally administered, non-absorbed uricase enzyme developed for the management of hyperuricemia in patients with gout and chronic kidney disease (CKD).[1][2] Its therapeutic action is localized to the gastrointestinal (GI) tract, where it degrades uric acid, thereby reducing the systemic uric acid burden.[3][4][5] Given that ALLN-346 is designed to be non-absorbable, conventional metabolite studies that track drug derivatives in the systemic circulation are not applicable. Instead, the analytical focus shifts to confirming its non-absorption, measuring its enzymatic activity, and quantifying its pharmacodynamic effect on systemic uric acid levels.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the analytical profile of ALLN-346. The methodologies cover the confirmation of non-systemic absorption, the quantification of uric acid in various biological matrices, and the assessment of uricase activity.
Application Note 1: Confirmation of Non-Systemic Absorption of ALLN-346 via Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To verify the non-absorbable nature of ALLN-346 by detecting its presence or absence in systemic circulation (plasma or serum). A sandwich ELISA is the recommended immunoassay for this purpose due to its high sensitivity and specificity for large-molecule drugs.
Experimental Protocol
1. Materials and Reagents:
-
Microplate pre-coated with a capture antibody specific to ALLN-346
-
ALLN-346 reference standard
-
Detection antibody specific to ALLN-346, conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plasma or serum samples from subjects treated with ALLN-346
-
Microplate reader
2. Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the ALLN-346 reference standard in the assay diluent to create a standard curve.
-
Sample Preparation: Thaw plasma or serum samples on ice. Centrifuge to remove any precipitates.
-
Assay Procedure:
-
Add standards, controls, and samples to the pre-coated microplate wells.
-
Incubate for 1-2 hours at 37°C to allow binding of ALLN-346 to the capture antibody.
-
Wash the plate multiple times with Wash Buffer.
-
Add the enzyme-conjugated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate to remove unbound detection antibody.
-
Add the substrate solution and incubate in the dark until a color develops.
-
Add the Stop Solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot the standard curve and determine the concentration of ALLN-346 in the samples.
-
Data Presentation
| Parameter | Value | Reference |
| Assay Type | Sandwich ELISA | |
| Lower Limit of Quantification (LLOQ) | To be determined based on assay validation | |
| Dynamic Range | To be determined based on assay validation | |
| Specificity | High for ALLN-346 |
Experimental Workflow
Application Note 2: Quantification of Uric Acid in Biological Matrices using LC-MS/MS
Objective: To accurately measure the concentration of uric acid in plasma, urine, and fecal/chyme samples to evaluate the pharmacodynamic effect of ALLN-346. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this quantification due to its high sensitivity and specificity.
Experimental Protocol
1. Materials and Reagents:
-
Uric acid reference standard
-
Isotopically labeled internal standard (e.g., ¹⁵N₂-Uric acid)
-
Acetonitrile, Methanol, Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Biological matrices (plasma, urine, feces/chyme)
-
LC-MS/MS system with a C18 column
2. Sample Preparation:
-
Plasma/Serum: Protein precipitation is a common method. Add a volume of cold acetonitrile containing the internal standard to the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.
-
Urine: Dilute the urine sample with water containing the internal standard, sonicate, and centrifuge before analysis.
-
Feces/Chyme: Homogenize the sample, followed by extraction with a suitable solvent (e.g., a mixture of methanol and water). Centrifuge and collect the supernatant for analysis.
3. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.0 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.5% formic acid and methanol is commonly used.
-
Ionization Mode: Positive or negative electrospray ionization (ESI).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.
-
Uric Acid Transition: m/z 169.1 → m/z 141.1 (Positive ESI).
-
¹⁵N₂-Uric Acid (IS) Transition: m/z 171.0 → m/z 143.0 (Positive ESI).
-
4. Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify uric acid in the samples using the standard curve.
-
For urine samples, normalize the uric acid concentration to the creatinine concentration.
Data Presentation
| Parameter | Plasma | Urine | Feces/Chyme | Reference |
| LLOQ | ~0.4 mg/L | To be determined | To be determined | |
| Linearity Range | 0.4 - 100 mg/L | To be determined | To be determined | |
| Precision (%RSD) | < 5.1% | To be determined | To be determined | |
| Accuracy | 92.7 - 102.3% | To be determined | To be determined |
Experimental Workflow
Application Note 3: Uricase Activity Assay
Objective: To measure the enzymatic activity of ALLN-346. This can be performed on the drug product itself or in biological samples from the GI tract to confirm its activity. A common method involves monitoring the decrease in uric acid absorbance at 290 nm or using a colorimetric/fluorometric assay.
Experimental Protocol (Colorimetric Method)
1. Materials and Reagents:
-
Uric acid substrate solution
-
Assay Buffer (e.g., 0.1 M Sodium borate buffer, pH 8.5)
-
ALLN-346 sample or other biological samples
-
Reagents for colorimetric detection (e.g., quinone-based)
-
Microplate reader
2. Procedure:
-
Sample Preparation: Prepare dilutions of the ALLN-346 sample in Assay Buffer. For tissue or cell samples, homogenization and centrifugation are required to obtain a clear lysate.
-
Assay Reaction:
-
Add the sample to microplate wells.
-
Initiate the reaction by adding the uric acid substrate.
-
Incubate at a controlled temperature (e.g., 37°C).
-
-
Detection:
-
After a set incubation time, add the dye reagent.
-
Incubate further for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 550 nm).
-
3. Data Analysis:
-
Calculate the uricase activity based on a standard curve or by using the molar extinction coefficient of the product. One unit of uricase is typically defined as the amount of enzyme that oxidizes one micromole of uric acid per minute under specified conditions.
Data Presentation
| Parameter | Value | Reference |
| Assay Type | Colorimetric or Fluorometric | |
| Detection Wavelength | ~550 nm (Colorimetric) | |
| Excitation/Emission | 535/587 nm (Fluorometric) | |
| Sensitivity | As low as 10 µU |
Logical Relationship Diagram
References
Statistical Analysis Plan for ALLN-346 Phase 2a Clinical Trial Data: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document outlines the statistical analysis plan for the Phase 2a clinical trial data of ALLN-346, a first-in-class, oral urate-degrading enzyme. The plan details the methodology for analyzing the safety and efficacy data from the trial, which was designed to evaluate ALLN-346 in patients with hyperuricemia (gout) and chronic kidney disease (CKD).
Data Presentation
All quantitative data from the ALLN-346 Phase 2a clinical trial will be summarized in structured tables to facilitate clear comparison between the treatment and placebo groups.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | ALLN-346 (N=X) | Placebo (N=Y) | Total (N=X+Y) |
| Age (years), Mean (SD) | |||
| Gender, n (%) | |||
| - Male | |||
| - Female | |||
| Race, n (%) | |||
| - Caucasian | |||
| - African American | |||
| - Asian | |||
| - Other | |||
| Baseline Serum Uric Acid (mg/dL), Mean (SD) | |||
| Baseline eGFR (mL/min/1.73m²), Mean (SD) | |||
| CKD Stage, n (%) | |||
| - Stage 2 | |||
| - Stage 3 | |||
| History of Gout Flares (per year), Mean (SD) |
Note: N represents the number of patients in each group. SD represents the Standard Deviation.
Table 2: Primary and Secondary Efficacy Endpoints
| Endpoint | ALLN-346 (N=X) | Placebo (N=Y) | P-value |
| Change from Baseline in Serum Uric Acid (mg/dL) | |||
| - Mean (SD) | |||
| - % Change, Mean (SD) | |||
| Change from Baseline in 24-hour Urine Uric Acid (mg/day) | |||
| - Mean (SD) | |||
| Renal Clearance of Uric Acid (mL/min) | |||
| - Change from Baseline, Mean (SD) | |||
| Correlation between sUA Reduction and eGFR | |||
| - Pearson Correlation Coefficient (r) |
Table 3: Safety and Tolerability Profile
| Adverse Event (AE) | ALLN-346 (N=X) n (%) | Placebo (N=Y) n (%) |
| Any AE | ||
| Gastrointestinal Disorders | ||
| - Diarrhea | ||
| - Nausea | ||
| Musculoskeletal and Connective Tissue Disorders | ||
| Serious Adverse Events (SAEs) | ||
| Discontinuations due to AEs |
Experimental Protocols
The Phase 2a program for ALLN-346 consisted of two key studies: Study 201 and Study 202.[1] Both were randomized, double-blind, and placebo-controlled.[1][2]
Study 201: Inpatient Study
-
Objective: To assess the initial bioactivity and safety of ALLN-346 in a controlled setting.
-
Design: A one-week inpatient study.[1]
-
Participants: Patients with hyperuricemia.[1]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either ALLN-346 or a matching placebo.
-
Intervention: Patients received five capsules of ALLN-346 or placebo three times daily for one week.
-
Key Endpoints:
-
Serum uric acid (sUA) levels.
-
24-hour urine uric acid levels.
-
Renal clearance of uric acid.
-
Safety and tolerability.
-
Study 202: Outpatient Study
-
Objective: To evaluate the safety, tolerability, and bioactivity of ALLN-346 over a longer duration in an outpatient setting.
-
Design: A two-week outpatient study.
-
Participants: Patients with hyperuricemia, gout, and CKD, with cohorts based on estimated glomerular filtration rate (eGFR). Cohort A included patients with Stage 2 CKD (eGFR 60-89 mL/minute), and Cohort B included patients with Stage 3 CKD (eGFR 30-59 mL/minute).
-
Randomization: Patients were randomized in a 2:1 ratio to receive either ALLN-346 or a matching placebo.
-
Intervention: Patients received five capsules of ALLN-346 or placebo three times daily for two weeks.
-
Key Endpoints:
-
Measurements of serum urate and urine uric acid.
-
Safety and tolerability.
-
Bioanalytical Methods
-
Serum and Urine Uric Acid: Uric acid levels in serum and urine were measured using standard enzymatic colorimetric assays.
-
ALLN-346 Systemic Absorption: An enzyme-linked immunosorbent assay (ELISA) was used to confirm the lack of systemic absorption of ALLN-346.
Statistical Analysis
The statistical analysis will be performed to assess the efficacy and safety of ALLN-346 compared to placebo.
-
Primary Efficacy Analysis: The primary efficacy endpoint is the change from baseline in serum uric acid levels at the end of the treatment period. The comparison between the ALLN-346 and placebo groups will be performed using an Analysis of Covariance (ANCOVA) model, with the baseline sUA level as a covariate. A statistically significant reduction in mean sUA was observed in the ALLN-346 group compared to placebo in initial findings.
-
Secondary Efficacy Analyses:
-
The change from baseline in 24-hour urine uric acid will be analyzed using a similar ANCOVA model.
-
The correlation between the percentage reduction in sUA and baseline eGFR will be assessed using Pearson's correlation coefficient. A strong correlation was previously noted, suggesting a greater effect in patients with more impaired kidney function.
-
-
Safety Analysis: Safety data, including the incidence of adverse events, will be summarized descriptively by treatment group. The number and percentage of patients experiencing each adverse event will be presented. No serious adverse events were reported in the initial analyses.
-
Subgroup Analyses: Subgroup analyses will be performed based on CKD stage to further explore the treatment effect in different patient populations.
Visualizations
Signaling Pathway of Uric Acid Excretion and ALLN-346 Mechanism of Action
Caption: Mechanism of ALLN-346 in reducing systemic uric acid levels.
Experimental Workflow for the ALLN-346 Phase 2a Clinical Trial
Caption: Workflow of the ALLN-346 Phase 2a clinical trial.
References
Troubleshooting & Optimization
Technical Support Center: Oral Enzyme Therapy for Metabolic Disorders
This support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in the field of oral enzyme therapy for metabolic disorders.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to successful oral enzyme therapy?
Oral delivery of therapeutic enzymes is hindered by several significant physiological barriers. The primary challenges include the harsh acidic environment of the stomach (pH 1.5-3.5) and the presence of proteolytic enzymes like pepsin, which can denature and degrade the therapeutic protein.[1][2][3][4] In the small intestine, pancreatic enzymes such as trypsin and chymotrypsin continue this degradation.[3] Furthermore, the enzyme must cross the intestinal mucus layer and the epithelial cell barrier to reach systemic circulation, a process for which large protein molecules are not optimized, resulting in very low bioavailability (typically <1-2%).
Q2: My orally administered enzyme shows high activity in vitro but low efficacy in vivo. What are the likely causes?
This is a common issue that often points to poor stability in the gastrointestinal (GI) tract or low bioavailability. While the enzyme may be potent in ideal buffered conditions, it is likely being inactivated by stomach acid and digestive proteases in vivo. Another major factor is the poor permeation of the large enzyme molecule across the intestinal wall. Formulation strategies such as enteric coatings, encapsulation in nanoparticles, or the use of permeation enhancers are often necessary to protect the enzyme and facilitate its absorption.
Q3: How can I mitigate the immunogenic response to a recombinant therapeutic enzyme?
The development of anti-drug antibodies (ADAs) is a significant challenge in enzyme replacement therapy, which can neutralize the enzyme's effect and cause adverse reactions. One promising strategy is the induction of oral tolerance, where repeated low-dose administration of the enzyme or its immunogenic peptides can desensitize the immune system. Other approaches include modifying the enzyme, for example through PEGylation, to mask immunogenic epitopes and prolong its circulation half-life. Monitoring ADA titers in preclinical models is crucial to assess the immunogenicity risk of a new therapeutic enzyme.
Q4: What are the critical first steps when developing a formulation for an oral enzyme?
The initial focus should be on protecting the enzyme from degradation in the stomach and small intestine. This typically involves using strategies like enteric coatings, which are pH-sensitive polymers that only dissolve in the more neutral pH of the small intestine. Encapsulation within microparticles or nanoparticles can also provide a physical barrier against proteases. It is also critical to perform early-stage in vitro stability studies using simulated gastric and intestinal fluids to screen different formulations.
Q5: Why are my experimental results for enzyme stability inconsistent across batches?
Inconsistent results can stem from several sources, including reagent variability, procedural drift, or issues with the enzyme formulation itself. Key factors to investigate include:
-
Reagent Preparation: Ensure all buffers and simulated GI fluids are prepared fresh and with consistent pH.
-
Pipetting and Mixing: Inaccurate pipetting, especially of viscous enzyme solutions, is a common source of error.
-
Enzyme Formulation: Issues like aggregation or inadequate mixing within the formulation can lead to non-uniform enzyme distribution.
-
Storage: Repeated freeze-thaw cycles or improper storage of the enzyme stock can lead to degradation and loss of activity.
Troubleshooting Guide: Low In Vivo Bioavailability
Low bioavailability is the central challenge for orally delivered enzymes. The following guide outlines common causes and experimental solutions.
| Problem | Potential Cause | Troubleshooting Steps & Recommended Assays |
| Rapid Enzyme Inactivation | Degradation by Gastric Acid (Low pH) & Pepsin: The enzyme unfolds and is cleaved in the stomach's acidic environment. | 1. In Vitro Stability Assay in Simulated Gastric Fluid (SGF): Incubate the formulated enzyme in SGF (pH ~1.5-3.0 with pepsin) and measure residual activity over time. 2. Formulation Modification: Test enteric coatings or acid-stable nanoparticles to protect the enzyme. |
| Degradation by Intestinal Proteases: Pancreatic enzymes like trypsin and chymotrypsin in the small intestine degrade the enzyme. | 1. In Vitro Stability Assay in Simulated Intestinal Fluid (SIF): Incubate the SGF-treated formulation in SIF (pH ~6.8-7.4 with pancreatin) and measure residual activity. 2. Co-formulation with Protease Inhibitors: Evaluate the inclusion of approved protease inhibitors in the formulation. | |
| Poor Intestinal Absorption | Low Permeability Across Epithelium: The large size and hydrophilic nature of enzymes prevent efficient transport across the intestinal cell layer. | 1. Caco-2 Permeability Assay: Use this in vitro model of the human intestinal epithelium to measure the transport rate (Papp) of the enzyme from the apical to the basolateral side. 2. Formulation with Permeation Enhancers: Test the effect of co-formulating with agents that transiently open tight junctions between epithelial cells. |
| Mucoadhesion & Mucus Barrier: The enzyme may be trapped in the mucus layer, preventing it from reaching the epithelial cells. | 1. Mucus-Penetrating Particle Analysis: If using a nanoparticle formulation, assess its diffusion through a mucus layer using techniques like multiple particle tracking. 2. Mucoadhesive Formulations: Alternatively, design mucoadhesive systems to increase residence time at the absorption site. | |
| Formulation Failure | Premature Release from Carrier: The protective formulation (e.g., nanoparticle, liposome) may be unstable and release the enzyme too early in the GI tract. | 1. Formulation Stability Testing: Assess the physical and chemical stability of the formulation itself under simulated GI conditions (e.g., particle size analysis, release kinetics). 2. Cross-linker/Polymer Optimization: Modify the carrier material or cross-linking density to ensure stability and triggered release at the target site. |
Key Experimental Protocols
In Vitro Enzyme Stability in Simulated Gastric Fluid (SGF)
Objective: To assess the stability and remaining activity of a formulated enzyme after exposure to conditions mimicking the human stomach.
Materials:
-
Test enzyme (formulated and unformulated controls)
-
Pepsin (from porcine gastric mucosa)
-
Sodium Chloride (NaCl)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Purified water
-
Shaking water bath or incubator at 37°C
-
pH meter
-
Appropriate substrate and buffer for the enzyme activity assay
Methodology:
-
Prepare SGF: Dissolve 2.0 g of NaCl in ~800 mL of purified water. Add 3.2 g of pepsin and mix gently until dissolved. Adjust the pH to 1.5 - 3.0 (a common value is pH 3.0) with 1 M HCl. Add purified water to a final volume of 1 L. Warm the solution to 37°C before use.
-
Incubation: Add the formulated enzyme to pre-warmed SGF at a defined concentration. An unformulated (native) enzyme should be run as a negative control.
-
Time Points: Incubate the mixture at 37°C with gentle agitation. Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Neutralization: Immediately neutralize the reaction by adjusting the pH to ~7.0-7.4 with NaOH. This is critical to stop the pepsin activity. Place samples on ice.
-
Activity Assay: Measure the residual enzymatic activity of the neutralized samples using a validated, specific activity assay (e.g., a spectrophotometric assay measuring substrate conversion).
-
Data Analysis: Calculate the percentage of remaining activity at each time point relative to the activity at time 0.
Caco-2 Cell Permeability Assay
Objective: To evaluate the potential for intestinal absorption of an enzyme by measuring its transport across a monolayer of human intestinal epithelial cells.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer yellow (for monolayer integrity check)
-
Test enzyme and analytical method for quantification (e.g., ELISA, LC-MS)
Methodology:
-
Cell Culture: Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density.
-
Differentiation: Culture the cells for 21-25 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use inserts with high TEER values (e.g., >250 Ω·cm²). The integrity can be further confirmed by measuring the low permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers gently with pre-warmed transport buffer.
-
Add the test enzyme, dissolved in transport buffer, to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment and replace it with fresh buffer. A sample should also be taken from the apical compartment at the beginning and end of the experiment.
-
Quantification: Analyze the concentration of the enzyme in the collected samples using a sensitive and specific analytical method.
-
Calculate Apparent Permeability (Papp): The Papp coefficient (in cm/s) is calculated using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of enzyme appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.
-
-
Visualizations and Workflows
Signaling Pathway: Phenylalanine Metabolism in PKU
Phenylketonuria (PKU) is a metabolic disorder caused by a deficiency in the enzyme phenylalanine hydroxylase (PAH). Oral enzyme therapy using phenylalanine ammonia-lyase (PAL) is an investigational approach to break down excess phenylalanine.
Caption: Phenylalanine metabolism in healthy vs. PKU individuals with therapeutic intervention.
Experimental Workflow: Oral Enzyme Formulation Development
This workflow outlines the key stages in developing and testing a new oral enzyme formulation, from initial design to preclinical evaluation.
Caption: Step-wise workflow for the development and testing of an oral enzyme formulation.
Logical Relationship: Troubleshooting Low In Vivo Efficacy
This decision tree provides a logical path for diagnosing the root cause of poor performance of an oral enzyme therapy in animal models.
Caption: A decision tree for troubleshooting the cause of low in vivo efficacy.
References
Technical Support Center: Enhancing the Proteolytic Stability of Recombinant Uricase
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the proteolytic stability of recombinant uricase.
Troubleshooting Guides & FAQs
This section is designed to provide rapid assistance for specific issues that may arise during your research.
Issue 1: Significant loss of enzymatic activity after PEGylation.
-
Question: My PEGylated uricase shows a dramatic decrease in activity compared to the native enzyme. What could be the cause and how can I fix it?
-
Answer: This is a common issue that can arise from several factors:
-
Steric Hindrance: The PEG chains may be blocking the active site of the enzyme.
-
Modification of Critical Residues: PEGylation might have occurred on amino acid residues essential for catalytic activity.
-
Incorrect PEGylation Conditions: The pH, temperature, or molar ratio of PEG to protein during the conjugation reaction can influence the outcome.
Troubleshooting Steps:
-
Optimize Molar Ratio: Systematically vary the molar ratio of the PEG reagent to uricase during the conjugation reaction. Start with a lower ratio and gradually increase it to find the optimal balance between stability and activity.
-
Use Site-Specific PEGylation: Employ PEGylating reagents that target specific functional groups less likely to be in the active site. For example, use reagents that react with cysteine residues if they are not crucial for activity, or introduce a specific cysteine residue for PEGylation via site-directed mutagenesis.[1]
-
Vary PEG Size: Experiment with different molecular weights of PEG. Smaller PEG chains might impart stability without causing significant steric hindrance.
-
Adjust Reaction Conditions: Optimize the pH and temperature of the PEGylation reaction. The reactivity of amino acid side chains is pH-dependent, so adjusting the pH can alter the sites of PEG attachment.
-
Issue 2: Recombinant uricase is expressed in inclusion bodies.
-
Question: My E. coli expression system is producing the recombinant uricase in insoluble inclusion bodies. How can I improve soluble expression?
-
Answer: Inclusion body formation is often due to high expression rates, improper protein folding, or the absence of necessary post-translational modifications.
Troubleshooting Steps:
-
Lower Expression Temperature: After inducing expression, lower the culture temperature (e.g., to 16-25°C). This slows down the rate of protein synthesis, allowing more time for proper folding.[2]
-
Use a Weaker Promoter or Lower Inducer Concentration: This will reduce the transcription rate and, consequently, the amount of protein produced per unit of time, which can alleviate the burden on the cellular folding machinery.[2][3]
-
Co-express Chaperones: Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) that can assist in the proper folding of your recombinant uricase.
-
Optimize Codons: Ensure the codon usage of your uricase gene is optimized for the expression host (E. coli). Rare codons can lead to translational pausing and misfolding.
-
Change Expression Host: Consider using a different expression system, such as yeast (Pichia pastoris) or mammalian cells, which may provide a more suitable environment for the folding of your specific uricase.[4]
-
Issue 3: Low yield after purification.
-
Question: I am experiencing a significant loss of my recombinant uricase during the purification steps. What are the potential reasons and solutions?
-
Answer: Low purification yield can be attributed to protein degradation, precipitation, or inefficient binding to the chromatography resin.
Troubleshooting Steps:
-
Add Protease Inhibitors: Include a cocktail of protease inhibitors in your lysis buffer to prevent degradation by endogenous proteases released during cell lysis.
-
Optimize Buffer Conditions: Ensure the pH and ionic strength of your buffers are optimal for the stability of your uricase. Perform small-scale solubility tests at different pH values and salt concentrations.
-
Modify Chromatography Strategy:
-
Affinity Chromatography: If using a His-tag, ensure the imidazole concentration in your wash buffers is not too high, which could prematurely elute your protein. Conversely, if your protein is not binding, check the integrity of the tag.
-
Ion Exchange Chromatography: The choice of resin (anion or cation exchange) and the pH of the buffers are critical. Your protein's isoelectric point (pI) will determine the appropriate conditions.
-
-
Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity and maintain protein stability.
-
Issue 4: Site-directed mutagenesis leads to an inactive or unstable enzyme.
-
Question: I introduced a mutation to improve stability, but the resulting uricase mutant is inactive or less stable than the wild type. What went wrong?
-
Answer: The introduced mutation may have unintentionally disrupted the protein's structure, folding, or active site.
Troubleshooting Steps:
-
Rational Design Based on Structure: Before performing mutagenesis, analyze the 3D structure of uricase (if available) or a homology model. Choose mutation sites that are on the surface of the protein and away from the active site and subunit interfaces, unless you are intentionally targeting these regions for a specific purpose (e.g., introducing disulfide bonds between subunits).
-
Conservative Mutations: Start with conservative amino acid substitutions (e.g., replacing a leucine with an isoleucine) to minimize the impact on the local protein structure.
-
Circular Dichroism (CD) Spectroscopy: Use CD spectroscopy to check if the secondary structure of your mutant protein is similar to the wild-type. A significant change could indicate misfolding.
-
Thermal Shift Assay: Perform a thermal shift assay to assess the melting temperature (Tm) of your mutant compared to the wild-type. A lower Tm suggests decreased stability.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on improving uricase stability.
Table 1: Impact of PEGylation on Uricase Properties
| Uricase Source | PEG Size (kDa) | Property Measured | Native Uricase | PEGylated Uricase | Reference |
| Candida utilis | 20 | Half-life | Short | Increased | |
| Porcine-human recombinant | 10 | Residual Activity (pH 9.16) | Not specified | Not significantly affected | |
| Not specified | mPEG-propionaldehyde | Residual Activity (pH 5.8) | 26% | 65% |
Table 2: Effects of Site-Directed Mutagenesis on Uricase Stability
| Uricase Source | Mutation | Property Measured | Wild-Type | Mutant | Reference |
| Arthrobacter globiformis | K12C–E286C | Thermostability (SDS-PAGE) | Degraded at higher temps | More resistant | |
| Arthrobacter globiformis | K244C–C302 | Thermostability (TSA) | Lower Tm | Higher Tm | |
| Bacillus sp. TB-90 | R298C | Transition Temperature | Not specified | Increased by 15°C | |
| Candida | C249S | Aggregation State | Prone to aggregation | Improved | |
| Bacillus subtilis BS04 | C489A | Alkali Resistance & Thermostability | Lower | Higher |
Table 3: Specific Activity of Recombinant Uricases from Different Sources
| Uricase Source | Expression Host | Specific Activity (U/mg) | Reference |
| Aspergillus flavus | Pichia pink | 24 | |
| Bacillus subtilis (His-tagged) | E. coli | 39 | |
| Streptomyces sp. Strain 17-1 | E. coli | 28.29 ± 0.59 | |
| Pseudomonas aeruginosa Ps43 | E. coli | 2.16 IU (purified enzyme) |
Key Experimental Protocols
1. Expression and Purification of Recombinant Uricase in E. coli
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with the expression plasmid containing the uricase gene.
-
Culture: Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. For improved solubility, consider lowering the temperature to 16-25°C and inducing overnight.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 5 mM Imidazole, pH 8.0) and lyse the cells by sonication on ice.
-
Purification:
-
Centrifuge the lysate to pellet cell debris.
-
If the uricase is His-tagged, apply the supernatant to a Ni-NTA affinity column.
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).
-
Elute the protein with elution buffer (lysis buffer with a high imidazole concentration, e.g., 250-500 mM).
-
Further purify the protein using size-exclusion chromatography if necessary.
-
-
Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.
2. Site-Directed Mutagenesis of Uricase
-
Primer Design: Design primers containing the desired mutation. The primers should be complementary to each other.
-
PCR: Perform PCR using a high-fidelity DNA polymerase with the expression plasmid containing the wild-type uricase gene as the template and the designed primers.
-
Template Digestion: Digest the parental, methylated template DNA with DpnI restriction enzyme.
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Sequencing: Isolate the plasmid from a resulting colony and verify the desired mutation by DNA sequencing.
3. PEGylation of Uricase
-
Buffer Exchange: Dissolve the purified uricase in a suitable reaction buffer (e.g., 0.1 M carbonate buffer, pH 10.53).
-
PEGylation Reaction: Add the activated PEG reagent (e.g., mPEG-SC) to the uricase solution at a specific molar ratio. The optimal ratio should be determined experimentally.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C) for a specific duration with gentle stirring.
-
Purification: Remove the unreacted PEG and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Characterize the PEGylated uricase for its activity, stability, and degree of PEGylation.
4. Uricase Activity Assay
-
Principle: The assay measures the decrease in absorbance at 290-293 nm, which corresponds to the oxidation of uric acid.
-
Reagents:
-
Assay Buffer: e.g., 0.1 M borate buffer, pH 8.5.
-
Substrate: Uric acid solution prepared in the assay buffer.
-
-
Procedure:
-
Equilibrate the spectrophotometer to 25°C and set the wavelength to 290 nm.
-
Add the assay buffer and uric acid solution to a cuvette and measure the initial absorbance.
-
Add a known amount of the enzyme solution to initiate the reaction.
-
Record the decrease in absorbance over time.
-
-
Calculation: Calculate the rate of uric acid degradation using the molar extinction coefficient of uric acid (1.22 x 10^4 M⁻¹cm⁻¹ at 292 nm). One unit of uricase activity is typically defined as the amount of enzyme that oxidizes one micromole of uric acid per minute under the specified conditions.
Visualizations
Caption: Workflow for improving recombinant uricase stability.
Caption: Mechanism of PEGylation-mediated proteolytic stability.
References
- 1. PEG Uricase: Long Acting Agent for Treating Gout | Biopharma PEG [biochempeg.com]
- 2. academic.oup.com [academic.oup.com]
- 3. PEGylated porcine–human recombinant uricase: A novel fusion protein with improved efficacy and safety for the treatment of hyperuricemia and renal complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ALLN-346 Dosage in Severe CKD
Welcome to the technical support center for ALLN-346. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of ALLN-346 for patients with severe Chronic Kidney Disease (CKD). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ALLN-346 and why is it a promising therapeutic for hyperuricemia in CKD?
A1: ALLN-346 is an orally administered, non-absorbed, engineered urate oxidase designed to degrade urate in the gastrointestinal (GI) tract.[1][2][3][4] In patients with advanced CKD, the intestinal tract becomes a major route for uric acid elimination as renal excretion is impaired.[1] ALLN-346 capitalizes on this by breaking down urate directly in the gut, thereby reducing the systemic urate burden without being absorbed into the bloodstream. This gut-restricted mechanism minimizes the risk of systemic side effects often associated with other urate-lowering therapies that are cleared by the kidneys.
Q2: What are the key considerations for patient selection in clinical trials involving ALLN-346 for severe CKD?
A2: Based on completed and ongoing Phase 2a studies, key inclusion criteria involve patients with hyperuricemia (serum uric acid ≥ 8.0 mg/dL) and a diagnosis of gout. Patients are typically stratified into cohorts based on their estimated glomerular filtration rate (eGFR). For instance, studies have included cohorts with Stage 2 CKD (eGFR 60-89 mL/minute/1.73 m²) and Stage 3 CKD (eGFR 30-59 mL/minute/1.73 m²), with plans to include patients with Stage 4 CKD. Exclusion criteria often include recent treatment for a gout flare, prior exposure to recombinant uricase therapies, and significant gastrointestinal surgeries that could affect the drug's transit and efficacy.
Q3: What is the recommended starting dosage of ALLN-346 in patients with severe CKD?
A3: Clinical trials have explored various dosages. A common regimen in Phase 2a studies is five capsules of ALLN-346 administered three times daily. Each capsule typically contains 90 mg of the enzyme. However, dosages have ranged from three to twelve capsules per day in earlier studies. The optimal dosage for patients with severe CKD (Stage 4 and 5) is still under investigation. It is crucial to refer to the specific clinical trial protocol for definitive dosage information.
Q4: How should I monitor for efficacy and potential side effects during ALLN-346 administration?
A4: Efficacy is primarily monitored by measuring serum urate levels daily. Urine uric acid levels are also assessed at baseline and various time points during the study. Safety monitoring includes standard clinical and laboratory parameters. Since ALLN-346 is designed to be non-absorbed, systemic side effects are expected to be minimal. An enzyme-linked immunosorbent assay (ELISA) can be used on serum samples to confirm the lack of systemic absorption.
Troubleshooting Guide
Issue 1: Suboptimal reduction in serum uric acid levels.
-
Potential Cause 1: Insufficient Dosage. The dosage may not be adequate for the patient's level of hyperuricemia and CKD stage.
-
Troubleshooting Step: Review the patient's CKD stage and baseline serum urate levels. Consider if a higher dose, as tested in clinical trials (e.g., moving from a lower capsule count to five capsules three times daily), might be appropriate, based on the study protocol.
-
-
Potential Cause 2: Non-adherence to treatment. The patient may not be taking the medication as prescribed.
-
Troubleshooting Step: Implement measures to monitor and encourage patient adherence to the dosing schedule.
-
-
Potential Cause 3: Concomitant medications. Other medications may interfere with urate levels.
-
Troubleshooting Step: Review the patient's concomitant medications. Although ALLN-346 has a gut-restricted mechanism, systemic factors can still influence overall urate homeostasis.
-
Issue 2: Patient reports gastrointestinal discomfort.
-
Potential Cause 1: High capsule burden. The number of capsules per dose may be causing discomfort.
-
Troubleshooting Step: While the current formulation requires multiple capsules, future formulations may address this. For now, ensure the patient is taking the capsules with sufficient water and as directed in the protocol.
-
-
Potential Cause 2: Underlying GI condition. The patient may have a pre-existing gastrointestinal condition.
-
Troubleshooting Step: Review the patient's medical history for any GI-related issues that may have been overlooked during screening.
-
Data Presentation
Table 1: Summary of ALLN-346 Dosages in Clinical Trials
| Study Phase | Patient Population | Dosage Regimen | Duration of Treatment |
| Phase 1 | Healthy Volunteers | 3, 6, or 12 capsules (90 mg/capsule) in a single day | 1 day |
| Phase 1b | Healthy Volunteers | 3 or 5 capsules, three times daily | 7 days |
| Phase 2a (Study 201) | Hyperuricemia, CKD Stage 2 | 5 capsules, three times daily | 7 days |
| Phase 2a (Study 202) | Gout, CKD Stages 2 & 3 | 5 capsules, three times daily | 14 days |
Table 2: Efficacy and Safety Observations from Phase 2a Study 201
| Parameter | ALLN-346 Group | Placebo Group |
| Number of Patients | 7 | 4 |
| Baseline CKD Stage | Mostly Stage 2 | N/A |
| Mean Reduction in Serum Uric Acid | Statistically significant reduction | No significant change |
| Correlation of sUA Reduction with eGFR | Strong positive correlation (r=0.95, P=0.003) | No correlation (r=-0.2, P=0.91) |
| Serious Adverse Events | None reported | None reported |
| Systemic Absorption (ELISA) | Not detected | N/A |
Experimental Protocols
Protocol: Monitoring Serum and Urine Uric Acid
-
Baseline Measurement: Collect blood and urine samples at least two days prior to the first dose of ALLN-346 to establish baseline serum urate (sUA) and urine uric acid levels.
-
Serum Urate Monitoring: Collect blood samples daily throughout the treatment period to measure sUA.
-
Urine Uric Acid Monitoring: Collect 24-hour urine samples on specific days during the treatment period (e.g., Day 1, Day 4, and Day 7) to assess changes in uric acid excretion.
-
Analysis: Analyze samples using standard laboratory methods for uric acid quantification.
-
Data Interpretation: Compare on-treatment sUA and urine uric acid levels to baseline values to determine the pharmacodynamic effect of ALLN-346.
Mandatory Visualizations
References
- 1. ard.bmj.com [ard.bmj.com]
- 2. Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice [escholarship.org]
- 3. Allena Pharmaceuticals Receives Fast Track Designation from FDA for the Development of ALLN-346 for Chronic Treatment of Hyperuricemia in Patients With Gout and Advanced Chronic Kidney Disease - BioSpace [biospace.com]
- 4. Allena Pharmaceuticals Completes Animal Proof-of-Concept Study [drug-dev.com]
Technical Support Center: Overcoming Placebo Effects in Gout Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the placebo effect in gout clinical trials.
Frequently Asked Questions (FAQs)
Q1: Why is the placebo effect particularly challenging in gout clinical trials?
A1: The placebo effect can be pronounced in gout clinical trials due to the subjective nature of primary endpoints like pain, the episodic nature of gout flares, and high patient expectations for pain relief.[1][2][3][4] Gout pain is often severe, leading patients to have a strong desire and expectation for improvement, which can contribute to a significant placebo response.[4] Furthermore, the natural course of a gout flare involves resolution over time, which can be misattributed to the placebo intervention.
Q2: What are the main neurobiological pathways involved in the placebo effect for pain in gout?
A2: The placebo effect in pain, including gout pain, is not merely a psychological phenomenon but has a distinct neurobiological basis. Key pathways include:
-
Descending Pain Modulatory System: This is a top-down pathway from the brain that can inhibit or facilitate pain signals at the spinal cord level. Brain regions like the prefrontal cortex (PFC), anterior cingulate cortex (ACC), and periaqueductal gray (PAG) are activated by the expectation of pain relief, leading to the suppression of pain signals.
-
Endogenous Opioid System: The expectation of pain relief can trigger the release of endogenous opioids (endorphins) in the brain. These opioids bind to μ-opioid receptors in areas like the PAG, rostral ACC, and insula, leading to analgesia. This is why the placebo effect can sometimes be blocked by opioid antagonists like naloxone.
-
Endocannabinoid System: The endocannabinoid system is also implicated in placebo analgesia, particularly in non-opioid mediated effects. The cannabinoid type 1 (CB1) receptor antagonist, rimonabant, has been shown to block non-opioid placebo analgesia. This system interacts with the opioid and dopaminergic systems in modulating pain perception.
Q3: What are some validated patient-reported outcome (PRO) measures for gout clinical trials, and how can the placebo effect influence them?
A3: Validated PROs are crucial for assessing the patient's experience of gout. However, they are also susceptible to the placebo effect. Key PROs include:
-
Pain: Measured using a Visual Analog Scale (VAS) or a Numerical Rating Scale (NRS). Patient expectation can significantly influence self-reported pain levels.
-
Patient Global Assessment of Disease Activity: Patients rate their overall gout activity, which is highly subjective and prone to placebo effects.
-
Health Assessment Questionnaire-Disability Index (HAQ-DI): This assesses a patient's functional ability and can be influenced by their perception of pain and overall well-being.
-
Gout Flare Definition: The lack of a universally standardized definition of a "gout flare" can introduce variability, and patient reporting of flares is highly susceptible to placebo effects.
Troubleshooting Guides
Issue 1: High Placebo Response Rate Obscuring Treatment Effect
If you are observing a higher-than-expected placebo response in your gout clinical trial, consider the following troubleshooting steps and experimental protocols.
1. Rigorous Subject and Staff Training:
-
Protocol: Implement a standardized training program for all site staff and participants.
-
Staff Training: Train staff to use neutral language and avoid expressing enthusiasm or expectations about the treatment's efficacy. Provide a script of standardized phrases for patient interactions.
-
Patient Training: Educate patients on the nature of a placebo-controlled trial and the importance of accurate symptom reporting. Training on how to consistently rate pain and identify gout flares can help reduce variability.
-
2. Managing Patient Expectations:
-
Protocol: Carefully manage patient expectations from the initial consent process throughout the trial.
-
Informed Consent: Clearly communicate that they may receive a placebo and that the purpose of the trial is to test the efficacy of a new drug.
-
Avoid Suggestive Language: All study materials and interactions should avoid language that could create high expectations for a positive outcome.
-
3. Blinding and Allocation Concealment:
-
Protocol: Ensure robust blinding and allocation concealment procedures are in place.
-
Double-Blinding: Both the participant and the investigator should be unaware of the treatment allocation.
-
Allocation Concealment: The person randomizing the patient should not know the next treatment allocation. Centralized randomization services are recommended.
-
4. Trial Design Modifications:
-
Protocol: Consider alternative trial designs to better characterize and control for the placebo response.
-
Placebo Run-in Period: A period where all participants receive a placebo can help identify and exclude high-placebo responders before randomization. However, the effectiveness of this approach is debated.
-
Sequential Parallel Comparison Design (SPCD): This two-stage design involves re-randomizing placebo non-responders in the second stage, which can help to reduce the impact of the placebo effect.
-
Issue 2: Difficulty Differentiating True Drug Effect from Placebo on Subjective Endpoints
When subjective endpoints like pain scores show minimal difference between the active and placebo groups, the following strategies can be employed.
1. Incorporate Objective Endpoints:
-
Methodology: While subjective endpoints are important, including objective measures can provide a more complete picture of treatment efficacy and are less susceptible to placebo effects.
-
Serum Urate (sUA) Levels: A key biomarker in gout, changes in sUA provide an objective measure of a urate-lowering therapy's effect.
-
Inflammatory Markers: C-reactive protein (CRP) and Erythrocyte Sedimentation Rate (ESR) can be measured, although they can also show a placebo response.
-
Tophus Measurement: For chronic gout trials, the size and number of tophi can be objectively measured.
-
2. Standardized Flare Adjudication:
-
Methodology: Implement a clear and consistent definition of a gout flare and use a blinded adjudication committee to review all reported flare events. This reduces the subjectivity of flare reporting by patients.
3. Statistical Analysis Plan:
-
Methodology: Your statistical analysis plan should prespecify how the placebo effect will be handled.
-
Analysis of Covariance (ANCOVA): This can be used to adjust for baseline pain scores and other potential confounders.
-
Mixed-Effects Models for Repeated Measures (MMRM): This can be effective for analyzing longitudinal data, such as pain scores collected over time.
-
Quantitative Data Summary
The following tables summarize quantitative data from select placebo-controlled gout clinical trials.
Table 1: Efficacy of Urate-Lowering Therapies vs. Placebo
| Drug/Dose | Trial Duration | Primary Endpoint | % Responders (Active) | % Responders (Placebo) |
| Tigulixostat 50mg | 12 Weeks | sUA < 5.0 mg/dL | 47.1% | 2.9% |
| Tigulixostat 100mg | 12 Weeks | sUA < 5.0 mg/dL | 44.7% | 2.9% |
| Tigulixostat 200mg | 12 Weeks | sUA < 5.0 mg/dL | 62.2% | 2.9% |
Source: Tigulixostat Phase II Trial
Table 2: Gout Flare Prophylaxis with Colchicine vs. Placebo
| Treatment | Trial Duration | Endpoint | Outcome (Active) | Outcome (Placebo) |
| Colchicine | 6 Months | % Patients with ≥1 Flare | 33% | 77% |
| Colchicine | 6 Months | Total Flares | 12 | 65 |
Source: Colchicine Prophylaxis Study
Table 3: Pain Reduction in Acute Gout Flares with Colchicine vs. Placebo
| Treatment | Timepoint | Endpoint | % Responders (Active) | % Responders (Placebo) |
| Low-Dose Colchicine | 24 Hours | ≥50% Pain Reduction | 37.8% | 15.5% |
| High-Dose Colchicine | 24 Hours | ≥50% Pain Reduction | 32.7% | 15.5% |
Source: AGREE Trial
Visualizations
Below are diagrams illustrating key concepts related to the placebo effect in the context of gout clinical trials.
References
- 1. Placebo response in rheumatoid arthritis clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. why-we-should-assess-patients-expectations-in-clinical-trials - Ask this paper | Bohrium [bohrium.com]
- 3. Why We should Assess Patients’ Expectations in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hcplive.com [hcplive.com]
troubleshooting ALLN-346 delivery and release in the gut
Welcome to the technical support center for ALLN-346. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the delivery and release of ALLN-346 in the gastrointestinal (GI) tract.
Frequently Asked Questions (FAQs)
Q1: What is ALLN-346 and what is its mechanism of action?
A1: ALLN-346 is an orally administered, non-absorbed, engineered uricase (urate oxidase) developed for the treatment of hyperuricemia, particularly in patients with gout and chronic kidney disease (CKD).[1][2][3][4][5] Its mechanism of action is to degrade urate within the gastrointestinal tract. In patients with impaired kidney function, the gut becomes a more significant route for urate elimination. ALLN-346 is designed to enhance this extra-renal pathway by breaking down urate that is secreted into the intestinal lumen, thereby reducing systemic urate levels.
Q2: What is the formulation of ALLN-346?
A2: ALLN-346 is an enzyme optimized for proteolytic stability and activity in the gut. It is administered orally in capsule form. To protect the enzyme from the acidic environment of the stomach, an enteric coating is a key feature of the delivery system. The enzyme itself is sensitive to acid and can be irreversibly inactivated at a pH below 5.
Q3: How is ALLN-346 designed to be released in the gut?
A3: The release of ALLN-346 is intended to occur in the small intestine. This is achieved through the use of an enteric coating on the capsule. Enteric coatings are composed of polymers that are insoluble at the low pH of the stomach but dissolve at the higher pH of the small intestine (typically pH > 5.5). This pH-dependent dissolution ensures that the active enzyme is released in the desired section of the GI tract where it can exert its therapeutic effect.
Troubleshooting Guides
Section 1: Troubleshooting ALLN-346 Delivery
This section addresses common issues related to the successful delivery of ALLN-346 to its target site in the small intestine.
Problem 1: Premature release of ALLN-346 in the stomach.
-
Possible Cause: Insufficient or compromised enteric coating.
-
Troubleshooting Steps:
-
Verify Coating Integrity: Visually inspect capsules for any cracks or imperfections in the coating before use.
-
In Vitro Dissolution Testing: Perform a two-stage dissolution test to simulate GI transit.
-
Acid Stage (Simulated Gastric Fluid - SGF): Expose the capsule to SGF (pH 1.2) for 2 hours. Minimal to no release of ALLN-346 should be observed.
-
Buffer Stage (Simulated Intestinal Fluid - SIF): Transfer the capsule to SIF (pH 6.8). Rapid release of the enzyme should occur.
-
-
Review Formulation: If premature release is consistently observed, the enteric coating formulation (polymer type, thickness) may need to be optimized for the specific experimental conditions. Common enteric coating polymers include cellulose derivatives and polymethacrylates.
-
Problem 2: Inconsistent or delayed release in the small intestine.
-
Possible Cause:
-
Variability in gastrointestinal transit time.
-
Interaction with intestinal contents.
-
Issues with the enteric coating dissolution at the target pH.
-
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: For in vivo studies, ensure consistent feeding and fasting protocols for animal subjects, as this can affect gastric emptying and intestinal transit times.
-
pH Mapping: If possible, measure the pH of the intestinal contents in your animal model to ensure it aligns with the dissolution pH of the enteric coating.
-
In Vitro Release Profile: Characterize the release profile of your ALLN-346 formulation across a range of pH values (e.g., pH 5.5, 6.0, 6.5, 6.8) to understand its dissolution kinetics.
-
Experimental Protocols
Protocol 1: Two-Stage In Vitro Dissolution Testing for Enteric-Coated ALLN-346 Capsules
This protocol is designed to assess the integrity of the enteric coating and the release profile of ALLN-346.
Materials:
-
USP-compliant dissolution apparatus (Apparatus 1: Baskets or Apparatus 2: Paddles)
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
ALLN-346 capsules
-
Spectrophotometer or other analytical instrument to quantify ALLN-346 activity
Methodology:
-
Acid Stage:
-
Place one ALLN-346 capsule in each vessel of the dissolution apparatus.
-
Add 900 mL of SGF (37°C) to each vessel.
-
Rotate the baskets/paddles at a specified speed (e.g., 100 rpm).
-
After 2 hours, withdraw a sample of the dissolution medium.
-
Analyze the sample for ALLN-346 concentration/activity. The amount released should be minimal (typically <10%).
-
-
Buffer Stage:
-
Carefully remove the SGF from each vessel, leaving the capsule behind.
-
Add 900 mL of SIF (37°C) to each vessel.
-
Continue rotation at the same speed.
-
Withdraw samples at predetermined time points (e.g., 15, 30, 45, 60 minutes).
-
Analyze the samples to determine the release profile of ALLN-346.
-
Data Presentation:
| Time (minutes) | pH of Medium | % ALLN-346 Released (Mean ± SD) |
| 120 | 1.2 | < 10% |
| 135 | 6.8 | |
| 150 | 6.8 | |
| 165 | 6.8 | |
| 180 | 6.8 |
This table should be populated with experimental data.
Section 2: Troubleshooting ALLN-346 Release and Activity
This section focuses on issues that may arise after the successful delivery of ALLN-346 to the small intestine.
Problem 3: Low enzymatic activity of released ALLN-346.
-
Possible Cause:
-
Degradation of the enzyme by intestinal proteases.
-
Inhibition of the enzyme by components of the intestinal fluid.
-
Suboptimal pH for enzyme activity.
-
-
Troubleshooting Steps:
-
Assess Proteolytic Stability: Incubate ALLN-346 with simulated intestinal fluid (containing pancreatin) and measure its activity over time. ALLN-346 is engineered for proteolytic stability, but it's important to verify this under your experimental conditions.
-
Check for Inhibitors: Analyze the composition of your simulated or actual intestinal fluid for potential inhibitors.
-
Confirm Optimal pH: The optimal pH for ALLN-346 activity is between 6.5 and 9. Ensure the pH of your experimental environment falls within this range. In preclinical studies with formulations lacking an optimized enteric coating, a basifier such as sodium bicarbonate was co-administered to maintain a favorable pH.
-
Problem 4: Inconsistent results in preclinical animal models.
-
Possible Cause:
-
Variability in animal physiology (e.g., gut microbiome, transit time).
-
Inconsistent dosing or administration.
-
Off-target effects or nonspecific loss of cellular fitness in the animal model.
-
-
Troubleshooting Steps:
-
Standardize Animal Husbandry: Use animals from the same source and maintain consistent housing and diet conditions.
-
Refine Dosing Technique: For oral gavage, ensure the technique is consistent and minimizes stress to the animals. In some preclinical studies, ALLN-346 was mixed with food.
-
Include Appropriate Controls: Always include placebo-treated and positive control groups in your study design.
-
Monitor Animal Health: Closely monitor animal weight, food and water intake, and overall behavior to identify any signs of distress or off-target effects.
-
Experimental Protocols
Protocol 2: Preclinical Efficacy Study in a Uricase-Deficient Mouse Model
This protocol is a general guideline based on published preclinical studies of ALLN-346.
Animal Model: Uricase/urate oxidase deficient (URKO) mice, which exhibit severe hyperuricemia.
Methodology:
-
Acclimatization and Baseline Measurement:
-
Acclimatize mice to the experimental diet and housing conditions.
-
Collect baseline 24-hour urine and blood samples to measure initial uric acid levels.
-
-
Treatment Groups:
-
Control Group: Receives placebo (vehicle without ALLN-346).
-
ALLN-346 Group: Receives ALLN-346 mixed with food or administered by oral gavage. A typical daily dose in preclinical studies was around 2,000 units/day.
-
Positive Control Group (Optional): Can include a group treated with a known urate-lowering agent like allopurinol.
-
-
Treatment Period:
-
Administer the respective treatments for a defined period (e.g., 7 to 19 days).
-
Monitor food and water intake, body weight, and animal well-being daily.
-
-
Sample Collection and Analysis:
-
Collect 24-hour urine samples at regular intervals during the treatment period.
-
At the end of the study, collect terminal blood samples.
-
Analyze plasma and urine for uric acid and creatinine concentrations.
-
Data Presentation:
Table 1: Plasma Urate Levels (mg/dL)
| Treatment Group | Baseline (Mean ± SD) | End of Study (Mean ± SD) | % Change |
| Control | |||
| ALLN-346 | |||
| Positive Control |
This table should be populated with experimental data.
Table 2: 24-Hour Urine Uric Acid Excretion (mg/24h)
| Treatment Group | Baseline (Mean ± SD) | End of Study (Mean ± SD) | % Change |
| Control | |||
| ALLN-346 | |||
| Positive Control |
This table should be populated with experimental data.
Visualizations
Caption: Mechanism of action of ALLN-346 in the gut lumen.
Caption: Experimental workflow for evaluating ALLN-346.
Caption: Troubleshooting logic for ALLN-346 experiments.
References
- 1. Preparation and in vitro evaluation of enteric-coated tablets of rosiglitazone sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for ALLN-346 Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models to assess the efficacy of ALLN-346, an orally administered, engineered urate oxidase. Our aim is to help you refine your experimental design for more accurate and reproducible prediction of clinical outcomes.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of ALLN-346?
ALLN-346 is a non-absorbed, orally administered, engineered urate oxidase designed to degrade uric acid within the gastrointestinal (GI) tract.[1][2][3][4] By breaking down urate in the gut, ALLN-346 reduces the amount of uric acid that is absorbed into the bloodstream, thereby lowering systemic urate levels. This mechanism is particularly relevant for patients with impaired kidney function, as the gut becomes a more significant route for uric acid elimination.
2. Which animal model is most commonly used for preclinical studies of ALLN-346?
The most frequently cited animal model for ALLN-346 preclinical efficacy studies is the urate oxidase knockout (URKO) mouse. These mice lack the Uox gene, which encodes for uricase, the enzyme that breaks down uric acid in most mammals, but not in humans. This genetic modification results in a phenotype of severe hyperuricemia and kidney damage, mimicking the human condition of gout and chronic kidney disease (CKD).
3. What are the key advantages of using the URKO mouse model for ALLN-346 studies?
The URKO mouse model offers several advantages:
-
Clinical Relevance: It closely mimics the human condition of hyperuricemia due to the absence of uricase activity.
-
Spontaneous Hyperuricemia: The model develops high uric acid levels without the need for chemical inducers, providing a more stable and chronic disease state.
-
Established Phenotype: URKO mice exhibit key features of gout and associated kidney disease, allowing for the assessment of therapeutic effects on these pathologies.
4. Are there alternative animal models to consider for studying hyperuricemia and the effects of ALLN-346?
Yes, several other animal models can be used to study hyperuricemia, each with its own set of advantages and limitations:
-
Chemically-Induced Models: These models utilize compounds like potassium oxonate (a uricase inhibitor) in combination with a purine precursor like hypoxanthine or adenine to induce hyperuricemia in wild-type rodents. These are useful for short-term studies but may not fully replicate the chronic nature of the human disease and can sometimes cause off-target toxicity.
-
Diet-Induced Models: Feeding animals a high-purine diet can elevate uric acid levels. This approach is relevant to diet-induced hyperuricemia in humans but may result in a less severe or less consistent phenotype compared to genetic models.
-
Other Genetically Modified Models: Besides the full Uox knockout, there are other genetic modifications, such as liver-specific Uox knockouts, that can produce a hyperuricemic phenotype with potentially better survival rates.
5. What is the recommended method for administering ALLN-346 in mouse models?
ALLN-346 is an oral therapeutic. In preclinical studies with URKO mice, it has been administered by mixing it with the animal's food. This method allows for continuous, voluntary intake, which can be less stressful than oral gavage. However, it is crucial to monitor food intake to ensure consistent dosing.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma urate levels within the same treatment group. | 1. Inconsistent Food Intake: If ALLN-346 is mixed with food, variations in individual animal appetite and consumption will lead to inconsistent dosing. 2. Stress-Induced Metabolic Changes: Stress from handling or housing conditions can affect metabolism and uric acid levels. 3. Gut Microbiome Differences: The composition of the gut microbiota can influence the stability and activity of orally administered enzymes. | 1. Monitor Food Intake Daily: Accurately measure daily food consumption for each animal to normalize the dose of ALLN-346 received. Consider using a palatable vehicle for more controlled voluntary oral administration. 2. Acclimatize Animals: Allow for a sufficient acclimatization period before starting the experiment. Handle animals consistently and minimize environmental stressors. 3. Standardize Gut Microbiome: Consider co-housing animals or using fecal microbiota transplantation to normalize the gut microbiome across experimental groups. |
| Unexpectedly low efficacy of ALLN-346. | 1. Enzyme Instability: The enzymatic activity of ALLN-346 could be compromised by improper storage or formulation. 2. Degradation in the GI Tract: The acidic environment of the stomach or proteolytic enzymes in the intestine could be degrading ALLN-346 before it reaches its site of action. 3. Incorrect Dosing: The calculated dose may be insufficient to achieve a therapeutic effect in the chosen animal model. | 1. Verify Enzyme Activity: Perform an in vitro activity assay on the batch of ALLN-346 being used before in vivo administration. 2. Consider Enteric Coating: For future studies, an enteric-coated formulation could protect the enzyme from the stomach's acidic pH. 3. Dose-Ranging Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic dose for your specific animal model and experimental conditions. |
| High mortality rate in the URKO mouse model. | 1. Severe Phenotype: Some URKO mouse strains have a very severe phenotype with early-onset kidney failure, leading to high mortality. 2. Dehydration: Kidney dysfunction can lead to excessive water loss and dehydration. 3. Stress of Experimental Procedures: Repeated handling and procedures can exacerbate the underlying health issues of these fragile animals. | 1. Select an Appropriate Strain: If possible, choose a URKO mouse strain with a less severe phenotype or consider a liver-specific knockout model. 2. Ensure Adequate Hydration: Provide easy access to water and consider using hydration packs or gels. 3. Refine Procedures: Use the least invasive methods for sample collection and drug administration. For oral administration, mixing with food or a palatable treat is preferable to gavage. |
| Difficulty in translating preclinical findings to clinical efficacy. | 1. Differences in Gut Microbiome: The gut microbiome of laboratory mice is significantly different from that of humans, which can impact the efficacy of an oral enzyme therapeutic. 2. Anatomical and Physiological Differences: The GI tract anatomy and physiology of mice differ from humans. 3. Model Limitations: The chosen animal model may not fully recapitulate all aspects of human hyperuricemia and gout, particularly in the context of comorbidities. | 1. Humanized Microbiome Models: Consider using germ-free mice colonized with a human gut microbiota to better model the human gut environment. 2. In Vitro/Ex Vivo Models: Supplement in vivo data with studies using in vitro models of the human intestine (e.g., Caco-2 cells) or ex vivo intestinal segments to assess enzyme stability and activity in a more human-relevant context. 3. Models with Comorbidities: If relevant to the clinical target population, consider using animal models that also exhibit comorbidities such as obesity or diabetes. |
Experimental Protocols
Protocol 1: Induction of Hyperuricemia in Mice using Potassium Oxonate and Hypoxanthine
This protocol describes a chemically-induced model of acute hyperuricemia.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Induction:
-
Prepare a solution of potassium oxonate (PO) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Prepare a suspension of hypoxanthine (HX) in a suitable vehicle.
-
Administer PO (e.g., 250 mg/kg) via intraperitoneal injection.
-
One hour after PO administration, administer HX (e.g., 300 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at baseline and at various time points after induction (e.g., 2, 4, 6, and 8 hours) to measure plasma uric acid levels.
-
ALLN-346 Administration: ALLN-346 or vehicle control can be administered orally prior to the induction of hyperuricemia.
Protocol 2: Evaluation of ALLN-346 Efficacy in URKO Mice
This protocol is based on published preclinical studies of ALLN-346.
-
Animals: Male or female URKO mice.
-
Acclimatization and Baseline Measurement: Acclimatize mice and collect baseline blood and urine samples to determine initial plasma and urine uric acid levels.
-
Treatment Groups:
-
Control group: Standard diet.
-
ALLN-346 group: Standard diet mixed with a predetermined dose of ALLN-346.
-
Positive control group (optional): Standard diet with a known urate-lowering drug (e.g., allopurinol in drinking water).
-
-
Treatment Period: Administer the respective diets for a specified period (e.g., 7 or 19 days).
-
Monitoring:
-
Measure daily food and water intake.
-
Monitor animal health and body weight regularly.
-
Collect 24-hour urine samples at specified intervals to measure uric acid excretion.
-
-
Endpoint Analysis: At the end of the treatment period, collect terminal blood samples for plasma uric acid analysis. Tissues such as the kidneys and intestines can be collected for histological analysis.
Visualizations
Uric Acid Metabolism and the Mechanism of ALLN-346
Caption: Mechanism of action of ALLN-346 in the GI tract.
Experimental Workflow for Evaluating ALLN-346 in URKO Mice
References
- 1. Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allena Pharmaceuticals Completes Animal Proof-of-Concept Study [drug-dev.com]
Technical Support Center: Enhancing the Enzymatic Activity of ALLN-346 in the Intestinal Environment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ALLN-346. The information is designed to help optimize its enzymatic activity in experimental settings that simulate the intestinal environment.
Frequently Asked Questions (FAQs)
Q1: What is ALLN-346 and what is its primary mechanism of action?
ALLN-346 is an orally administered, non-absorbed, engineered urate oxidase (uricase).[1][2] Its primary function is to degrade uric acid in the gastrointestinal (GI) tract.[1][2] This is particularly relevant in conditions of hyperuricemia, where the intestinal tract can play a significant role in urate elimination, especially in patients with chronic kidney disease (CKD).[2] By degrading urate in the intestine, ALLN-346 reduces the overall systemic urate burden.
Q2: What is the optimal pH for ALLN-346 activity and what is its pH stability profile?
The engineered uricase in ALLN-346 has an optimal pH activity range between 6.5 and 9.0. It is important to note that the enzyme is sensitive to acidic conditions and is irreversibly inactivated at a pH below 5.0. This characteristic is critical when designing in vitro experiments or considering its formulation for oral delivery.
Q3: How stable is ALLN-346 in the presence of intestinal proteases?
ALLN-346 was specifically engineered for enhanced proteolytic stability in the gut. The engineered uricase within ALLN-346 has demonstrated a 20-fold increased stability against pancreatin, a mixture of digestive enzymes including proteases, when compared to the wild-type Candida utilis uricase. In a comparative study, the half-life of the engineered uricase in the presence of pancreatin was 85.3 minutes, whereas the wild-type enzyme's half-life was only 4.3 minutes.
Troubleshooting Guide
Problem 1: Low or no enzymatic activity of ALLN-346 in an in vitro assay.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the assay buffer. | Ensure the pH of your reaction buffer is within the optimal range of 6.5 to 9.0. Prepare fresh buffer and verify the pH with a calibrated pH meter before each experiment. |
| Enzyme denaturation due to acidic conditions. | ALLN-346 is irreversibly inactivated below pH 5.0. Avoid any pre-incubation steps or solutions that could expose the enzyme to acidic pH. If working with simulated gastric fluid, ensure the enzyme is protected or introduced only after neutralization. |
| Sub-optimal temperature. | While specific data for ALLN-346 is not available, most uricases have an optimal temperature around 37°C. Ensure your assay is conducted at this temperature unless your specific protocol dictates otherwise. |
| Degraded enzyme stock. | Store the enzyme according to the manufacturer's instructions, typically at low temperatures and protected from repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a concentrated stock. |
| Presence of inhibitors in the reaction mixture. | Some compounds can act as enzyme inhibitors. Review all components of your assay medium. If using complex biological samples, consider a purification step to remove potential inhibitors. |
Problem 2: Inconsistent or variable results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inaccurate pipetting of enzyme or substrate. | Use calibrated pipettes and appropriate pipetting techniques. For small volumes, consider preparing a master mix to ensure consistency across wells or tubes. |
| Inhomogeneous mixing of reaction components. | Gently vortex or pipette to mix all components thoroughly before starting the measurement. |
| Temperature fluctuations during the assay. | Use a water bath or a temperature-controlled plate reader to maintain a constant temperature throughout the experiment. |
| Variability in simulated intestinal fluid preparation. | If using simulated intestinal fluid (SIF), ensure consistent preparation of the pancreatin solution and other components as their activity can vary between batches. |
Problem 3: Difficulty in assessing ALLN-346 activity in complex matrices (e.g., intestinal chyme).
| Possible Cause | Troubleshooting Step |
| Interference from chyme components with the assay. | The high protein content and presence of other substances in chyme can interfere with spectrophotometric or fluorometric assays. Consider performing a control experiment with chyme alone to determine the background signal. It may be necessary to partially purify the sample or use a more specific analytical method like HPLC to quantify urate degradation. |
| Rapid degradation of the enzyme in the matrix. | While engineered for stability, the complex environment of chyme may still lead to some degradation. Minimize the pre-incubation time of ALLN-346 in the chyme before adding the substrate, or perform a time-course experiment to assess its stability in your specific matrix. |
Quantitative Data Summary
Table 1: pH and Proteolytic Stability of the Engineered Uricase in ALLN-346
| Parameter | Value | Reference |
| Optimal pH Range | 6.5 - 9.0 | |
| pH Inactivation Threshold | < 5.0 (irreversible) | |
| Half-life in Pancreatin | 85.3 minutes | |
| Wild-type Uricase Half-life in Pancreatin | 4.3 minutes | |
| Fold-increase in Stability vs. Wild-type | 20-fold |
Table 2: Summary of Urate Reduction in a Preclinical Mouse Model (Urate Oxidase-Deficient Mice)
| Treatment Group | Duration | Mean Reduction in Plasma Urate | Reference |
| ALLN-346 | 7 days | 44% | |
| ALLN-346 (limited food access) | 19 days | 28% |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Uricase Activity
This protocol is a general method for measuring uricase activity based on the decrease in absorbance at 293 nm as uric acid is converted to allantoin. This can be adapted for ALLN-346.
Materials:
-
ALLN-346 enzyme stock solution
-
Uric acid substrate solution (e.g., 10 mM in a suitable buffer)
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 293 nm
Procedure:
-
Prepare a working solution of uric acid by diluting the stock solution in the reaction buffer to a final concentration of 100 µM.
-
Equilibrate the reaction buffer and uric acid solution to the desired assay temperature (e.g., 37°C).
-
In a 96-well plate or cuvette, add the appropriate volume of the reaction buffer.
-
Add the uric acid working solution to each well/cuvette.
-
Initiate the reaction by adding a small volume of the ALLN-346 enzyme solution. The final enzyme concentration should be in a range that results in a linear decrease in absorbance over a few minutes.
-
Immediately start monitoring the decrease in absorbance at 293 nm at regular intervals (e.g., every 15-30 seconds) for a total of 5-10 minutes.
-
The rate of the reaction is determined from the initial linear portion of the absorbance vs. time curve.
-
Enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of uric acid at 293 nm (approximately 12,600 M⁻¹cm⁻¹).
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol can be used to assess the stability of ALLN-346 in the presence of proteases found in the intestinal environment.
Materials:
-
ALLN-346 enzyme stock solution
-
Pancreatin solution (e.g., 20 ng/µL in simulated intestinal fluid buffer)
-
Simulated Intestinal Fluid (SIF) buffer (50 mM potassium phosphate, pH 6.8)
-
Reaction buffer for activity assay (from Protocol 1)
-
Uric acid substrate solution (from Protocol 1)
Procedure:
-
Prepare a working solution of ALLN-346 in SIF buffer.
-
Prepare the pancreatin solution in SIF buffer.
-
At time zero, mix the ALLN-346 solution with the pancreatin solution.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the reaction mixture.
-
Immediately dilute the aliquot into ice-cold reaction buffer to stop the proteolytic reaction and to prepare it for the activity assay.
-
Measure the residual uricase activity of each aliquot using the spectrophotometric assay described in Protocol 1.
-
Plot the percentage of remaining activity against time to determine the stability of ALLN-346 in the presence of pancreatin. The half-life can be calculated from this data.
Visualizations
Caption: Mechanism of action of ALLN-346 in the intestinal lumen.
Caption: General workflow for an in vitro ALLN-346 activity assay.
Caption: A logical troubleshooting flow for low ALLN-346 activity.
References
- 1. Enhancement of Pharmaceutical Urate Oxidase Thermostability by Rational Design of De Novo Disulfide Bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Recombinant Oral Urate Oxidase (UrOx) Alln-346 Reduces Severe Hyperuricemia and Normalizes Hyperuricosuria in Nephropathic Urox Knockout (UrOxKO) Mice - ACR Meeting Abstracts [acrabstracts.org]
Technical Support Center: Optimizing Patient Adherence to Multi-Dose ALLN-346 Regimens
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to enhance patient adherence to multi-dose regimens of ALLN-346, an investigational oral enzyme therapy for hyperuricemia in patients with gout and chronic kidney disease (CKD).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges researchers might face regarding patient adherence to a multi-dose ALLN-346 regimen?
A1: Researchers should anticipate several potential barriers to patient adherence. Complex dosing schedules, particularly for an investigational drug, can lead to confusion and forgetfulness.[1] Patients may also experience a lack of motivation if they do not perceive immediate therapeutic benefits.[2] Additionally, concerns about potential side effects, even if mild, can contribute to non-adherence.[3] In the context of chronic conditions like gout and CKD, patients often manage multiple medications, which can increase the complexity of their treatment regimen and the likelihood of missed doses.[3]
Q2: What foundational strategies can be implemented to improve medication adherence in clinical trials for ALLN-346?
A2: A multi-faceted approach is most effective for improving medication adherence.[4] Key strategies include:
-
Simplifying the Regimen: Whenever possible, designing the dosing schedule to be as simple as possible can significantly improve adherence.
-
Patient Education: Providing clear and comprehensive information about ALLN-346, its mechanism of action, and the importance of adherence is crucial. Educational materials should be tailored to different learning styles and health literacy levels.
-
Effective Communication: Establishing open communication between patients and clinical trial staff can help address concerns and provide ongoing support.
-
Reminders and Technology: Utilizing tools such as SMS reminders, mobile applications, or electronic monitoring devices can help patients remember to take their medication.
Q3: How can a patient support program (PSP) be structured to specifically address the challenges of a multi-dose investigational regimen like ALLN-346?
A3: A well-structured PSP can be a critical tool for enhancing adherence. The program should be patient-centric and offer personalized support. Key components could include:
-
Personalized Onboarding: Tailoring the introduction to the clinical trial and the PSP to each patient's individual needs and concerns.
-
Educational Resources: Providing engaging and accessible content about their condition and the investigational treatment.
-
Regular Follow-up: Proactive communication to monitor progress, address any issues, and provide encouragement.
-
Feedback Mechanisms: Incorporating patient feedback to continuously improve the support program.
Troubleshooting Guides
Scenario 1: A patient consistently forgets to take their midday dose of ALLN-346.
-
Troubleshooting Steps:
-
Identify the Root Cause: Have a non-judgmental conversation with the patient to understand why the dose is being missed. Is it simple forgetfulness, a disruptive daily schedule, or something else?
-
Implement Reminder Systems: Suggest setting alarms on their phone, using a pillbox with compartments for different times of the day, or linking the dose to a routine daily activity.
-
Simplify the Schedule (if possible): If the protocol allows for any flexibility, explore options to align the dosing schedule more closely with the patient's daily routine.
-
Scenario 2: A patient expresses concern about potential side effects and is considering stopping the medication.
-
Troubleshooting Steps:
-
Active Listening: Allow the patient to fully express their concerns without interruption.
-
Provide Clear Information: Reiterate the known safety profile of ALLN-346 based on available clinical trial data. Emphasize that it is designed to act in the gastrointestinal tract with no systemic absorption, which minimizes the risk of systemic side effects.
-
Reinforce Monitoring: Remind the patient of the regular safety monitoring that is part of the clinical trial protocol to ensure their well-being.
-
Open Dialogue: Encourage them to report any adverse events immediately so they can be properly managed.
-
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies of ALLN-346.
Table 1: Summary of Phase 1 Single Ascending Dose Study in Healthy Volunteers
| Cohort | Number of Participants (ALLN-346:Placebo) | Dosage | Key Findings |
| 1 | 8 (6:2) | 3 capsules (2,250 units/capsule) | Well-tolerated, no clinically significant safety signals. |
| 2 | 8 (6:2) | 6 capsules | Well-tolerated, no dose-limiting toxicities observed. |
| 3 | 8 (6:2) | 12 capsules | Well-tolerated, no evidence of systemic absorption. |
Table 2: Summary of Phase 1b Multiple Ascending Dose Study in Healthy Volunteers
| Cohort | Number of Participants (ALLN-346:Placebo) | Dosage | Duration | Key Findings |
| 1 | 9 (6:3) | 3 capsules three times daily | 7 days | Well-tolerated, no significant safety signals. |
| 2 | 9 (6:3) | 5 capsules three times daily | 7 days | Well-tolerated, no serious adverse events reported. |
Table 3: Summary of Phase 2a Proof-of-Concept Study in Patients with Hyperuricemia and CKD
| Group | Number of Patients | Dosage | Duration | Key Bioactivity Finding |
| ALLN-346 | 7 | 5 capsules three times daily | 7 days | Statistically significant reduction in mean serum urate compared to placebo. |
| Placebo | 4 | Matching placebo | 7 days | No significant change in mean serum urate. |
Experimental Protocols
Protocol: Assessment of Systemic Absorption via ELISA
-
Objective: To determine if ALLN-346 is systemically absorbed after oral administration.
-
Methodology:
-
Collect serum samples from participants at pre-defined time points before and after administration of ALLN-346 or placebo.
-
Utilize a specific enzyme-linked immunosorbent assay (ELISA) to detect the presence of ALLN-346 in the serum samples.
-
Analyze the results to confirm the lack of systemic absorption.
-
Protocol: Evaluation of Urate Reduction in a Preclinical Model
-
Objective: To assess the efficacy of ALLN-346 in reducing hyperuricemia and uricosuria in a preclinical model.
-
Model: Urate oxidase-deficient (URKO) mice, which exhibit severe hyperuricemia.
-
Methodology:
-
Divide URKO mice into treatment and control groups.
-
Administer ALLN-346 orally to the treatment group. A control group may receive a vehicle or a comparator like allopurinol.
-
Collect plasma and urine samples over a specified period (e.g., 7 and 19-day studies).
-
Measure urate concentrations in the plasma and urine to determine the effect of ALLN-346 on reducing urate levels.
-
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. Overcoming barriers to patient adherence: the case for developing innovative drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Treatment Adherence in Chronic Diseases: Challenges, Consequences, and Strategies for Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologyjournal.in [pharmacologyjournal.in]
Validation & Comparative
A Comparative Analysis of ALLN-346 and Allopurinol for Hyperuricemia in Chronic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
Hyperuricemia, an excess of uric acid in the blood, is a common complication in patients with chronic kidney disease (CKD) and a primary driver of gout. The management of hyperuricemia in this patient population presents a clinical challenge due to the limited efficacy and potential for adverse effects of existing urate-lowering therapies. This guide provides a detailed comparison of the investigational drug ALLN-346 and the standard-of-care treatment, allopurinol, for managing hyperuricemia in CKD patients, supported by available experimental data.
Executive Summary
ALLN-346 is a first-in-class, orally administered, non-absorbed enzyme engineered to degrade urate in the gastrointestinal tract.[1] This novel mechanism is particularly relevant for CKD patients, as the gut becomes a major route for uric acid elimination when kidney function is impaired.[2][3] Allopurinol, a xanthine oxidase inhibitor, reduces the systemic production of uric acid and is the most frequently prescribed urate-lowering therapy for gout.[4][5] While effective, its use in CKD requires careful dose management due to concerns about adverse events. This guide will delve into the distinct mechanisms of action, comparative efficacy from available clinical studies, and the experimental protocols of key trials for both treatments.
Data Presentation: Efficacy in CKD Patients
The following table summarizes the available quantitative data on the efficacy of ALLN-346 and allopurinol in reducing serum uric acid (sUA) levels in patients with CKD. It is important to note that the data for ALLN-346 is from early-phase clinical trials, while the data for allopurinol is from broader clinical use and studies. A direct head-to-head comparative trial has not been conducted.
| Feature | ALLN-346 | Allopurinol |
| Mechanism of Action | Orally administered, non-absorbed engineered uricase that degrades urate in the gastrointestinal tract. | Systemic xanthine oxidase inhibitor that decreases the production of uric acid throughout the body. |
| Primary Site of Action | Gastrointestinal tract. | Systemic (inhibits xanthine oxidase in various tissues). |
| Serum Uric Acid (sUA) Reduction | A Phase 2a study in patients with hyperuricemia and normal to Stage 2 CKD showed a statistically significant reduction in mean sUA compared to placebo over 7 days. The largest mean percentage reduction was observed in patients with Stage 2 CKD. In a preclinical study using urate oxidase-deficient mice, ALLN-346 reduced plasma urate concentration by 44% in a 7-day study. | In a 24-month study of CKD patients, allopurinol treatment significantly decreased mean sUA levels from 7.8 ± 2.1 mg/dL to 6.0 ± 1.2 mg/dL. A meta-analysis of 20 randomized controlled trials confirmed that allopurinol substantially reduced serum uric acid in CKD patients. |
| Effect on Renal Function | In the Phase 2a study, sUA reduction with ALLN-346 was strongly correlated with the estimated glomerular filtration rate (eGFR), suggesting a more pronounced effect in patients with impaired kidney function. | Studies have shown that allopurinol can slow the progression of renal disease in CKD patients. In one study, the eGFR in the allopurinol group increased by 1.3 ± 1.3 ml/min per 1.73 m², while it decreased by 3.3 ± 1.2 ml/min per 1.73 m² in the control group over 24 months. However, the impact on eGFR can be influenced by the baseline serum uric acid concentration. |
| Key Clinical Trial | Phase 2a Study (NCT04987242) in patients with hyperuricemia and normal to Stage 2 CKD. | Numerous studies have been conducted. A notable study by Goicoechea et al. investigated the effect of allopurinol on the progression of CKD and cardiovascular risk. |
| Dosing in CKD | As a non-absorbed oral enzyme, systemic exposure is not expected, potentially simplifying dosing in CKD. | Requires dose adjustment based on creatinine clearance, with gradual titration to achieve target serum urate levels. |
Experimental Protocols
ALLN-346: Phase 2a Study (Study 201)
Objective: To assess the safety, tolerability, and initial bioactivity of ALLN-346 in adults with hyperuricemia and CKD.
Study Design: A one-week, inpatient, randomized (2:1), placebo-controlled Phase 2a study.
Patient Population: Eleven adult patients with hyperuricemia (sUA ≥ 6.8 mg/dL) and normal to Stage 2 CKD (eGFR ≥60). The majority of patients had Stage 2 CKD.
Intervention:
-
ALLN-346 group (n=7): Received 5 capsules of ALLN-346, three times daily for 7 days.
-
Placebo group (n=4): Received matching placebo capsules, three times daily for 7 days.
Key Assessments:
-
Serum urate was measured daily.
-
Urine uric acid was assessed on days -2, -1, 1, 4, and 7.
-
Safety was monitored throughout the study.
-
Systemic absorption of ALLN-346 was assessed using a specific ELISA on serum samples.
Allopurinol: Study on CKD Progression and Cardiovascular Risk
Objective: To evaluate the effect of allopurinol on renal disease progression, cardiovascular events, and hospitalizations in patients with CKD.
Study Design: A prospective, randomized, open-label, controlled study with a 24-month follow-up.
Patient Population: 113 patients with an estimated GFR < 60 ml/min per 1.73 m².
Intervention:
-
Allopurinol group (n=57): Received allopurinol 100 mg/day in addition to their usual therapy.
-
Control group (n=56): Continued with their usual therapy.
Key Assessments:
-
Clinical, biochemical, and inflammatory parameters (including serum uric acid and C-reactive protein) were measured at baseline and at 6, 12, and 24 months.
-
The primary objectives were renal disease progression (change in eGFR), cardiovascular events, and hospitalizations.
Mandatory Visualization
Caption: Comparative Mechanisms of Action of ALLN-346 and Allopurinol.
Caption: Experimental Workflow of the ALLN-346 Phase 2a Study (Study 201).
References
A Comparative Guide to ALLN-346 and Febuxostat for Hyperuricemia in Renal Impairment
For Researchers, Scientists, and Drug Development Professionals
Hyperuricemia, an excess of uric acid in the blood, is a precursor to gout and is frequently associated with chronic kidney disease (CKD). The management of hyperuricemia in patients with impaired renal function presents a clinical challenge, as the kidneys are the primary route of uric acid excretion. This guide provides a detailed comparison of two therapeutic agents, febuxostat, an established xanthine oxidase inhibitor, and ALLN-346, a novel, investigational enzyme therapy, for the treatment of hyperuricemia in the context of renal impairment.
At a Glance: ALLN-346 vs. Febuxostat
| Feature | ALLN-346 | Febuxostat |
| Drug Class | Oral, non-absorbed, engineered urate oxidase (uricase)[1][2][3] | Non-purine, selective xanthine oxidase inhibitor[4][5] |
| Mechanism of Action | Degrades uric acid within the gastrointestinal tract | Inhibits the production of uric acid throughout the body |
| Primary Site of Action | Intestinal lumen | Systemic |
| Systemic Absorption | Minimal to none | Rapidly absorbed |
| Stage of Development | Phase 2 clinical trials | Marketed and approved for use |
| Use in Renal Impairment | Specifically being developed for patients with CKD | Used with caution; dose adjustments may be needed in severe impairment |
Mechanism of Action
The fundamental difference between ALLN-346 and febuxostat lies in their mechanisms of action. Febuxostat acts systemically to reduce the production of uric acid, while ALLN-346 is a non-absorbed therapy that works locally in the gut to enhance its elimination.
Febuxostat: As a selective inhibitor of xanthine oxidase, febuxostat blocks the terminal two steps of purine metabolism, the conversion of hypoxanthine to xanthine and then to uric acid. This systemic reduction in uric acid synthesis lowers serum urate levels.
ALLN-346: This investigational drug is an orally administered, non-absorbed, engineered uricase (urate oxidase) designed to degrade uric acid in the gastrointestinal tract. In patients with CKD, the gut becomes an increasingly important route for uric acid excretion. ALLN-346 aims to leverage this physiological adaptation by breaking down uric acid in the intestinal lumen, thereby reducing the amount of uric acid absorbed into the bloodstream and lowering the overall systemic burden.
Efficacy in Renal Impairment: A Review of Clinical Data
Direct head-to-head clinical trial data for ALLN-346 versus febuxostat is not yet available. The following is a summary of their performance based on separate clinical investigations.
ALLN-346 Clinical Data
ALLN-346 is currently in Phase 2a clinical development.
| Study | Population | Key Findings |
| Phase 2a (Study 201) | 11 hyperuricemic adults with normal to Stage 2 CKD (eGFR ≥60) | - Statistically significant reduction in mean serum uric acid (sUA) with ALLN-346 compared to placebo over 7 days.- A strong correlation was observed between the reduction in sUA and the level of kidney function (eGFR), with a greater effect in patients with lower eGFR. |
| Preclinical (Urate Oxidase-Deficient Mice) | Uricase-deficient mice with severe hyperuricemia | - Oral ALLN-346 therapy resulted in a significant reduction of hyperuricemia (by 28-44%) and normalization of urine uric acid excretion. |
Febuxostat Clinical Data
Febuxostat has been extensively studied in patients with gout and varying degrees of renal impairment.
| Study | Population | Key Findings |
| Phase III Placebo-Controlled Study | Gout patients with normal or impaired renal function (including severe) | - Both immediate-release (IR) and extended-release (XR) febuxostat were significantly more effective than placebo in lowering sUA to <5.0 mg/dL across all renal function subgroups (except XR 40 mg in severe impairment). |
| 12-Month Placebo-Controlled Study | Gout patients with moderate-to-severe renal impairment (eGFR 15-50 mL/min/1.73 m²) | - Febuxostat (30 mg BID or 40/80 mg QD) was significantly more effective than placebo in achieving sUA <6.0 mg/dL.- No significant deterioration in renal function (as measured by serum creatinine and eGFR) was observed in the febuxostat groups compared to placebo. |
| APEX Trial (vs. Allopurinol) | Gout patients, including a subgroup with moderate renal impairment | - In patients with moderate renal impairment, febuxostat (80 mg, 120 mg, 240 mg daily) was more effective than allopurinol (100 mg daily) at achieving a target sUA of <6 mg/dL. |
Experimental Protocols
ALLN-346 Phase 2a Study (NCT04987242)
-
Study Design: A one-week inpatient, randomized (2:1), double-blind, placebo-controlled study.
-
Participants: Eleven otherwise healthy adult patients with hyperuricemia (sUA ≥ 6.8 mg/dL) and normal to Stage 2 CKD (eGFR ≥60), not on concurrent urate-lowering therapies.
-
Intervention: 5 capsules of ALLN-346 or matching placebo, administered three times daily for 7 days.
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Daily measurement of serum urate; urine uric acid assessed on days -2, -1, 1, 4, and 7. Systemic absorption of ALLN-346 was also assessed.
Febuxostat 12-Month Study in Moderate-to-Severe Renal Impairment
-
Study Design: A 12-month, multicenter, randomized (1:1:1), double-blind, placebo-controlled study.
-
Participants: Ninety-six gout patients with moderate-to-severe renal impairment (eGFR 15-50 mL/min/1.73 m²).
-
Intervention:
-
Febuxostat 30 mg twice daily
-
Febuxostat 40/80 mg once daily
-
Placebo
-
-
Primary Endpoint: Change in serum creatinine level from baseline to month 12.
-
Secondary Endpoints: Change in eGFR from baseline to month 12; proportion of patients with sUA <6.0 mg/dL at month 12.
Safety and Tolerability
ALLN-346: In the Phase 1b study involving healthy volunteers and the initial Phase 2a study in patients, ALLN-346 was well-tolerated with no evidence of systemic absorption. No serious adverse events were reported in these early studies.
Febuxostat: Febuxostat is generally well-tolerated in patients with renal impairment. The most common treatment-emergent adverse events in studies involving patients with renal impairment included issues related to renal failure/impairment and renal function analyses. A notable concern with febuxostat is a boxed warning regarding an increased risk of cardiovascular death compared to allopurinol in patients with established cardiovascular disease, although some meta-analyses have not found a significant difference in this risk.
Conclusion
Febuxostat is an established and effective systemic therapy for hyperuricemia in patients with mild to moderate renal impairment, offering a valuable option for urate-lowering in this population. Its use in severe CKD and in patients with cardiovascular disease requires careful consideration.
ALLN-346 represents a novel, gut-restricted approach to managing hyperuricemia. Its mechanism of action is particularly well-suited for patients with compromised renal function, as it targets the compensatory increase in intestinal urate excretion. Early clinical data are promising, suggesting good tolerability and a significant reduction in serum uric acid, especially in patients with a degree of renal impairment. Further and larger clinical trials are needed to fully elucidate the efficacy and safety profile of ALLN-346 and to determine its place in the therapeutic landscape for hyperuricemia in the setting of chronic kidney disease. The development of a non-systemic therapy like ALLN-346 could offer a significant advancement for this high-risk patient population.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Gut-Specific Mechanism of ALLN-346: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the validation of ALLN-346's mechanism of action with alternative therapies for hyperuricemia and gout. While direct in vivo imaging studies to visualize the enzymatic degradation of urate in the gastrointestinal (GI) tract by ALLN-346 have not been published, its gut-restricted mechanism is supported by a robust collection of preclinical and clinical data. This document summarizes this evidence, compares it to the validation methods of other established treatments, and explores the potential for future in vivo imaging applications.
Introduction to ALLN-346 and its Novel Mechanism of Action
ALLN-346 is a first-in-class, orally administered, non-absorbed, engineered urate oxidase designed to degrade uric acid in the gastrointestinal tract.[1][2] This novel mechanism is particularly promising for patients with hyperuricemia and gout, especially those with chronic kidney disease (CKD). In individuals with impaired renal function, the gut becomes a crucial pathway for uric acid excretion.[1][3] ALLN-346 aims to enhance this natural process by breaking down urate within the GI tract, thereby reducing the systemic urate burden without being absorbed into the bloodstream.[4]
The validation of this gut-restricted mechanism relies on indirect evidence from pharmacokinetic (PK) and pharmacodynamic (PD) studies, rather than direct visualization through in vivo imaging.
Comparative Validation of Mechanism of Action
The validation approach for ALLN-346 differs from that of systemically absorbed drugs. The following table compares the methods used to validate the mechanism of ALLN-346 with those of its alternatives.
| Therapeutic Agent | Mechanism of Action | Primary Validation Methods | Direct In Vivo Imaging Validation |
| ALLN-346 | Enzymatic degradation of uric acid in the GI tract. | - Preclinical studies in urate oxidase-deficient animal models showing reduced plasma and urine urate.- Clinical trials demonstrating a reduction in serum uric acid (sUA) in patients with hyperuricemia and CKD.- ELISA assays confirming the lack of systemic absorption. | Not publicly available. |
| Allopurinol | Inhibition of xanthine oxidase, reducing the production of uric acid. | - In vitro enzyme inhibition assays.- Extensive clinical trials demonstrating a reduction in sUA and gout flares. | Not typically used for mechanism validation. |
| Febuxostat | A non-purine selective inhibitor of xanthine oxidase. | - In vitro enzyme inhibition assays.- Clinical trials comparing efficacy to allopurinol in lowering sUA. | Not typically used for mechanism validation. |
| Probenecid | Uricosuric agent that inhibits the reabsorption of uric acid in the kidneys, increasing its excretion. | - Renal clearance studies.- Clinical trials showing increased urinary uric acid excretion and reduced sUA. | Not typically used for mechanism validation. |
| Pegloticase | Injectable recombinant uricase that converts uric acid to the more soluble allantoin in the bloodstream. | - In vitro enzymatic activity assays.- Clinical trials demonstrating rapid and sustained reduction in sUA in patients with refractory gout. | Not applicable as it acts systemically. |
Data Presentation: Preclinical and Clinical Efficacy of ALLN-346
The following tables summarize the quantitative data from key studies on ALLN-346, providing evidence for its mechanism of action.
Table 1: Preclinical Efficacy of ALLN-346 in Urate Oxidase-Deficient Mice
| Study Duration | Parameter | Control Group | ALLN-346 Group | Allopurinol Group (50 mg/l) | Percentage Reduction with ALLN-346 |
| 7-Day Study | Plasma Urate (mg/dl) | 14.50 ± 0.90 | 8.11 ± 0.53 | 6.50 ± 1.10 | 44% |
| Daily Urate Excretion (mg/24h) | 4.85 ± 0.85 | 0.63 ± 0.15 | 3.24 ± 0.50 | 87% | |
| 19-Day Study | Plasma Urate (mg/dl) | - | - | - | 28% |
Table 2: Clinical Efficacy of ALLN-346 in Patients with Hyperuricemia and CKD (Phase 2a)
| Patient Population | Parameter | Placebo Group | ALLN-346 Group | Key Finding |
| Hyperuricemia & Normal to Stage 2 CKD | Mean sUA reduction | - | Statistically significant reduction | A strong correlation was observed between the reduction in sUA and the level of kidney function (eGFR) in the ALLN-346 group (r=0.95; P=0.003), but not in the placebo group. |
Experimental Protocols
Preclinical Study in Urate Oxidase-Deficient (URKO) Mice
-
Animal Model: Uricase/urate oxidase deficient (URKO) mice, which exhibit severe hyperuricemia and hyperuricosuria.
-
Study Design: Two studies were conducted, a 7-day and a 19-day study, to assess the short- and long-term effects of ALLN-346. A total of 55 male and female URKO mice were used.
-
Treatment Groups:
-
Control group.
-
ALLN-346 group: Oral administration mixed with food.
-
Allopurinol groups (ALLO 50 and ALLO 150): Administered in drinking water at concentrations of 50 mg/l and 150 mg/l.
-
-
Data Collection:
-
Plasma and urine samples were collected to measure urate concentrations.
-
Chyme samples from the gastrointestinal tract were analyzed for urate concentration to confirm the intestinal mechanism of action.
-
-
Outcome Measures:
-
Reduction in plasma urate concentration.
-
Normalization of urine uric acid excretion.
-
Fractional excretion of uric acid (FEUA).
-
Phase 2a Clinical Trial in Patients with Hyperuricemia and CKD (NCT04987242)
-
Study Design: A one-week inpatient, randomized, double-blind, placebo-controlled study.
-
Participants: 11 adult patients with hyperuricemia (sUA ≥ 6.8 mg/dL) and normal to Stage 2 CKD (eGFR ≥60), not on concurrent urate-lowering therapies.
-
Randomization: Patients were randomized 2:1 to receive either ALLN-346 or a matching placebo.
-
Dosage: 5 capsules of ALLN-346 or placebo, three times daily for 7 days.
-
Data Collection:
-
Serum urate was measured daily.
-
Urine uric acid was assessed on days -2, -1, 1, 4, and 7.
-
Safety was monitored throughout the study.
-
Serum samples were collected pre- and post-dose to assess for systemic absorption of ALLN-346 using a specific ELISA.
-
-
Primary Outcome Measures:
-
Change in serum urate levels.
-
Safety and tolerability.
-
Confirmation of lack of systemic absorption.
-
Visualizing the Mechanism and Experimental Workflow
Diagram 1: Proposed Signaling Pathway of ALLN-346
Caption: Proposed mechanism of ALLN-346 in the GI tract.
Diagram 2: Experimental Workflow for Preclinical Validation
Caption: Workflow of preclinical studies in animal models.
Diagram 3: Logical Relationship of ALLN-346 Mechanism Validation
Caption: Logical flow of evidence for ALLN-346's mechanism.
Future Perspectives: The Role of In Vivo Imaging
While the current data strongly supports the gut-restricted mechanism of ALLN-346, direct visualization through in vivo imaging could provide further validation and a more quantitative understanding of its enzymatic activity in real-time. Techniques such as fluorescence imaging, where a substrate for the enzyme is labeled with a fluorescent dye and a quencher, could potentially be adapted to monitor urate degradation in the GI tract. Radiolabeling of ALLN-346 could also be employed to track its transit and localization within the gut, confirming its non-absorbable nature. Such studies would offer a more direct and dynamic assessment of the drug's activity at its target site, complementing the existing PK/PD data and potentially accelerating further development.
References
- 1. researchgate.net [researchgate.net]
- 2. Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative determination of uric acid using CdTe nanoparticles as fluorescence probes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oral Versus Intravenous Uricase Therapies in the Management of Hyperuricemia
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Urate-Lowering Strategies
Hyperuricemia, a metabolic disorder characterized by elevated serum uric acid (sUA) levels, is a critical factor in the pathogenesis of gout and can contribute to kidney disease. The therapeutic landscape for managing hyperuricemia has evolved to include both oral and intravenous agents that employ distinct mechanisms to reduce sUA. This guide provides a comparative analysis of intravenous uricase therapies and oral agents, including traditional xanthine oxidase inhibitors and emerging oral uricase formulations. We present a synthesis of their mechanisms of action, clinical efficacy, safety profiles, and pharmacokinetic properties, supported by experimental data to inform research and drug development efforts.
Mechanism of Action: A Tale of Two Pathways
Intravenous and oral therapies for hyperuricemia operate through fundamentally different mechanisms to lower serum uric acid levels.
Intravenous Uricase Therapies: These biologic agents introduce a recombinant uricase enzyme into the bloodstream. Uricase, an enzyme absent in humans, catalyzes the oxidative conversion of uric acid to allantoin.[1] Allantoin is a more soluble and readily excretable metabolite, leading to a rapid and profound reduction in sUA levels.[1][2]
Oral Therapies:
-
Xanthine Oxidase Inhibitors (e.g., Allopurinol, Febuxostat, Tigulixostat): These small molecules act by inhibiting xanthine oxidase, a key enzyme in the purine catabolism pathway responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[3] By blocking this enzyme, they decrease the de novo synthesis of uric acid.
-
Investigational Oral Uricase (e.g., ALLN-346): This novel approach involves an orally administered, non-absorbed uricase designed to degrade urate within the gastrointestinal tract.[4] This is expected to enhance the enteric elimination of urate, thereby reducing the overall systemic urate burden.
Caption: Mechanisms of Oral and Intravenous Urate-Lowering Therapies.
Comparative Efficacy
The primary measure of efficacy for these therapies is the reduction of serum uric acid levels. Intravenous uricases generally demonstrate a more rapid and profound decrease in sUA compared to oral agents.
| Therapy Class | Drug | Indication | Efficacy Endpoint | Results |
| Intravenous Uricase | Pegloticase (Krystexxa®) | Chronic Gout Refractory to Conventional Therapy | Proportion of patients with sUA < 6 mg/dL at months 3 and 6 | 42% of patients treated every 2 weeks achieved the primary endpoint, compared to 0% in the placebo group. |
| Rasburicase (Elitek®) | Tumor Lysis Syndrome (TLS) | Normalization of sUA (< 7.5 mg/dL) within 24 hours | In a study of patients at risk for TLS, 99% (79 of 80) achieved normalized sUA levels within 24 hours after the first dose. | |
| Oral Xanthine Oxidase Inhibitor | Tigulixostat | Gout and Hyperuricemia | Proportion of patients with sUA < 5.0 mg/dL at week 12 | 47.1% (50 mg), 44.7% (100 mg), and 62.2% (200 mg) of patients achieved the target sUA level, compared to 2.9% in the placebo group. |
| Investigational Oral Uricase | ALLN-346 | Hyperuricemia and Chronic Kidney Disease (CKD) | Reduction in sUA in a Phase 2a study | Statistically significant reduction in mean sUA compared to placebo over 7 days. In a preclinical study, ALLN-346 reduced hyperuricemia by 28-44% in urate oxidase-deficient mice. |
Pharmacokinetic Profiles
The route of administration significantly influences the pharmacokinetic properties of these therapies.
| Therapy Class | Drug | Half-life | Time to Peak Concentration (Tmax) |
| Intravenous Uricase | Pegloticase | Approximately 14 days | 2.25 hours (range: 1.92 to 4.25 h) |
| Rasburicase | Approximately 18 hours | Not applicable (intravenous administration) | |
| Oral Xanthine Oxidase Inhibitor | Tigulixostat | Data from Phase 1 studies ongoing | Data from Phase 1 studies ongoing |
| Investigational Oral Uricase | ALLN-346 | Not systemically absorbed | Not applicable |
Safety and Tolerability
The safety profiles of intravenous and oral therapies differ, with immunogenicity being a key concern for biologic agents.
| Therapy Class | Drug | Common Adverse Events | Serious Adverse Events | Immunogenicity |
| Intravenous Uricase | Pegloticase | Gout flares (77%), infusion reactions (26%), nausea (12%) | Anaphylaxis (5%) | 41% of patients developed high-titer anti-pegloticase antibodies. |
| Rasburicase | Vomiting (50%), fever, nausea | Anaphylaxis, hemolysis (in G6PD deficient patients), methemoglobinemia | Can elicit an antibody response, which may reduce efficacy with subsequent courses. | |
| Oral Xanthine Oxidase Inhibitor | Tigulixostat | Gout flares, mild to moderate adverse events with incidence similar to placebo (50-56.8%) | No significant safety signals reported in Phase 2 trials. | Not applicable (small molecule) |
| Investigational Oral Uricase | ALLN-346 | Well-tolerated in Phase 1 studies with no significant safety signals. | No serious adverse events reported in early clinical trials. | Not systemically absorbed, minimizing the risk of systemic immunogenicity. |
Experimental Protocols
1. Serum Uric Acid Measurement (Enzymatic Colorimetric Method)
This method is commonly used in clinical trials to quantify sUA levels.
-
Principle: Uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide (H₂O₂). In the presence of peroxidase, the H₂O₂ reacts with a chromogenic substrate (e.g., 4-aminoantipyrine and a phenol derivative) to produce a colored product. The absorbance of this product is measured spectrophotometrically and is directly proportional to the uric acid concentration in the sample.
-
Generalized Procedure:
-
A serum sample is mixed with a reagent containing uricase, peroxidase, and the chromogenic substrates in a buffer solution.
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a specified time (e.g., 5-10 minutes).
-
The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 500-520 nm).
-
The uric acid concentration is calculated by comparing the sample's absorbance to that of a known uric acid standard.
-
Caption: Workflow for Enzymatic Serum Uric Acid Measurement.
2. Anti-Drug Antibody (ADA) Assay (Enzyme-Linked Immunosorbent Assay - ELISA)
ELISA is a standard method for detecting and quantifying antibodies against biologic drugs like pegloticase and rasburicase.
-
Principle: The drug (e.g., pegloticase) is coated onto the surface of a microplate well. The patient's serum is added, and if ADAs are present, they will bind to the drug. A secondary antibody, which is conjugated to an enzyme and recognizes human antibodies, is then added. Finally, a substrate for the enzyme is introduced, which produces a measurable signal (e.g., color change) that is proportional to the amount of ADA in the sample.
-
Generalized Procedure:
-
Microplate wells are coated with the uricase drug.
-
After blocking non-specific binding sites, patient serum samples are added to the wells.
-
The plate is washed to remove unbound components.
-
An enzyme-conjugated secondary antibody that binds to human antibodies is added.
-
The plate is washed again.
-
A chromogenic substrate is added, and the reaction is allowed to develop.
-
The reaction is stopped, and the absorbance is read using a microplate reader.
-
The presence and titer of ADAs are determined by comparing sample absorbance to a negative control.
-
Caption: Generalized Workflow for Anti-Drug Antibody ELISA.
Conclusion
The choice between oral and intravenous therapies for hyperuricemia depends on the clinical context, including the severity of hyperuricemia, the presence of comorbidities, and the desired speed of urate reduction. Intravenous uricases offer rapid and potent sUA lowering, making them valuable for managing severe, refractory gout and tumor lysis syndrome. However, their use can be limited by immunogenicity and the need for intravenous administration. Oral agents, including established xanthine oxidase inhibitors and emerging oral uricases, provide a convenient and generally well-tolerated option for the chronic management of hyperuricemia. The development of novel oral therapies with improved efficacy and safety profiles represents a significant area of ongoing research. This comparative analysis provides a framework for understanding the current landscape and future directions in the development of urate-lowering therapies.
References
- 1. Pharmacokinetics and Pharmacodynamics of Tigulixostat in Participants with Mild, Moderate, and Severe Renal Impairment - ACR Meeting Abstracts [acrabstracts.org]
- 2. ard.bmj.com [ard.bmj.com]
- 3. Treatment-emergent major adverse cardiovascular and thromboembolic events were infrequent during clinical trials of pegloticase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New enzymatic method for serum uric acid at 500 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Gout Treatment Landscape: A Comparative Safety Analysis of ALLN-346 and Established Urate-Lowering Therapies
For Immediate Release
A detailed comparison of the emerging oral enzyme therapy, ALLN-346, against current standard-of-care urate-lowering therapies (ULTs) for hyperuricemia, focusing on long-term safety profiles based on available clinical and preclinical data. This guide is intended for researchers, scientists, and drug development professionals.
The management of hyperuricemia, a precursor to gout, is a critical area of therapeutic development. While established urate-lowering therapies (ULTs) such as allopurinol, febuxostat, and probenecid have been the cornerstone of treatment, the quest for novel agents with improved safety and efficacy profiles, particularly for patients with comorbidities like chronic kidney disease (CKD), continues. ALLN-346, an investigational, orally administered, non-absorbed enzyme, presents a distinct mechanism of action by degrading urate in the gastrointestinal (GI) tract. This guide provides a comprehensive comparison of the long-term safety of ALLN-346, based on early-phase clinical trial data, with that of existing ULTs.
Mechanism of Action: A Divergent Approach
Existing ULTs primarily target the systemic production or renal excretion of uric acid. Allopurinol and febuxostat are xanthine oxidase inhibitors, reducing the production of uric acid. Probenecid is a uricosuric agent that increases the renal excretion of uric acid. In contrast, ALLN-346 is an engineered urate oxidase designed to be active in the GI tract, where it degrades urate.[1][2][3][4] This gut-restricted mechanism is intended to lower the systemic urate burden without being absorbed into the bloodstream, potentially offering a different safety profile.[5]
Comparative Safety Profile
The following tables summarize the available long-term safety data for ALLN-346 and existing ULTs. It is important to note that the data for ALLN-346 is from early-phase clinical trials and long-term safety is still under investigation.
Table 1: Long-Term Safety of ALLN-346 (Based on available Phase 1 & 2a data)
| Adverse Event Category | Findings | Citations |
| Serious Adverse Events | No serious adverse events reported in Phase 1 or Phase 2a studies. | |
| Systemic Absorption | Not detected in serum samples via ELISA, supporting its gut-restricted mechanism. | |
| Common Adverse Events | Well-tolerated with no clinically significant safety signals. | |
| Dose-Limiting Toxicities | None observed up to the highest administered doses in Phase 1. |
Table 2: Long-Term Safety of Existing Urate-Lowering Therapies
| Drug Class | Common Adverse Events | Serious Adverse Events | Citations |
| Allopurinol | Skin rash, nausea, diarrhea, elevated liver enzymes. | Severe hypersensitivity reactions (including DRESS syndrome), bone marrow depression, hepatotoxicity, kidney problems. | |
| Febuxostat | Headaches, arthralgia, abdominal pain, nausea, mild elevation of liver function tests. | Increased risk of cardiovascular events in some studies (though other studies show non-inferiority to allopurinol), liver function abnormalities. | |
| Probenecid | Headache, dizziness, nausea, vomiting, loss of appetite. | Kidney stones, hemolytic anemia (in G6PD deficient patients), severe allergic reactions (rare), liver problems (rare). |
Experimental Protocols
Detailed methodologies for the key clinical trials of ALLN-346 are crucial for understanding the context of the safety data.
ALLN-346 Phase 1 Single-Ascending Dose Study (NCT04236219)
-
Objective: To assess the safety, tolerability, and systemic absorption of single ascending doses of ALLN-346 in healthy volunteers.
-
Design: A double-blind, placebo-controlled study.
-
Participants: 24 healthy volunteers.
-
Intervention: Participants were randomized (3:1) to receive a single oral dose of ALLN-346 or placebo in three sequential cohorts (3, 6, or 12 capsules). Each capsule contained 90 mg of the enzyme.
-
Key Assessments: Monitoring for adverse events, clinical laboratory tests, and analysis of serum samples for systemic absorption of ALLN-346 using an enzyme-linked immunosorbent assay (ELISA).
ALLN-346 Phase 1b Multiple-Ascending Dose Study
-
Objective: To evaluate the safety and tolerability of multiple ascending doses of ALLN-346.
-
Design: A randomized, placebo-controlled study.
-
Participants: 18 healthy volunteers.
-
Intervention: Two cohorts of nine subjects each received either ALLN-346 or placebo (2:1 randomization) for seven days. The first cohort received three capsules three times daily, and the second received five capsules three times daily.
-
Key Assessments: Safety monitoring, clinical and laboratory parameter evaluation, and confirmation of non-absorption via ELISA.
ALLN-346 Phase 2a Study (Study 201; NCT04987242)
-
Objective: To assess the safety, tolerability, and initial bioactivity of ALLN-346 in patients with hyperuricemia and CKD.
-
Design: A one-week, inpatient, randomized, double-blind, placebo-controlled study.
-
Participants: 11 adult patients with hyperuricemia (serum urate ≥ 6.8 mg/dL) and normal to Stage 2 CKD.
-
Intervention: Patients were randomized (2:1) to receive either five capsules of ALLN-346 or a matching placebo, three times daily for seven days.
-
Key Assessments: Safety monitoring, daily serum urate measurements, and urine uric acid assessment. Systemic absorption was assessed using a specific ELISA on serum samples.
Discussion and Future Directions
The available data suggests that ALLN-346 has a favorable safety profile in early-phase clinical trials, characterized by a lack of systemic absorption and no significant safety signals. This profile is a direct consequence of its gut-restricted mechanism of action, which differentiates it from existing ULTs that are systemically absorbed and have known, albeit manageable for many patients, long-term safety concerns.
The long-term safety of allopurinol is generally considered good, though it carries a risk of severe hypersensitivity reactions. Febuxostat's cardiovascular safety has been a subject of debate, with some studies indicating a higher risk compared to allopurinol, while others have found it to be non-inferior. Probenecid is generally well-tolerated but can be associated with the formation of kidney stones.
The development of ALLN-346 is particularly promising for patients with hyperuricemia and CKD, a population in which the use of existing ULTs can be limited by dosing restrictions and safety concerns. The intestinal tract becomes a more significant route for urate elimination in patients with impaired kidney function, aligning with the therapeutic rationale for a gut-specific urate-degrading enzyme.
Further larger and longer-term clinical trials are necessary to definitively establish the long-term safety and efficacy of ALLN-346 and to directly compare its safety profile with that of existing ULTs in diverse patient populations. These future studies will be critical in determining the ultimate role of this novel therapeutic approach in the management of hyperuricemia and gout.
References
- 1. ard.bmj.com [ard.bmj.com]
- 2. Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allena Pharmaceuticals Announces Initial Data from Phase 1 Trial of ALLN-346 | Nasdaq [nasdaq.com]
- 4. Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
Validating Biomarkers for ALLN-346 Treatment Response: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating biomarkers to assess the treatment response of ALLN-346, a novel enzyme therapy for hyperuricemia and gout. By offering a comprehensive overview of potential biomarkers, detailed experimental protocols, and comparative data from alternative therapies, this guide aims to facilitate the robust evaluation of ALLN-346's efficacy.
Introduction to ALLN-346
ALLN-346 is an orally administered, non-absorbed, engineered uricase developed for the treatment of hyperuricemia and gout, particularly in patients with chronic kidney disease (CKD).[1][2] Its mechanism of action is localized to the gastrointestinal (GI) tract, where it degrades urate. This approach is based on the physiological adaptation of increased intestinal urate elimination in individuals with compromised renal function.[2][3] Preclinical and early-phase clinical studies have demonstrated that ALLN-346 is well-tolerated and can reduce serum uric acid levels.[4]
Core Biomarkers for Treatment Response
The validation of biomarkers is crucial for assessing the therapeutic efficacy of ALLN-346. This section outlines key biomarkers, their relevance, and comparative data from established urate-lowering therapies such as allopurinol, febuxostat, and probenecid.
Uric Acid Levels
The primary pharmacodynamic endpoint for any urate-lowering therapy is the reduction of uric acid.
-
Serum Uric Acid (sUA): A direct measure of systemic urate levels.
-
Urine Uric Acid (uUA): Reflects the excretion of uric acid. For a gut-acting therapy like ALLN-346, changes in uUA can provide insights into the altered route of urate elimination.
Table 1: Comparison of Uric Acid Reduction by Different Urate-Lowering Therapies
| Therapy | Dosage | Baseline sUA (mg/dL) | % Reduction in sUA | % Reduction in 24-hour uUA | Study Population | Citation |
| ALLN-346 | 5 capsules TID | ≥ 8.0 | Significant reduction | Normalization | Hyperuricemic patients with normal or impaired renal function | |
| Allopurinol | 300 mg/day | ≥ 8.0 | 22% (achieved sUA <6.0 mg/dL) | 36.4% | Gout patients | |
| Febuxostat | 80 mg/day | ≥ 8.0 | 48% (achieved sUA <6.0 mg/dL) | 58.6% | Gout patients | |
| Febuxostat | 120 mg/day | ≥ 8.0 | 65% (achieved sUA <6.0 mg/dL) | - | Gout patients | |
| Probenecid with Febuxostat | 500 mg BID (Probenecid) + 80 mg BID (Febuxostat) | 11.2 | Reduction to <6.0 mg/dL | - | Patient with CKD |
Inflammatory Biomarkers
Gout is an inflammatory arthritis, and monitoring inflammatory markers can provide evidence of treatment efficacy in reducing gout flares and systemic inflammation.
-
High-sensitivity C-reactive protein (hsCRP): A sensitive marker of systemic inflammation.
-
Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α): Pro-inflammatory cytokines involved in gouty inflammation.
-
Neutrophil-to-Lymphocyte Ratio (NLR) and Monocyte-to-Lymphocyte Ratio (MLR): Ratios derived from complete blood counts that can indicate inflammatory status.
Table 2: Changes in Inflammatory Markers with Urate-Lowering Therapy
| Biomarker | Therapy | Baseline Level | Post-treatment Change | Study Population | Citation |
| hsCRP | Allopurinol + Synbiotic | - | 75% reduction | Gout patients | |
| IL-1β, IL-6, IL-8, IL-10, TNF-α | Allopurinol + Synbiotic | - | Significant decrease | Gout patients | |
| NLR, MLR, PLR | Standard gout treatment | Elevated during acute flares | Significant reduction post-treatment | Acute gout patients |
Metabolomic Biomarkers
Metabolomic profiling of serum and urine can reveal a broader picture of the metabolic changes following treatment.
-
Serum and Urine Metabolite Panels: Can identify novel biomarkers and perturbed metabolic pathways. Key pathways implicated in gout include amino acid metabolism, lipid metabolism, and the citrate cycle. Specific metabolites of interest include kynurenic acid, thymine, phosphatidylinositol, 2-ketoglutarate, and urinary nicotinate.
Gut Microbiome Composition
Given ALLN-346's mechanism of action, assessing changes in the gut microbiome is a key area for biomarker discovery.
-
16S rRNA gene sequencing: To determine the composition and diversity of the gut microbiota.
-
Short-Chain Fatty Acids (SCFAs): Measurement of fecal or serum SCFAs (e.g., butyrate, propionate, acetate) can indicate changes in microbial activity.
Table 3: Gut Microbiome Alterations with Urate-Lowering Therapy
| Therapy | Key Microbiome Changes | Study Population | Citation |
| Allopurinol + Synbiotic | Increased Lactobacillus and Bifidobacterium; Decreased Bacteroides | Gout patients | |
| Urate-Lowering Therapy (general) | Altered Firmicutes/Bacteroidetes ratio; Changes in prevalence of Bacteroidaceae and Ruminococcaceae-Prevotellaceae dominant gut types | Gout patients |
Experimental Protocols
Quantification of Serum and Urine Uric Acid
-
Method: Enzymatic colorimetric assay using a commercial uric acid kit on an automated chemistry analyzer.
-
Protocol:
-
Collect fasting blood samples in serum separator tubes. Centrifuge at 3000 rpm for 10 minutes to separate serum.
-
Collect 24-hour urine samples in a container with a preservative (e.g., sodium carbonate) to maintain alkaline pH.
-
Store serum and urine samples at -80°C until analysis.
-
Thaw samples on ice and perform the assay according to the manufacturer's instructions.
-
Measure absorbance at the specified wavelength and calculate uric acid concentration based on a standard curve.
-
Analysis of Inflammatory Markers
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) for cytokines (IL-6, TNF-α) and a high-sensitivity immunoturbidimetric assay for hsCRP.
-
Protocol (ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add diluted serum samples and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase conjugate.
-
Add a substrate solution to develop the color reaction.
-
Stop the reaction and measure absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations from the standard curve.
-
-
NLR and MLR Calculation:
-
Perform a complete blood count (CBC) with differential using an automated hematology analyzer.
-
Calculate NLR by dividing the absolute neutrophil count by the absolute lymphocyte count.
-
Calculate MLR by dividing the absolute monocyte count by the absolute lymphocyte count.
-
Metabolomic Analysis
-
Method: Untargeted metabolomics using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protocol:
-
Collect fasting serum and urine samples.
-
Perform metabolite extraction using a suitable solvent (e.g., methanol/acetonitrile/water).
-
Separate metabolites using reversed-phase or HILIC chromatography.
-
Detect and quantify metabolites using a high-resolution mass spectrometer.
-
Perform data processing, including peak picking, alignment, and normalization.
-
Identify significant metabolites by comparing treatment and control groups using statistical analysis (e.g., t-test, volcano plots).
-
Perform pathway analysis using databases like KEGG to identify perturbed metabolic pathways.
-
Gut Microbiome Analysis
-
Method: 16S rRNA gene sequencing of fecal DNA.
-
Protocol:
-
Collect fecal samples from participants and immediately freeze them at -80°C.
-
Extract total DNA from the fecal samples using a commercial kit.
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene using PCR with barcoded primers.
-
Purify the PCR products and quantify the DNA.
-
Pool the amplified DNA from all samples in equimolar concentrations.
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Process the raw sequencing data to remove low-quality reads and chimeras.
-
Cluster sequences into Operational Taxonomic Units (OTUs) and perform taxonomic assignment.
-
Analyze alpha and beta diversity to assess changes in the microbial community structure.
-
Visualizing Pathways and Workflows
To aid in the conceptualization of the underlying biology and experimental designs, the following diagrams are provided.
Caption: Mechanism of action of ALLN-346 in the gastrointestinal tract.
Caption: Experimental workflow for validating biomarkers for ALLN-346.
Conclusion
The validation of a diverse panel of biomarkers is essential for a comprehensive understanding of the treatment response to ALLN-346. This guide provides a framework for researchers to design and execute studies to evaluate these biomarkers, with comparative data from existing therapies to contextualize the findings. By employing the detailed protocols and considering the multi-faceted nature of gout and hyperuricemia, the scientific community can robustly assess the therapeutic potential of this novel, gut-acting enzyme therapy.
References
- 1. Impact of the Synbiotics and Urate-Lowering Therapy on Gut Microbiota and Cytokine Profile in Patients with Chronic Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative efficacy and safety of urate-lowering therapy for the treatment of hyperuricemia: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What's the latest update on the ongoing clinical trials related to Gout? [synapse.patsnap.com]
- 4. The Effect of Uric Acid Lowering Treatment on the Microbiome in Gout Patients - ACR Meeting Abstracts [acrabstracts.org]
head-to-head comparison of different recombinant uricase formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different recombinant uricase formulations, focusing on their performance based on available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the key characteristics and differences between these therapeutic agents.
Introduction to Recombinant Uricase Therapy
Uricase, or urate oxidase, is an enzyme that catalyzes the oxidation of uric acid to the more soluble and readily excretable allantoin.[1] Humans lack a functional uricase gene, making them susceptible to hyperuricemia and its clinical manifestation, gout.[1] Recombinant uricase formulations have been developed as a potent therapeutic option for managing conditions characterized by high uric acid levels, such as refractory chronic gout and tumor lysis syndrome (TLS).[2][3] These formulations work by providing a functional uricase enzyme, thereby rapidly reducing serum uric acid (sUA) levels.[4]
The primary recombinant uricase formulations currently in clinical use are rasburicase and pegloticase. While both are effective at lowering uric acid, they differ significantly in their molecular structure, pharmacokinetic profiles, and immunogenicity, which in turn influences their clinical applications.
Comparative Data on Recombinant Uricase Formulations
The following tables summarize the key quantitative data for rasburicase and pegloticase based on findings from various clinical studies.
| Feature | Rasburicase (Elitek®) | Pegloticase (Krystexxa®) |
| Enzyme Origin | Recombinant Aspergillus flavus uricase expressed in Saccharomyces cerevisiae | Recombinant porcine uricase with baboon-like sequences, PEGylated |
| Primary Indication | Initial management of plasma uric acid levels in patients with leukemia, lymphoma, and solid tumor malignancies receiving anti-cancer therapy expected to result in tumor lysis and subsequent elevation of plasma uric acid. | Chronic gout in adult patients refractory to conventional therapy. |
| PEGylation | No | Yes (covalently conjugated to methoxypolyethylene glycol - mPEG) |
| Molecular Weight | ~34 kDa | ~540 kDa |
| Administration | Intravenous infusion | Intravenous infusion |
Table 1: General Characteristics of Rasburicase and Pegloticase
| Parameter | Rasburicase | Pegloticase |
| Efficacy (sUA Reduction) | In a Phase III study for TLS, 87% of patients achieved plasma uric acid response (sUA ≤7.5 mg/dL). Time to plasma uric acid control in hyperuricemic patients was 4 hours. In a study of high-risk patients with hematologic malignancies, median sUA dropped from 9.2 mg/dL to <0.2 mg/dL within 24 hours. | In Phase III trials for refractory gout, 42% of patients treated bi-weekly achieved the primary endpoint (plasma uric acid <6 mg/dL for ≥80% of the time during months 3 and 6). In the MIRROR trial (co-therapy with methotrexate), 71% of patients maintained sUA levels under 6 mg/dL for at least 80% of the time during the sixth month. |
| Immunogenicity (Anti-Drug Antibody Formation) | In a study of healthy volunteers, 61% developed binding antibodies and 64% developed neutralizing antibodies. In a study of adults with hematologic malignancies, 14% developed anti-drug antibodies after a 5-7 day course. Another study reported that 18% of rasburicase-naïve adults developed anti-rasburicase IgG. | In Phase III trials, 89% of patients developed measurable anti-pegloticase antibodies. 41% of patients developed high-titer anti-pegloticase antibodies (>1:2430), which was associated with a loss of response. 40% of patients developed anti-PEG antibodies. Only 14% developed antibodies against the uricase protein itself. |
| Pharmacokinetics (Half-life) | Approximately 15.5 to 22.5 hours. | Approximately 14 days (range 7-44 days). |
| Infusion Reactions | Hypersensitivity reactions occurred in about 5% of patients in early studies. The incidence of infusion reactions can increase with subsequent doses. | In Phase III trials without sUA monitoring-based stopping rules, 26% of patients experienced an infusion reaction. The risk of infusion reactions is strongly associated with high-titer anti-pegloticase antibodies and a loss of sUA lowering effect. |
Table 2: Head-to-Head Comparison of Efficacy, Immunogenicity, and Pharmacokinetics
Experimental Protocols
Measurement of Serum Uric Acid (sUA)
The determination of sUA levels in the cited clinical trials is typically performed using an enzymatic, colorimetric method.
Principle: This assay is based on the specific oxidation of uric acid by the enzyme uricase, which produces allantoin and hydrogen peroxide. The hydrogen peroxide, in the presence of a peroxidase, reacts with a chromogenic substrate to produce a colored product. The intensity of the color is directly proportional to the uric acid concentration and is measured spectrophotometrically.
Typical Protocol Outline:
-
Sample Preparation: Serum samples are collected from patients. For accurate measurement, it is important to avoid hemolysis and to separate the serum from blood cells promptly.
-
Reagent Preparation: A working reagent is prepared containing uricase, peroxidase, and a chromogenic substrate (e.g., 2,4,6-tripyridyl-S-triazine).
-
Assay Procedure:
-
Patient serum samples, calibrators, and controls are added to the wells of a microplate.
-
The working reagent is added to each well.
-
The plate is incubated to allow for the enzymatic reaction and color development.
-
The absorbance is read at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
-
Data Analysis: The sUA concentration in the patient samples is calculated by comparing their absorbance values to those of the known standards.
Detection of Anti-Drug Antibodies (ADAs) by ELISA
Enzyme-linked immunosorbent assays (ELISAs) are the standard method for detecting and quantifying ADAs against recombinant uricase formulations.
Principle: The ELISA for ADA detection is a solid-phase immunoassay. The drug (e.g., pegloticase or rasburicase) is coated onto the surface of a microplate well. Patient serum is then added, and if ADAs are present, they will bind to the immobilized drug. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes human antibodies is then added. Finally, a substrate for the enzyme is added, which results in a color change that can be quantified.
Typical Protocol Outline for Anti-Pegloticase Antibody ELISA:
-
Plate Coating: Microplate wells are coated with a solution of pegloticase and incubated to allow for binding. The plate is then washed to remove any unbound drug.
-
Blocking: A blocking buffer (e.g., a solution containing fish gel) is added to the wells to prevent non-specific binding of proteins in the subsequent steps.
-
Sample Incubation: Patient serum samples, diluted in an appropriate buffer, are added to the wells and incubated. If anti-pegloticase antibodies are present, they will bind to the coated pegloticase. The plate is then washed.
-
Secondary Antibody Incubation: An enzyme-conjugated anti-human IgG antibody (e.g., anti-human IgG-HRP) is added to the wells and incubated. This antibody will bind to any captured patient antibodies. The plate is washed again.
-
Substrate Addition and Detection: A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme on the secondary antibody will catalyze a reaction that produces a colored product.
-
Stopping the Reaction: A stop solution is added to halt the reaction.
-
Data Acquisition and Analysis: The absorbance in each well is measured using a microplate reader. The antibody titer in the patient sample is determined by comparing its absorbance to a standard curve or by serial dilution.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Uric Acid Metabolism and the Mechanism of Action of Recombinant Uricase.
Caption: Proposed Mechanism of Anti-PEG Antibody Formation and its Clinical Consequences.
Caption: General Experimental Workflow for Evaluating Recombinant Uricase Formulations.
References
A Comparative Guide to the Pharmacokinetics of ALLN-346 and Other Urate-Lowering Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic and pharmacodynamic properties of ALLN-346, an investigational oral enzyme therapy, with established urate-lowering therapies: allopurinol, febuxostat, and probenecid. The information is intended to support research and development efforts in the field of hyperuricemia and gout.
Executive Summary
ALLN-346 is a novel, orally administered, non-absorbed, engineered uricase designed to degrade urate within the gastrointestinal (GI) tract. Its unique mechanism of action, focusing on extra-renal urate elimination, distinguishes it from systemically absorbed drugs like allopurinol, febuxostat, and probenecid. This fundamental difference in pharmacokinetics—the lack of systemic absorption—is a key feature of ALLN-346. This guide presents a comparative analysis of the available pharmacokinetic and pharmacodynamic data to highlight these differences.
Data Presentation: Comparative Pharmacokinetics and Pharmacodynamics
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of ALLN-346 and its comparators.
Table 1: Cross-Species Pharmacodynamic Comparison of ALLN-346
| Species | Model | Key Pharmacodynamic Findings | Reference |
| Mouse | Urate Oxidase Knockout (URKO) | - Significant reduction of hyperuricemia by 44% (24h access) and 28% (6h access).- Normalization of urine uric acid excretion.[1][2][3][4][5] | |
| Pig | Acute Hyperuricemia Model | - Attenuated the rise in plasma urate, with a 38% difference between the treatment and control groups. | |
| Human | Hyperuricemia and Chronic Kidney Disease (CKD) | - Statistically significant reduction in mean serum uric acid (sUA) compared to placebo.- A strong correlation between the effect on sUA reduction and the level of kidney function. |
Table 2: Comparative Pharmacokinetics of Urate-Lowering Therapies in Humans
| Parameter | ALLN-346 | Allopurinol | Oxypurinol (Active Metabolite of Allopurinol) | Febuxostat | Probenecid |
| Mechanism of Action | Degrades urate in the GI tract | Xanthine Oxidase Inhibitor | Xanthine Oxidase Inhibitor | Xanthine Oxidase Inhibitor | URAT1 Inhibitor (uricosuric) |
| Systemic Absorption | No | Yes (Rapid and extensive) | N/A (Formed from allopurinol) | Yes (Rapid) | Yes (Rapid and complete) |
| Oral Bioavailability | N/A | ~79-90% | N/A | ~49-84% | Essentially complete |
| Time to Peak (Tmax) | N/A | ~1.5 hours | ~3-5 hours | ~1-1.5 hours | ~2-4 hours |
| Half-life (t½) | N/A | ~1-2 hours | ~15-23.3 hours | ~5-8 hours | ~4-12 hours (dose-dependent) |
| Protein Binding | N/A | Negligible | Negligible | ~99.2% | ~75-95% |
| Metabolism | N/A | Metabolized to oxypurinol | N/A | Extensively metabolized by UGT and CYP enzymes | Extensively metabolized |
| Excretion | Feces | Primarily renal (as oxypurinol) | Primarily renal | Urine and feces | Primarily renal (metabolites) |
Table 3: Comparative Pharmacodynamics of Urate-Lowering Therapies in Humans
| Drug | Dosage | Effect on Serum Uric Acid (sUA) | Reference |
| ALLN-346 | 5 capsules TID | Significant reduction in sUA vs. placebo in patients with hyperuricemia and CKD. | |
| Allopurinol | 300 mg/day | Effective in lowering sUA levels. | |
| Febuxostat | 80-120 mg/day | More effective than allopurinol 300 mg/day in lowering sUA. | |
| 40, 80, 120 mg single dose | Mean reduction in 24-hour sUA of 25.38%, 38.13%, and 55.69%, respectively. | ||
| Probenecid | 0.5-2 g/day | Increases urinary excretion of uric acid, thereby lowering sUA. |
Experimental Protocols
Measurement of Uric Acid in Serum and Urine (Enzymatic Colorimetric Method)
This method is based on the oxidation of uric acid by uricase to produce allantoin and hydrogen peroxide. The hydrogen peroxide then reacts with a chromogen in the presence of peroxidase to form a colored product, the intensity of which is proportional to the uric acid concentration.
Principle:
-
Uric Acid + 2H₂O + O₂ --(Uricase)--> Allantoin + CO₂ + H₂O₂
-
2H₂O₂ + 4-Aminophenazone + DHBS --(Peroxidase)--> N-(4-antipyryl)-3-carboxy-5-sulfonate-p-benzoquinone-monoimine + 4H₂O
Procedure:
-
Sample Preparation: Serum or plasma samples can be used directly. Urine samples should be diluted (e.g., 1:10 or 1:20) with distilled water.
-
Reagent Preparation: Prepare a working reagent containing uricase, peroxidase, 4-aminophenazone, and a chromogen (e.g., DHBS) in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Assay:
-
Pipette a small volume of the sample (e.g., 25 µL) into a cuvette.
-
Add a larger volume of the working reagent (e.g., 1 mL).
-
Mix and incubate at a specified temperature (e.g., 37°C) for a set time (e.g., 5 minutes).
-
-
Measurement: Measure the absorbance of the resulting color at a specific wavelength (e.g., 520 nm) against a reagent blank.
-
Calculation: The uric acid concentration is calculated by comparing the absorbance of the sample to that of a known standard.
Confirmation of Non-Systemic Absorption of ALLN-346 (Sandwich ELISA)
A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to detect the presence of ALLN-346 in serum samples to confirm its lack of systemic absorption.
Principle: This assay utilizes two antibodies that bind to different epitopes on the ALLN-346 molecule. A capture antibody is coated onto the wells of a microplate. The sample is added, and if ALLN-346 is present, it will bind to the capture antibody. A second, detection antibody, which is conjugated to an enzyme, is then added and binds to the captured ALL-346. The addition of a substrate for the enzyme results in a measurable color change.
Procedure:
-
Coating: Microplate wells are coated with a capture antibody specific for ALLN-346 and incubated overnight.
-
Blocking: The wells are washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample Incubation: Serum samples from subjects treated with ALLN-346 are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for a different epitope on ALLN-346 is added and incubated.
-
Enzyme Conjugate: Following another wash step, a streptavidin-enzyme conjugate (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: After a final wash, a substrate solution is added, leading to a colorimetric reaction.
-
Measurement: The absorbance is read using a microplate reader at the appropriate wavelength. The absence of a significant signal indicates the lack of systemic absorption of ALLN-346.
Mandatory Visualization
References
- 1. Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Non-Systemic Absorption of ALLN-346: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data confirming the non-systemic absorption of ALLN-346, an investigational, orally administered enzyme for the treatment of hyperuricemia, particularly in patients with gout and chronic kidney disease (CKD). The core mechanism of ALLN-346 is the degradation of urate within the gastrointestinal (GI) tract, thereby reducing the systemic urate burden without being absorbed into the bloodstream.[1][2][3] This contrasts with traditional oral therapies for hyperuricemia, such as allopurinol, which are systemically absorbed to inhibit xanthine oxidase.
Comparative Data Summary
The following table summarizes key quantitative data from preclinical and clinical studies designed to assess the systemic absorption and efficacy of ALLN-346.
| Study Type | Model/Subjects | Key Finding on Absorption | Efficacy Marker | Result | Comparison |
| Preclinical | Urate Oxidase-Deficient Mice | Not directly measured; designed as a non-absorbed 137 kD enzyme too large for passive absorption.[4] | Plasma Urate Reduction | 44% reduction in a 7-day study.[4] | Similar plasma urate reduction to allopurinol (50 mg/L), but superior normalization of urine uric acid excretion. |
| Preclinical | Pig Model of Hyperuricemia | Designed as a non-absorbed, recombinant urate degrading enzyme. | Plasma Urate Area Under the Curve (AUC) | 38% reduction in plasma urate AUC0-8h. | Not Applicable |
| Phase 1a Single Ascending Dose | 24 Healthy Volunteers | No systemic absorption detected by ELISA immunoassay. | Safety and Tolerability | Well-tolerated with no dose-limiting toxicities. | Not Applicable |
| Phase 1b Multiple Ascending Dose | 18 Healthy Volunteers | No evidence of systemic absorption confirmed by ELISA. | Safety and Tolerability | Well-tolerated with no significant safety signals. | Not Applicable |
| Phase 2a | 11 Patients with Hyperuricemia and CKD | Lack of systemic absorption confirmed by ELISA assays. | Serum Uric Acid (sUA) Reduction | Statistically significant reduction in mean sUA compared to placebo. | Placebo |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of these findings.
Enzyme-Linked Immunosorbent Assay (ELISA) for Systemic Absorption
This assay was a primary method for directly measuring the systemic presence of ALLN-346 in human clinical trials.
-
Objective: To detect and quantify ALLN-346 in serum samples from study participants.
-
Procedure:
-
Serum samples were collected from participants at pre-dose and various post-dose time points over the study duration (e.g., 7 days in the Phase 1b and Phase 2a studies).
-
A specific ELISA was utilized to test these serum samples.
-
The assay is designed to be highly specific to the ALLN-346 protein, ensuring that it does not cross-react with other proteins in the serum.
-
-
Outcome: Across all reported clinical trials, the ELISA results consistently demonstrated no detectable levels of ALLN-346 in the serum of participants, confirming its lack of systemic absorption.
Preclinical Urate Oxidase-Deficient (URKO) Mouse Model
This in vivo model was used to establish proof-of-concept for the efficacy of a non-systemic, gut-restricted therapy.
-
Objective: To assess the ability of orally administered ALLN-346 to reduce hyperuricemia and hyperuricosuria in a relevant animal model.
-
Procedure:
-
Urate oxidase-deficient mice, which exhibit severe hyperuricemia and hyperuricosuria, were used.
-
Mice were administered ALLN-346 orally over short-term (7-day) and long-term (19-day) periods.
-
Plasma and urine urate levels were measured and compared to control groups and groups treated with allopurinol.
-
-
Outcome: Oral therapy with ALLN-346 resulted in a significant reduction in plasma urate and normalization of urine uric acid excretion, demonstrating the efficacy of its gut-restricted mechanism of action.
Visualizing the Experimental Workflow and Mechanism
The following diagrams illustrate the logical flow of the non-systemic absorption confirmation and the proposed mechanism of action of ALLN-346.
Caption: Workflow for confirming non-systemic absorption of ALLN-346.
References
- 1. | BioWorld [bioworld.com]
- 2. Allena Pharmaceuticals Announces Initial Data from Phase 1 Trial of ALLN-346 | Nasdaq [nasdaq.com]
- 3. Enteral Administration of ALLN-346, a Recombinant Urate-degrading Enzyme, Decreases Serum Urate in a Pig Model of Hyperuricemia - ACR Meeting Abstracts [acrabstracts.org]
- 4. Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
